Product packaging for Spiro[5.5]undecane(Cat. No.:CAS No. 180-43-8)

Spiro[5.5]undecane

Cat. No.: B092164
CAS No.: 180-43-8
M. Wt: 152.28 g/mol
InChI Key: NECLQTPQJZSWOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Spiro[5.5]undecane is a prominent bicyclic organic compound characterized by two cyclohexane rings connected through a single spiro carbon atom . This unique structure defines it as a fundamental spirocyclic scaffold, making it an invaluable building block in synthetic organic chemistry and materials science . Its strained ring system and specific geometry are of significant interest for constructing complex molecular architectures. This compound serves as the core carbon skeleton for numerous natural products. A prime example is the chamigrene family of sesquiterpenes, which possess the this compound framework and are isolated from marine organisms like red algae of the Laurencia genus . These natural compounds often exhibit notable biological activities, including antibiotic and cytotoxic effects, driving research into their synthesis . The structural complexity of these molecules, including the presence of quaternary carbon centers, makes this compound a critical intermediate in total synthesis efforts . Researchers employ various methods to construct the this compound system. One efficient approach involves a Diels-Alder reaction, where a diene such as isoprene reacts with an appropriate cyclohexanone derivative to form the spirocyclic core . Alternative synthetic strategies include biocatalytic [5+1] double Michael additions, which offer advantages such as mild reaction conditions and stereoselectivity, providing a more environmentally compatible route to this compound derivatives . The this compound structure also exhibits interesting stereochemical properties. Molecular mechanics calculations indicate that the unsubstituted this compound skeleton itself can be chiral, and appropriate substitution can lead to complex diastereoisomerism, which is a key area of investigation in stereochemistry . Furthermore, heterocyclic derivatives containing oxygen and sulfur atoms in 1,3-dioxane, 1,3-dithiane, or 1,3-oxathiane rings fused to the this compound core have been synthesized and their structures extensively studied . Applications & Research Uses: • Total Synthesis: A key intermediate in the synthesis of natural products like β-chamigrene and other terpenes . • Methodology Development: A substrate for developing novel synthetic methods, including biocatalytic and stereoselective reactions . • Materials Science: A building block for novel organic structures due to its rigid, three-dimensional geometry . • Stereochemical Studies: A model compound for investigating the chirality and conformational analysis of spiro systems . Disclaimer: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should review the Safety Data Sheet (SDS) prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H20 B092164 Spiro[5.5]undecane CAS No. 180-43-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

180-43-8

Molecular Formula

C11H20

Molecular Weight

152.28 g/mol

IUPAC Name

spiro[5.5]undecane

InChI

InChI=1S/C11H20/c1-3-7-11(8-4-1)9-5-2-6-10-11/h1-10H2

InChI Key

NECLQTPQJZSWOE-UHFFFAOYSA-N

SMILES

C1CCC2(CC1)CCCCC2

Canonical SMILES

C1CCC2(CC1)CCCCC2

boiling_point

207.0 °C

Other CAS No.

180-43-8

Synonyms

spirobicyclohexane

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Spiro[5.5]undecane Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The spiro[5.5]undecane core, a unique three-dimensional scaffold, is a recurring motif in a variety of natural products, exhibiting a wide range of significant biological activities. This guide provides a comprehensive overview of naturally occurring this compound compounds, their biological properties, and the experimental methodologies used in their study. The information is tailored for researchers, scientists, and professionals in the field of drug development who are interested in the potential of these complex molecules.

Diversity and Biological Activity of this compound Natural Products

The this compound framework is found in a diverse array of natural products, including alkaloids, terpenoids, and polyketides, isolated from terrestrial and marine organisms. These compounds have garnered significant attention due to their potent biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

A prominent class of this compound natural products with potent antimicrobial activity is the abyssomicins . Isolated from the marine actinomycete Verrucosispora maris, these compounds, particularly abyssomicin C and atrop-abyssomicin C, have demonstrated significant efficacy against Gram-positive bacteria, including multi-drug resistant strains.

CompoundOrganismTarget OrganismMIC (µg/mL)
Atrop-abyssomicin CVerrucosispora marisMulti-resistant Staphylococcus aureus N3133.5
Atrop-abyssomicin CVerrucosispora marisVancomycin-resistant S. aureus Mu5013-16
Atrop-abyssomicin CVerrucosispora marisEnterococcus faecalis VanA, VanB13-16
Atrop-abyssomicin CVerrucosispora marisE. faecium VanA13-16
Atrop-abyssomicin CVerrucosispora marisMulti-resistant S. epidermidis CNS 18413-16
Abyssomicin CVerrucosispora maris(General)1.5-fold lower than atrop-abyssomicin C
Anticancer Activity

The this compound scaffold is also a key feature in several natural products with notable cytotoxic activity against various cancer cell lines. While much of the research has focused on synthetic derivatives, some naturally occurring compounds have shown promise. For instance, spirohexenolide A , isolated from Streptomyces platensis, has demonstrated broad-spectrum anti-tumor activity.

CompoundOrganismCancer Cell LineGI50 (µM)
Spirohexenolide AStreptomyces platensisLeukemia (RPMI-8226)0.254[1]
Spirohexenolide AStreptomyces platensisLung Cancer (HOP-92)0.191[1]
Spirohexenolide AStreptomyces platensisColon Cancer (SW-620)0.565[1]

Synthetic this compound derivatives have also been extensively studied for their anticancer potential. For example, a series of spiro compounds synthesized through a Knoevenagel/Michael/cyclization multicomponent domino reaction exhibited cytotoxicity against several human cancer cell lines.

CompoundCancer Cell LineIC50 (µM)
Spiro compound 1cHCT116 (Human Colon Carcinoma)52.81[2]
Spiro compound 1cPC3 (Prostate Carcinoma)74.40[2]
Spiro compound 1cHL60 (Promyelocytic Leukemia)49.72[2]
Spiro compound 1cSNB19 (Astrocytoma)101[2]
Anti-inflammatory Activity

Certain this compound-containing natural products have been investigated for their anti-inflammatory properties. The mechanism of action often involves the inhibition of key inflammatory pathways, such as the NF-κB signaling cascade. Natural products are a rich source of NF-κB inhibitors.[3][4][5] For example, cembrane-type diterpenoids isolated from soft corals have been shown to inhibit TNF-α-induced NF-κB activation.[5] While specific quantitative data for this compound natural products in this area is emerging, the structural motif is considered a promising scaffold for the development of novel anti-inflammatory agents.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound natural products.

Isolation and Purification of this compound Natural Products from Fungal Cultures

This protocol provides a general framework for the isolation of spiroketal natural products from fungal cultures.

1. Fungal Cultivation:

  • Prepare a suitable culture medium, such as Potato Dextrose Agar (PDA) for initial growth and Potato Dextrose Broth (PDB) for large-scale fermentation.

  • Inoculate the sterile PDB with a mycelial suspension of the desired fungal strain.

  • Incubate the culture at 28-30°C for 14-21 days with shaking (150-200 rpm) to ensure adequate aeration and growth.[6]

2. Extraction:

  • Separate the fungal mycelium from the culture broth by filtration or centrifugation.

  • Dry the mycelium.

  • Extract the dried mycelium and the culture broth separately with a suitable organic solvent, such as ethyl acetate (EtOAc).

  • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.[6]

3. Chromatographic Purification:

  • Initial Fractionation: Perform column chromatography on the crude extract using silica gel. Elute with a gradient of solvents with increasing polarity (e.g., n-hexane to ethyl acetate to methanol). Monitor the fractions using Thin Layer Chromatography (TLC).

  • Further Purification: Subject the bioactive fractions to further purification using techniques such as Sephadex LH-20 chromatography and/or High-Performance Liquid Chromatography (HPLC) to isolate the pure this compound compounds.[6]

Cytotoxicity Evaluation using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.

1. Cell Seeding:

  • Culture the desired cancer cell line in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well).

  • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the this compound compound in the culture medium.

  • Add the different concentrations of the compound to the wells containing the cells. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • After the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well.

  • Incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization:

  • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

  • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

6. Data Analysis:

  • Calculate the percentage of cell viability for each concentration compared to the control.

  • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding the significance of this compound natural products. The following diagrams, created using the DOT language, illustrate key pathways and workflows.

Biosynthesis of Terpenoid Precursors

The biosynthesis of terpenoids, a class that includes some this compound natural products, originates from two primary pathways: the mevalonate (MVA) pathway and the methylerythritol 4-phosphate (MEP) pathway. Both pathways produce the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1][6][7][8][9]

Terpenoid_Biosynthesis cluster_MVA Mevalonate (MVA) Pathway cluster_MEP Methylerythritol 4-Phosphate (MEP) Pathway cluster_Terpenoid_Precursors Terpenoid Precursors Acetyl_CoA Acetyl_CoA HMG_CoA HMG_CoA Acetyl_CoA->HMG_CoA Multiple Steps Mevalonate Mevalonate HMG_CoA->Mevalonate Multiple Steps Mevalonate_5P Mevalonate_5P Mevalonate->Mevalonate_5P Multiple Steps IPP_MVA IPP_MVA Mevalonate_5P->IPP_MVA Multiple Steps DMAPP_MVA DMAPP_MVA IPP_MVA->DMAPP_MVA Isomerization IPP_DMAPP IPP + DMAPP IPP_MVA->IPP_DMAPP DMAPP_MVA->IPP_DMAPP Pyruvate_G3P Pyruvate + G3P DXP DXP Pyruvate_G3P->DXP Multiple Steps MEP MEP DXP->MEP Multiple Steps IPP_MEP IPP_MEP MEP->IPP_MEP Multiple Steps DMAPP_MEP DMAPP_MEP IPP_MEP->DMAPP_MEP Isomerization IPP_MEP->IPP_DMAPP DMAPP_MEP->IPP_DMAPP GPP GPP IPP_DMAPP->GPP Geranyl PP (C10) FPP FPP GPP->FPP Farnesyl PP (C15) GGPP GGPP FPP->GGPP Geranylgeranyl PP (C20) Spiro_Terpenoids This compound Terpenoids GGPP->Spiro_Terpenoids Terpene Synthases, Cyclases

Caption: General biosynthetic pathways for terpenoid precursors leading to this compound terpenoids.

Mechanism of Action of Abyssomicins: Inhibition of the Folate Biosynthesis Pathway

Abyssomicin C acts as an inhibitor of the enzyme 4-amino-4-deoxychorismate synthase (ADCS), a key enzyme in the bacterial folate biosynthesis pathway. This inhibition occurs through an irreversible Michael addition reaction with a cysteine residue in the active site of the PabB subunit of ADCS.

Abyssomicin_MoA Chorismate Chorismate ADCS 4-amino-4-deoxychorismate synthase (ADCS) Chorismate->ADCS pABA p-Aminobenzoic Acid (pABA) ADCS->pABA Folate Folic Acid pABA->Folate Abyssomicin_C Abyssomicin C Abyssomicin_C->Inhibition Inhibition->ADCS Irreversible Inhibition (Michael Addition)

Caption: Inhibition of the bacterial folate biosynthesis pathway by Abyssomicin C.

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for screening natural product extracts for cytotoxic activity against cancer cell lines.

Cytotoxicity_Workflow Start Start: Natural Product Source (e.g., Fungus, Plant, Sponge) Extraction Extraction and Fractionation Start->Extraction Crude_Extracts Crude Extracts / Fractions Extraction->Crude_Extracts Treatment Treatment with Extracts Crude_Extracts->Treatment Cell_Culture Cancer Cell Line Culture Cell_Culture->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay Data_Analysis Data Analysis (IC50 Determination) MTT_Assay->Data_Analysis Hit_Identification Hit Identification (Bioactive Fractions) Data_Analysis->Hit_Identification Hit_Identification->Data_Analysis Inactive Isolation Isolation of Pure Compounds Hit_Identification->Isolation Active Pure_Compound Pure this compound Compound Isolation->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS, etc.) Pure_Compound->Structure_Elucidation Final_Compound Characterized Bioactive Compound Structure_Elucidation->Final_Compound

References

Conformational Analysis of the Spiro[5.5]undecane Core: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The spiro[5.5]undecane scaffold, a fundamental structural motif in organic chemistry, presents a unique and intricate conformational landscape. Its rigid yet complex three-dimensional architecture, composed of two fused cyclohexane rings sharing a single spirocyclic carbon atom, plays a pivotal role in determining the physicochemical and biological properties of molecules incorporating this core. This technical guide provides a comprehensive analysis of the conformational preferences of this compound and its heteroatom-substituted derivatives. It delves into the energetic parameters governing conformational equilibria, details the experimental and computational methodologies employed for their study, and offers visual representations of the key conformational pathways. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and chemical biology, aiding in the rational design of novel molecules with tailored three-dimensional structures.

Introduction

Spirocycles are a class of bicyclic organic compounds in which two rings are linked together by a single common atom, the spiro atom. The this compound system, consisting of two six-membered rings, is of particular interest due to the conformational behavior of its constituent cyclohexane rings. The chair conformation is the most stable arrangement for a cyclohexane ring, and in this compound, both rings predominantly adopt this conformation. The relative orientation of these two chair rings gives rise to different conformational isomers with distinct energies and properties.

The conformational analysis of this compound is crucial for understanding its stereochemistry and reactivity. The spatial arrangement of substituents on the rings is dictated by the conformational preferences of the core structure, which in turn influences intermolecular interactions, such as protein-ligand binding. A thorough understanding of these conformational dynamics is therefore essential for the design of bioactive molecules and advanced materials.

Conformational Isomers of this compound

The parent this compound, being composed of two cyclohexane rings, can exist in several conformations arising from the chair, boat, and twist-boat forms of each ring. However, due to the significant energy difference, the double-chair conformation is the most stable and predominantly populated. The fusion of the two chair rings at the spirocenter introduces a helical chirality to the molecule. The two enantiomeric all-chair conformations can interconvert through a process involving the inversion of one of the cyclohexane rings.

While extensive experimental data on the parent this compound is limited in the readily available literature, studies on its heteroatom-substituted analogs provide significant insights into the conformational energetics.

Quantitative Conformational Analysis

The conformational preferences of this compound derivatives have been quantitatively assessed using a combination of experimental techniques, primarily variable temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy, and computational methods.

Experimental Data for Heterospiro[5.5]undecanes

VT-NMR studies on 1-oxathis compound have provided valuable data on the free energy difference (ΔG°) between its major and minor conformers.[1] This equilibrium involves the axial and equatorial positioning of the oxygen atom relative to the other ring.

CompoundMajor ConformerMinor ConformerΔG° (kcal/mol)Temperature (K)SolventReference
1-Oxathis compoundEquatorial OxygenAxial Oxygen-0.914810% CD₂Cl₂:CF₂Br₂[1]
Computational Data for Heterospiro[5.5]undecanes

Computational studies using Density Functional Theory (DFT) have been employed to calculate the Gibbs free energy differences between various conformers of dioxa, dithia, and diselena analogs of this compound. These studies provide a theoretical framework for understanding the influence of heteroatoms on conformational stability.

CompoundConformer AConformer BΔG°(B-A) (kcal/mol)Conformer CΔG°(C-A) (kcal/mol)Computational MethodReference
1,7-Dioxathis compounddiequatorialaxial-equatorial3.74diaxial8.17B3LYP/6-311+G
1,7-Dithiathis compounddiequatorialaxial-equatorial2.01diaxial4.11B3LYP/6-311+G
1,7-Diselenathis compounddiequatorialaxial-equatorial1.47diaxial2.51B3LYP/6-311+G*

Experimental Protocols

Variable Temperature NMR (VT-NMR) Spectroscopy

Objective: To determine the thermodynamic parameters (ΔG°, ΔH°, ΔS°) of a conformational equilibrium.

Methodology:

  • Sample Preparation: Prepare a solution of the this compound derivative in a suitable deuterated solvent that remains liquid over the desired temperature range (e.g., CD₂Cl₂, CHFCl₂). The concentration should be optimized for good signal-to-noise ratio in the ¹³C NMR spectrum.

  • Spectrometer Setup: Use a high-field NMR spectrometer equipped with a variable temperature unit. Calibrate the temperature of the probe using a standard sample (e.g., methanol for low temperatures, ethylene glycol for high temperatures).

  • Data Acquisition:

    • Acquire a ¹³C NMR spectrum at a low temperature where the conformational exchange is slow on the NMR timescale, and separate signals for each conformer are observed.

    • Integrate the signals corresponding to the same carbon in each conformer to determine the population ratio (K_eq).

    • Acquire a series of spectra at different temperatures, allowing the sample to equilibrate at each temperature for at least 10-15 minutes before acquisition.

    • Acquire a spectrum at a high temperature where the conformational exchange is fast, and averaged signals are observed.

  • Data Analysis:

    • Calculate the equilibrium constant (K_eq) at each temperature from the integrated intensities of the signals for the two conformers.

    • Calculate the Gibbs free energy difference (ΔG°) at each temperature using the equation: ΔG° = -RTln(K_eq).

    • Construct a van't Hoff plot (ln(K_eq) vs. 1/T) to determine ΔH° (from the slope) and ΔS° (from the intercept).

X-ray Crystallography

Objective: To determine the solid-state conformation and precise geometric parameters of a this compound derivative.

Methodology:

  • Crystal Growth: Grow single crystals of the compound of suitable quality for X-ray diffraction. This is often the most challenging step and may require screening of various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Data Collection: Mount a single crystal on a goniometer head and place it in the X-ray beam of a diffractometer. The crystal is rotated in the beam, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement:

    • The diffraction data is processed to obtain a set of structure factors.

    • The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

    • The atomic positions and thermal parameters are refined using least-squares methods to achieve the best fit between the observed and calculated structure factors.

  • Data Analysis: The final refined structure provides the precise bond lengths, bond angles, and torsion angles of the molecule in the crystalline state. This information confirms the preferred conformation in the solid phase.

Computational Methodologies

Force-Field (Molecular Mechanics) Calculations

Objective: To rapidly explore the conformational space and estimate the relative energies of different conformers.

Methodology:

  • Structure Building: Construct the 3D structure of the this compound molecule using a molecular modeling software package.

  • Force-Field Selection: Choose an appropriate force field (e.g., MMFF94, AMBER, OPLS) that is well-parameterized for alkanes and the specific functional groups present in the molecule.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers. This can involve rotating around single bonds and minimizing the energy of the resulting structures.

  • Energy Minimization: Each identified conformer is subjected to energy minimization to find the nearest local energy minimum.

  • Data Analysis: The relative steric energies of the minimized conformers are compared to predict the most stable conformations.

Ab Initio and Density Functional Theory (DFT) Calculations

Objective: To obtain more accurate conformational energies and electronic properties.

Methodology:

  • Initial Geometries: Use the low-energy conformers identified from force-field calculations as starting geometries.

  • Method and Basis Set Selection: Choose a suitable level of theory (e.g., MP2, DFT with a functional like B3LYP) and a basis set (e.g., 6-31G*, cc-pVTZ) that provides a good balance between accuracy and computational cost.

  • Geometry Optimization: Perform a full geometry optimization for each conformer to locate the stationary points on the potential energy surface.

  • Frequency Calculation: Perform a vibrational frequency calculation for each optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Energy Calculation: The final electronic energy, including ZPVE and thermal corrections, provides the Gibbs free energy of each conformer. The relative energies can then be used to predict the equilibrium populations.

Visualizations

Conformational Equilibrium of this compound

G cluster_0 This compound Conformational Equilibrium Conformer_A Double-Chair (R) Transition_State Ring Inversion Transition State Conformer_A->Transition_State Conformer_B Double-Chair (S) Transition_State->Conformer_B

Caption: Enantiomeric double-chair conformers of this compound interconvert via a ring inversion process.

Experimental Workflow for VT-NMR Analysis

G cluster_1 VT-NMR Experimental Workflow A Sample Preparation (Dissolve in suitable solvent) B Low Temperature NMR (Slow Exchange) A->B C High Temperature NMR (Fast Exchange) A->C D Acquire Spectra at Multiple Temperatures A->D E Integrate Conformer Signals (Determine K_eq) B->E D->E F Calculate ΔG° E->F G Van't Hoff Plot (ln(K_eq) vs 1/T) F->G H Determine ΔH° and ΔS° G->H

Caption: Workflow for determining thermodynamic parameters of conformational equilibria using VT-NMR.

Computational Conformational Analysis Workflow

G cluster_2 Computational Analysis Workflow Start Build Initial 3D Structure MM Force-Field Conformational Search Start->MM QM_Opt Ab Initio / DFT Geometry Optimization MM->QM_Opt Freq Frequency Calculation (Confirm Minima & ZPVE) QM_Opt->Freq Energy Calculate Relative Gibbs Free Energies Freq->Energy End Predict Equilibrium Populations Energy->End

Caption: A typical workflow for the computational conformational analysis of this compound.

Conclusion

The conformational analysis of the this compound core is a multifaceted endeavor that combines experimental and computational approaches to elucidate the energetic landscape of this important structural motif. While detailed experimental data for the parent hydrocarbon remains somewhat elusive, studies on its heteroatom-containing derivatives have provided invaluable quantitative insights into the subtle interplay of steric and stereoelectronic effects that govern conformational preferences. The protocols and methodologies outlined in this guide offer a robust framework for researchers to investigate the conformational behavior of novel this compound-based molecules. A profound understanding of this system's three-dimensional nature is paramount for the rational design of future pharmaceuticals, functional materials, and chemical probes with precisely controlled spatial arrangements and optimized properties.

References

Chirality of the Spiro[5.5]undecane Skeleton: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Spiro[5.5]undecane Skeleton

The this compound framework, a unique three-dimensional structure, has garnered significant attention in medicinal chemistry and drug development. Its inherent chirality, even in its unsubstituted form, offers a scaffold for designing novel therapeutics with high stereospecificity. This technical guide provides an in-depth exploration of the chirality of the this compound skeleton, including its synthesis, stereochemistry, and applications, with a focus on its potential in developing new therapeutic agents.

The this compound system is a core component of various natural products, including alkaloids and terpenoids.[1] Synthetic derivatives of this scaffold have demonstrated a wide range of biological activities, acting as potent nicotinic receptor antagonists, antimicrobial agents, and HIV-1 inhibitors.[1][2] The stereochemistry of these molecules is crucial for their biological function, with different enantiomers often exhibiting distinct pharmacological profiles.

The Origin of Chirality in this compound

The chirality of the parent this compound arises from its non-planar conformation. The two six-membered rings are perpendicular to each other, leading to a rigid structure that lacks a plane of symmetry. This results in axial and helical chirality, meaning the molecule and its mirror image are non-superimposable.[3][4] This inherent chirality is a key feature that makes the this compound skeleton an attractive scaffold for asymmetric synthesis and the development of stereochemically pure drugs.

Asymmetric Synthesis and Chiral Resolution

The synthesis of enantiomerically pure this compound derivatives is a critical step in their development as drug candidates. Two primary strategies are employed: asymmetric synthesis and chiral resolution of racemic mixtures.

Asymmetric Synthesis

Asymmetric synthesis aims to create a single enantiomer directly. One notable method is the amino acid-catalyzed diastereoselective three-component synthesis of optically pure this compound-1,5,9-triones. This approach has been shown to produce the desired stereoisomers in very good yields with greater than 99% enantiomeric excess (ee) and diastereomeric excess (de).[2]

Chiral Resolution

Chiral resolution involves the separation of a racemic mixture into its individual enantiomers. This is often achieved using techniques such as diastereomeric salt formation or chiral chromatography.[5]

Experimental Protocol: Chiral Resolution of 3,9-diphenyl-2,4,8,10-tetraoxaspiro[5.5]-undecane using HPLC

A normal phase High-Performance Liquid Chromatography (HPLC) method has been successfully developed to resolve the enantiomers of 3,9-diphenyl-2,4,8,10-tetraoxaspiro[5.5]-undecane.[6]

  • Column: Chiral stationary phase column.

  • Mobile Phase: A suitable mixture of organic solvents (e.g., hexane/isopropanol).

  • Detection: UV detector.

  • Procedure:

    • Dissolve the racemic mixture of the spiro compound in the mobile phase.

    • Inject the sample onto the chiral column.

    • Elute the enantiomers with the mobile phase at a constant flow rate.

    • Monitor the elution profile using a UV detector. The two enantiomers will exhibit different retention times, allowing for their separation and collection.

    • The enantiomeric excess of the separated fractions can be determined by integrating the peak areas of the two enantiomers in the chromatogram.[7][8]

Quantitative Data

The following table summarizes key quantitative data for chiral this compound derivatives.

Compound ClassSynthesis Methodee/de (%)Optical Rotation [α]DBiological Activity (IC50)Reference
This compound-1,5,9-trionesAmino acid-catalyzed diastereoselective synthesis>99Not ReportedHIV-1 Inhibitors (cis-1aca and cis-1jca are better leads than AZT)[2]
3,9-diphenyl-2,4,8,10-tetraoxaspiro[5.5]-undecaneRacemic synthesis followed by chiral HPLC resolution>98Specific optical rotation determined for R and S enantiomersNot Reported[6]
2,4-dioxathis compound derivativesDiels-Alder reactionNot Applicable (Racemic)Not ReportedHIV Integrase Inhibitors (IC50 values reported for some derivatives)[1][9]

Biological Activity and Signaling Pathways

Chiral this compound derivatives have shown promise in several therapeutic areas, primarily as nicotinic receptor antagonists and HIV-1 inhibitors.

Nicotinic Receptor Antagonists

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels involved in various physiological processes in the central and peripheral nervous systems.[10] Antagonists of these receptors can modulate neurotransmission and have therapeutic potential in treating conditions like pain, inflammation, and neurodegenerative diseases.

The signaling pathway for nAChR antagonists often involves the modulation of downstream signaling cascades, such as the PI3K/Akt pathway, which plays a role in cell survival and proliferation.[11][12]

Nicotinic_Receptor_Antagonist_Pathway cluster_membrane Cell Membrane nAChR nAChR PI3K PI3K nAChR->PI3K Inhibits Activation Antagonist This compound Antagonist Antagonist->nAChR Blocks Acetylcholine Acetylcholine Acetylcholine->nAChR Cannot Bind Akt Akt PI3K->Akt Inhibits Phosphorylation Downstream Downstream Cellular Effects Akt->Downstream Modulates HIV_Integrase_Inhibition_Workflow cluster_virus HIV-1 Lifecycle Viral_RNA Viral RNA RT Reverse Transcription Viral_RNA->RT Viral_DNA Viral DNA Integrase HIV Integrase Viral_DNA->Integrase Integration Integration into Host DNA Replication Viral Replication Integration->Replication RT->Viral_DNA Integrase->Integration Integrase->Integration Inhibitor This compound Inhibitor Inhibitor->Integrase Inhibits

References

The Stereochemical Landscape of Spiro[5.5]undecane Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

The spiro[5.5]undecane framework, a unique structural motif characterized by two six-membered rings sharing a single carbon atom, has garnered significant attention in the fields of medicinal chemistry and materials science. Its inherent three-dimensionality and stereochemical complexity offer a rich scaffold for the design of novel bioactive molecules and functional materials. This technical guide provides an in-depth exploration of the core stereochemical principles governing this compound derivatives, focusing on their conformational analysis, chirality, synthesis, and stereochemical elucidation.

Conformational Analysis and Stereoelectronic Effects

The stereochemistry of this compound derivatives is profoundly influenced by the conformational preferences of the two constituent six-membered rings. In the unsubstituted parent this compound, both rings predominantly adopt a chair conformation. The introduction of substituents and heteroatoms can significantly alter this conformational landscape.

Particularly in heterocyclic derivatives such as 1,7-dioxaspiro[5.5]undecanes, stereoelectronic phenomena like the anomeric and exo-anomeric effects play a crucial role in dictating the most stable conformation. The anomeric effect describes the tendency of an electronegative substituent at the anomeric carbon (C-1) of a pyranose ring to occupy the axial position, despite potential steric hindrance. This effect is a key determinant of the conformational equilibrium in many this compound derivatives containing heteroatoms.

Computational studies, including hybrid density functional theory (B3LYP) and ab initio molecular orbital (MP2) methods, have been employed to investigate the conformational behaviors of these molecules. These studies have quantified the influence of electron delocalization, dipole differences, and steric repulsion on conformational stability.

Table 1: Conformational Energy Differences in this compound Analogs

CompoundConformation A (more stable)Conformation BConformation C (less stable)ΔG (A-B) (kcal/mol)ΔG (A-C) (kcal/mol)
1,7-dioxathis compoundTwo antiperiplanar lone pairsOne antiperiplanar lone pairNo antiperiplanar lone pairs3.748.17
1,7-dithiathis compoundTwo antiperiplanar lone pairsOne antiperiplanar lone pairNo antiperiplanar lone pairs2.014.11
1,7-diselenathis compoundTwo antiperiplanar lone pairsOne antiperiplanar lone pairNo antiperiplanar lone pairs1.472.51

Data sourced from computational studies at the B3LYP/6-311+G level of theory.*

Chirality in this compound Systems

The this compound skeleton itself is inherently chiral, a feature that was not immediately recognized by early classification systems. This chirality arises from the helical arrangement of the two rings and is a distinct feature from traditional point chirality. This can lead to the existence of enantiomeric structures, often designated with P (plus) or M (minus) configurations for their helical sense.

Furthermore, substitution on the spirocyclic framework can introduce additional elements of chirality, including axial chirality. For instance, in semiflexible derivatives of 1,5-dioxathis compound, the C6-C9 axis can act as a chiral element. The conformational flipping of one of the rings can result in an enantiomeric inversion.

The determination of the absolute stereochemistry of chiral this compound derivatives is a critical aspect of their study, particularly for applications in drug development where enantiomers can exhibit vastly different pharmacological and toxicological profiles.

Synthesis of this compound Derivatives

A variety of synthetic strategies have been developed for the construction of the this compound core. One of the most common approaches involves the Michael addition reaction.

Experimental Protocol: Microwave-Assisted Synthesis of a this compound-1,5,9-trione Derivative

This protocol describes the synthesis of 7,11-bis(4-fluorophenyl)-3,3-dimethylthis compound-1,5,9-trione via a microwave-assisted [5+1] double Michael addition reaction.[1]

Materials:

  • Dimedone (1 mmol)

  • (1E,4E)-1,5-Bis(4-fluorophenyl)penta-1,4-dien-3-one (1 mmol)

  • Dichloromethane (CH₂Cl₂) (5 mL)

  • Triethylamine (1.25 mmol, 0.128 g)

  • Chloroform

  • Magnesium sulfate (MgSO₄)

  • Cold water

Procedure:

  • In a microwave flask, combine dimedone (1 mmol) and (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one (1 mmol).

  • Add 5 mL of CH₂Cl₂ and triethylamine (1.25 mmol).

  • Heat the reaction mixture under microwave irradiation (200 W, 40 °C) for 15 minutes.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into 10 mL of cold water.

  • Extract the aqueous layer with chloroform (3 x 20 mL).

  • Combine the organic extracts and dry over MgSO₄.

  • Filter and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product as necessary.

This microwave-assisted method has been shown to significantly reduce reaction times from hours to minutes and can lead to high yields (up to 98%).[1]

Stereochemical Characterization

The elucidation of the stereochemistry of this compound derivatives relies heavily on a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are powerful tools for determining the relative stereochemistry and conformational preferences of these molecules in solution. The chemical shifts and coupling constants of the ring protons are particularly sensitive to their spatial arrangement. Variable temperature NMR experiments can be used to study the dynamics of conformational equilibria.

Table 2: Representative ¹³C NMR Chemical Shifts for this compound and a Derivative

Carbon AtomThis compound (CDCl₃) δ (ppm)7,11-bis(4-fluorophenyl)-3,3-dimethylthis compound-1,5,9-trione (CDCl₃) δ (ppm)
C1, C5, C7, C1137.8-
C2, C4, C8, C1022.3-
C3, C927.0-
C6 (spiro)33.6-
C=O-208.28, 203.15
Aromatic C-158.78, 156.32, 129.90, 126.10, 111.16, 110.94
Quaternary C-65.02
CH₂-51.62, 49.62, 45.34
CH-39.26
CH₃-24.31

Data for this compound sourced from SpectraBase. Data for the derivative sourced from Burgaz et al., 2024.[1][2]

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry and solid-state conformation of this compound derivatives. This technique yields precise data on bond lengths, bond angles, and torsional angles, which are invaluable for understanding the molecule's three-dimensional structure.

Table 3: Crystallographic Data for 3,9-bis(pyridin-2-yl)-2,4,8,10-tetraoxathis compound

ParameterValue
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)25.133(2)
b (Å)5.7219(5)
c (Å)21.942(2)
β (°)99.145(2)
V (ų)3115.3(5)
Z8

Data sourced from a study on 3,3,9,9-tetrasubstituted-2,4,8,10-tetraoxathis compound derivatives.[3]

Logical Workflows

Synthesis and Stereochemical Analysis Workflow

The following diagram illustrates a typical workflow for the synthesis and stereochemical characterization of a novel this compound derivative.

G cluster_synthesis Synthesis cluster_analysis Stereochemical Analysis Reactants Starting Materials Reaction Chemical Synthesis (e.g., Michael Addition) Reactants->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification NMR NMR Spectroscopy (1D and 2D) Purification->NMR Characterization Xray X-ray Crystallography Purification->Xray Characterization Structure Structure Elucidation NMR->Structure Xray->Structure

Caption: Workflow for Synthesis and Stereochemical Analysis.

Biological Relevance and Future Directions

This compound derivatives are found in a number of natural products and have shown promise in various therapeutic areas. For instance, certain functionalized this compound-1,5,9-triones have been identified as potent HIV-1 inhibitors. Additionally, some derivatives have been investigated for their anti-cancer properties.

The rigid, three-dimensional nature of the this compound scaffold makes it an attractive platform for the design of conformationally constrained ligands for various biological targets. Future research in this area will likely focus on the development of novel stereoselective synthetic methodologies to access a wider range of derivatives and the exploration of their potential in drug discovery and materials science. A deeper understanding of the structure-activity relationships, guided by detailed stereochemical analysis, will be crucial for unlocking the full potential of this fascinating class of molecules.

References

spiro[5.5]undecane structure and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiro[5.5]undecane, a unique bicyclic hydrocarbon with a central quaternary carbon atom linking two cyclohexane rings, serves as a foundational scaffold in a multitude of natural products and synthetically derived molecules of significant biological interest. This technical guide provides an in-depth exploration of the structure, chemical properties, and synthesis of the this compound core. It is intended to be a valuable resource for researchers and professionals engaged in medicinal chemistry, natural product synthesis, and drug development, offering a consolidated repository of key data, experimental insights, and structural understanding. While the parent this compound provides the structural blueprint, this guide also delves into the properties and synthesis of its derivatives, which are often the focus of therapeutic research.

Structure and Conformation

The defining feature of this compound is its spirocyclic structure, where two cyclohexane rings are joined at a single carbon atom, designated as C6. This arrangement results in a rigid, three-dimensional architecture. The molecular formula for the parent compound is C₁₁H₂₀, and its IUPAC name is this compound. The two cyclohexane rings in this compound adopt chair conformations, which is the most stable arrangement for six-membered rings. This leads to a helical overall structure.

Diagram 1: General Structure of this compound

Caption: A 2D representation of the this compound ring system.

Chemical and Physical Properties

The parent this compound is a saturated hydrocarbon, which dictates its generally non-polar and chemically inert nature. Its physical and thermodynamic properties have been documented and are summarized in the table below. These properties are crucial for its handling, purification, and use as a chemical building block.

PropertyValueReference
Molecular Formula C₁₁H₂₀[1][2]
Molecular Weight 152.28 g/mol [1][2]
CAS Number 180-43-8[1][2]
Melting Point 248.65 K (-24.5 °C)[2]
Enthalpy of Vaporization 13.42 ± 0.03 kcal/mol[2]
Enthalpy of Sublimation 15.2 ± 0.2 kcal/mol[2]

Table 1: Physical and Chemical Properties of this compound.

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and structural elucidation of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR: The ¹³C NMR spectrum of the parent this compound is relatively simple due to its symmetry. The reported chemical shifts are approximately 35.1 ppm for the spiro carbon (C6), and a set of peaks around 22-38 ppm for the other methylene carbons in the cyclohexane rings.

Infrared (IR) Spectroscopy
Mass Spectrometry

The electron ionization mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 152.

Synthesis of the this compound Core

The construction of the this compound framework is a key challenge in the synthesis of natural products and their analogues. Several synthetic strategies have been developed, primarily focusing on the formation of the spirocyclic center.

Michael Addition-Based Approaches

One of the most common methods for synthesizing substituted this compound systems involves a double Michael addition reaction. This approach typically utilizes a cyclic 1,3-dione, such as dimedone, and a 1,5-diaryl-1,4-pentadien-3-one in the presence of a Lewis acid catalyst.

Diagram 2: General Workflow for Michael Addition Synthesis

G Michael Addition for Substituted this compound Synthesis Start Cyclic 1,3-Dione + 1,5-Diaryl-1,4-pentadien-3-one Catalyst Lewis Acid Catalyst Start->Catalyst Reactants Reaction Michael Addition Catalyst->Reaction Intermediate Acyclic Intermediate Reaction->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product Substituted this compound Cyclization->Product

Caption: A generalized workflow for the synthesis of this compound derivatives.

Experimental Protocol: General Procedure for Lewis Acid-Catalyzed Michael Addition

  • Reactants: A cyclic 1,3-dione (e.g., dimedone) and a 1,5-diaryl-1,4-pentadien-3-one are used as starting materials.

  • Catalyst: A Lewis acid, such as zinc chloride (ZnCl₂), is employed to catalyze the reaction.

  • Solvent: A suitable organic solvent, such as a mixture of toluene and n-heptane, is used.

  • Procedure:

    • The reactants and the Lewis acid catalyst are dissolved in the solvent.

    • The reaction mixture is refluxed for a period of 15-30 hours.

    • The progress of the reaction is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the product is isolated and purified using standard techniques such as column chromatography.

Dearomative ipso-Iodocyclization

A more recent approach involves the dearomative ipso-iodocyclization of 5-(4-hydroxyphenyl)-1-alkynes. This method allows for the construction of the this compound framework with the introduction of an iodine atom, which can be further functionalized.

Biological Relevance and Applications

The this compound scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products with diverse biological activities. These activities include antimicrobial, antitumor, and potent nicotinic receptor antagonism.

While the parent this compound itself has not been reported to have significant biological activity or to be involved in specific signaling pathways, its rigid, three-dimensional structure makes it an attractive scaffold for the design of novel therapeutic agents. The defined spatial orientation of substituents on the this compound core allows for precise interaction with biological targets.

Recent research has focused on the synthesis of this compound derivatives with potential anticancer activity. These synthetic efforts often aim to mimic the structural features of naturally occurring bioactive spiro-compounds.

Conclusion

This compound represents a fascinating and important structural motif in organic chemistry and drug discovery. Its unique three-dimensional structure and the prevalence of its core in biologically active molecules continue to inspire the development of new synthetic methodologies and the exploration of its potential in medicinal chemistry. While comprehensive data for the parent compound in some areas remains elusive, the study of its derivatives provides a rich field of research with significant therapeutic potential. This guide serves as a foundational resource for scientists and researchers, consolidating the current knowledge and highlighting the key aspects of this compound chemistry.

References

Conformational Dynamics of 1-Oxaspiro[5.5]undecane: An In-Depth NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-oxaspiro[5.5]undecane scaffold is a key structural motif in numerous natural products and pharmacologically active molecules. Understanding its three-dimensional structure and conformational preferences is paramount for elucidating structure-activity relationships and designing novel therapeutics. This technical guide provides a detailed exploration of the conformational analysis of 1-oxathis compound, with a specific focus on the application of Nuclear Magnetic Resonance (NMR) spectroscopy as a powerful tool for characterizing its dynamic behavior in solution.

Conformational Equilibrium in 1-Oxathis compound

1-Oxathis compound exists as a dynamic equilibrium between two primary chair-chair conformers. At room temperature, the rate of interconversion between these conformers is rapid on the NMR timescale, resulting in a spectrum that displays averaged signals. However, through the use of low-temperature NMR studies, it is possible to slow this exchange and observe the distinct signals of the individual major and minor conformers.[1][2]

The conformational preference in 1-oxathis compound is governed by a delicate interplay of steric and stereoelectronic effects, most notably the anomeric and exo-anomeric effects associated with the acetal functional group.[1][2] A comprehensive study utilizing ¹³C NMR spectroscopy at varying temperatures has provided significant insights into this equilibrium.[1][2]

G cluster_major Major Conformer (1a) cluster_minor Minor Conformer (1b) a More Stable b Less Stable a->b Equilibrium

Caption: Conformational equilibrium of 1-oxathis compound.

Quantitative NMR Data

Low-temperature ¹³C NMR spectroscopy is instrumental in resolving the individual conformers of 1-oxathis compound. The chemical shifts of the carbon atoms provide a diagnostic fingerprint for each conformation. The assignments for the individual conformers can be rigorously confirmed by comparison with conformationally rigid model compounds.[1]

Below is a summary of the ¹³C NMR chemical shifts for 1-oxathis compound at room temperature (averaged) and at low temperature where the major (1a) and minor (1b) conformers are resolved. Data is compared with the rigid model compounds, cis- and trans-9-tert-butyl-1-oxathis compound (4a and 5b respectively), which lock the conformation.

Carbon1-Oxathis compound (1) @ 298 KConformer 1a @ 148 KConformer 1b @ 148 KModel Conformer 4a @ 163 KModel Conformer 5b @ 163 K
C262.460.567.260.467.0
C326.625.928.525.828.4
C420.119.122.819.022.8
C598.296.5102.896.3102.5
C735.836.334.236.334.1
C825.225.225.226.025.8
C925.925.925.948.048.2
C1035.836.334.233.331.5
C1130.130.130.132.432.4

Chemical shifts are in ppm. Data sourced from Deslongchamps and Pothier (1990).[1]

Experimental Protocols

The following outlines the key experimental methodology for the temperature-dependent ¹³C NMR analysis of 1-oxathis compound.

Sample Preparation and NMR Spectroscopy:

  • Solvent System: A mixture of dichlorodifluoromethane (CD₂Cl₂) and chlorodifluoromethane (CHFCl₂) or bromodifluoromethane (CF₂Br₂) is typically used as the solvent to allow for a wide range of low temperatures to be accessed.[1] A common ratio is 10% V/V CD₂Cl₂:CF₂Br₂.[1]

  • Concentration: Samples are typically prepared at a concentration of around 10% V/V.

  • Instrumentation: A high-field NMR spectrometer equipped with a variable temperature unit is required. For the cited data, a spectrometer operating at a ¹³C frequency of 100 MHz was used.[1]

  • Temperature Control: Spectra are recorded at various temperatures, starting from room temperature (e.g., 298 K) and gradually decreasing to a temperature where the conformational exchange is slow enough to resolve the signals of the individual conformers (e.g., 148 K).[1]

G cluster_workflow Experimental Workflow A 1-Oxathis compound in CD2Cl2/CF2Br2 B NMR Spectrometer A->B C Room Temperature (298 K) Measurement B->C E Cooling to Low Temperature (e.g., 148 K) B->E D Averaged Spectrum (Rapid Interconversion) C->D F Slow Interconversion E->F G Resolved Spectra of Major and Minor Conformers F->G

References

A Technical Guide to Theoretical and Computational Studies of Spiro[5.5]undecane Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The spiro[5.5]undecane framework, characterized by two cyclohexane rings sharing a single carbon atom, represents a unique and sterically demanding scaffold. This structural motif is of significant interest in medicinal chemistry and materials science due to its rigid three-dimensional architecture, which can be exploited to control the spatial orientation of functional groups. Theoretical and computational studies are indispensable for understanding the conformational landscape, electronic properties, and potential biological activity of these complex systems. This guide provides an in-depth overview of the computational methodologies employed in the study of this compound and its derivatives, presents key quantitative data from conformational analyses, and outlines a general protocol for performing such studies.

Core Concepts in Computational Analysis

The unique spirocyclic nature of these molecules gives rise to distinct stereochemical features, including axial chirality.[1] Computational chemistry provides powerful tools to explore these features and predict the behavior of this compound derivatives. Key areas of investigation include:

  • Conformational Analysis: Identifying the stable conformations of the molecule and determining their relative energies. This is crucial as the biological activity of a molecule is often tied to a specific three-dimensional shape.

  • Electronic Structure Analysis: Understanding the distribution of electrons within the molecule to predict reactivity, stability, and spectroscopic properties.

  • Stereoelectronic Effects: Investigating the influence of orbital interactions, such as the anomeric effect in heteroatom-containing spiro[5.5]undecanes, on conformational preferences.[2]

Data Presentation: Conformational and Thermodynamic Properties

Computational studies have provided valuable quantitative data on the conformational preferences of this compound derivatives. The following tables summarize key findings from the literature.

Table 1: Conformational Free Energy Differences (ΔG) of 1,7-Dihetero-spiro[5.5]undecanes [2]

CompoundConformation A (kcal/mol)Conformation B (kcal/mol)Conformation C (kcal/mol)
1,7-dioxa-spiro[5.5]undecane0.003.748.17
1,7-dithia-spiro[5.5]undecane0.002.014.11
1,7-diselena-spiro[5.5]undecane0.001.472.51

Conformations A, B, and C differ in the orientation of heteroatom lone pairs with respect to the C-X bonds, with conformation A being the most stable due to stereoelectronic effects. Calculations were performed at the B3LYP/6-311+G* level of theory.*[2]

Table 2: Spectroscopic Data for a Representative this compound Derivative

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
3,3-Dimethyl-7,11-diphenyl-spiro[5.5]undecane-1,5,9-trione0.08 (s, 6H, 2xMe), 1.60 (s, 2H, H-4), 2.01 (s, 2H, H-2), 2.45 (dd, 2H, Heq-8, Heq-10), 3.20 (dd, 2H, Hax-8, Hax-10), 3.73 (dd, 2H, Hax-7, Hax-11), 7.12-7.19 (m, 10H, Ar-H)Spirocarbon (C-6) estimated around 68-70 ppm.

This data is crucial for the experimental characterization and confirmation of synthesized this compound derivatives.

Experimental Protocols: A Generalized Computational Workflow

While specific parameters may vary depending on the system and research question, a general protocol for the theoretical and computational analysis of this compound systems can be outlined as follows. This workflow is based on common practices in computational chemistry and utilizes widely adopted software and methods.

Initial Structure Generation and Conformational Search
  • Objective: To generate a diverse set of initial conformations for the this compound derivative of interest.

  • Methodology:

    • Build an initial 3D structure of the molecule using a molecular editor such as GaussView or Avogadro.

    • Perform a conformational search using a molecular mechanics force field (e.g., MMFF94s). This is a computationally inexpensive way to explore the potential energy surface and identify a broad range of possible conformers. Software like CONFLEX can be used for this step.

    • Alternatively, for more flexible systems, molecular dynamics simulations can be employed to sample the conformational space.

Geometry Optimization and Frequency Calculations
  • Objective: To obtain the optimized geometries and relative energies of the conformers and to confirm that they are true minima on the potential energy surface.

  • Methodology:

    • The conformers obtained from the initial search are then subjected to geometry optimization using quantum mechanical methods. A common choice is Density Functional Theory (DFT) with a functional like B3LYP and a suitable basis set (e.g., 6-31G(d) for initial optimizations, followed by a larger basis set like 6-311+G(d,p) for more accurate energies).

    • Frequency calculations are performed on the optimized geometries. The absence of imaginary frequencies confirms that the structure is a true minimum. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy, allowing for the calculation of Gibbs free energies.

    • The Gaussian software package is widely used for these types of calculations.

Electronic Structure Analysis
  • Objective: To gain deeper insight into the electronic properties and bonding of the molecule.

  • Methodology:

    • Natural Bond Orbital (NBO) Analysis: This method is used to analyze the delocalization of electron density and quantify stereoelectronic interactions, such as the anomeric effect.[2] NBO analysis is typically performed on the optimized geometries using the NBO program, which can be interfaced with Gaussian.

    • Molecular Orbital (MO) Analysis: Visualization of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity and electronic transitions.

    • Molecular Electrostatic Potential (MEP) Surface: This analysis helps to identify the electron-rich and electron-poor regions of the molecule, which is important for understanding intermolecular interactions.

Mandatory Visualizations

Logical Workflow for Computational Analysis

The following diagram illustrates the general workflow for the theoretical and computational study of a this compound system.

computational_workflow cluster_input 1. Input Generation cluster_conf_search 2. Conformational Analysis cluster_qm_calc 3. Quantum Mechanical Calculations cluster_analysis 4. Property Analysis mol_build Molecule Building conf_search Conformational Search (Molecular Mechanics) mol_build->conf_search mol_dyn Molecular Dynamics mol_build->mol_dyn geom_opt Geometry Optimization (DFT/MP2) conf_search->geom_opt mol_dyn->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc nbo NBO Analysis geom_opt->nbo spectra Spectra Prediction (NMR, IR) geom_opt->spectra docking Molecular Docking geom_opt->docking thermo Thermodynamic Properties (ΔG, ΔH) freq_calc->thermo

Caption: A generalized workflow for the computational study of this compound systems.

Applications in Drug Development

The rigid this compound scaffold is a valuable tool in drug design for creating molecules with well-defined three-dimensional structures. This can lead to improved binding affinity and selectivity for biological targets. Computational studies play a crucial role in this process:

  • Pharmacophore Modeling: The defined spatial arrangement of functional groups on the this compound core can be designed to match the key features of a pharmacophore model.

  • Molecular Docking: Computationally optimized structures of this compound derivatives can be docked into the active sites of target proteins to predict binding modes and affinities.

  • Structure-Activity Relationship (SAR) Studies: Computational methods can help to rationalize and predict how changes in the structure of a this compound derivative will affect its biological activity.

For instance, functionalized this compound-1,5,9-triones have been investigated as potential HIV-1 inhibitors.[3] Additionally, 1,4,9-triazaspiro[5.5]undecan-2-one derivatives have been identified as potent and selective inhibitors of METTL3, a protein implicated in several types of cancer.[4]

Conclusion

Theoretical and computational studies are essential for a comprehensive understanding of the this compound system. These methods provide detailed insights into the conformational preferences, electronic properties, and potential biological activities of these complex molecules. The workflow and data presented in this guide offer a foundation for researchers, scientists, and drug development professionals to leverage computational chemistry in their exploration of this fascinating and valuable chemical scaffold. The continued development of computational methods will undoubtedly lead to new discoveries and applications for this compound derivatives in various scientific fields.

References

The Spiro[5.5]undecane Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The spiro[5.5]undecane scaffold, a unique three-dimensional bicyclic system, has emerged as a compelling structural motif in medicinal chemistry. Its inherent rigidity and defined spatial arrangement of substituents offer a powerful platform for the design of potent and selective ligands for a diverse range of biological targets. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and therapeutic potential of this compound derivatives, with a focus on their application in drug discovery for neurological disorders, metabolic diseases, and oncology.

Introduction to a Versatile Scaffold

The this compound core consists of two six-membered rings fused at a central quaternary carbon atom. This spirocyclic nature imparts a distinct conformational rigidity that is advantageous in drug design, as it can pre-organize functional groups for optimal interaction with protein binding sites, potentially leading to enhanced potency and selectivity.[1][2] The scaffold is present in a number of bioactive natural products and has inspired the synthesis of a wide array of derivatives with significant therapeutic potential.[3]

This guide will delve into the synthetic strategies employed to construct and functionalize the this compound core, present key quantitative structure-activity relationship (SAR) data for prominent biological targets, provide detailed experimental protocols for both synthesis and biological evaluation, and visualize the intricate signaling pathways modulated by these compounds.

Synthetic Strategies: Building the Core

The construction of the this compound framework can be achieved through various synthetic routes, often tailored to the desired substitution pattern and the presence of heteroatoms within the rings. A common approach involves the double Michael addition of a nucleophile to a suitable acceptor.

A notable example is the synthesis of 1,9-diazathis compound derivatives, which are valuable precursors for a range of biologically active compounds.[2] These syntheses often involve multi-step sequences, with key steps including the formation of piperidine rings and subsequent spirocyclization.[1]

Therapeutic Applications and Biological Targets

Derivatives of the this compound scaffold have demonstrated significant activity against a variety of biological targets, leading to their investigation in multiple therapeutic areas.

Neurological Disorders: Targeting GABA-A and NK1 Receptors

The rigid nature of the this compound scaffold makes it an excellent platform for developing ligands for receptors in the central nervous system.

  • GABA-A Receptor Antagonists: 3,9-Diazathis compound-based compounds have been identified as potent competitive antagonists of the γ-aminobutyric acid type A (GABA-A) receptor.[4] These compounds are of interest for their potential immunomodulatory effects.[4]

  • Neurokinin-1 (NK1) Receptor Antagonists: this compound derivatives, particularly those with a fused benzene ring, have been developed as effective antagonists of the neurokinin-1 (NK1) receptor.[2] Antagonism of the NK1 receptor is a validated therapeutic strategy for the treatment of chemotherapy-induced nausea and vomiting, and is being explored for other indications such as depression and pain.

Metabolic Diseases: Inhibition of Acetyl-CoA Carboxylase (ACC)

Acetyl-CoA carboxylase (ACC) is a key enzyme in the regulation of fatty acid metabolism, making it an attractive target for the treatment of metabolic disorders such as type 2 diabetes and nonalcoholic fatty liver disease (NAFLD).[5][6] Spiro-pentacylamide derivatives have emerged as potent inhibitors of both ACC1 and ACC2 isoforms.

Oncology

The this compound scaffold has also been incorporated into compounds with significant anticancer activity. Spirochromanone derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[7] These compounds have been shown to induce apoptosis and arrest the cell cycle in cancer cells.[7]

Quantitative Data Summary

The following tables summarize the in vitro activities of representative this compound derivatives against key biological targets.

Table 1: In Vitro Activity of 3,9-Diazathis compound-Based GABA-A Receptor Antagonists [4]

CompoundKi (nM) at α4βδ GABA-A Receptor
1e (m-methylphenyl analog)180

Table 2: In Vitro Activity of 1,9-Diazathis compound-Based NK1 Receptor Antagonists [2]

CompoundIC50 (nM) for NK1 Receptor
9a -
9b (with carbonyl at position 2)54
9c (methylated salt of 9a)2.0
9d (methylated salt of 9b)1.9

Table 3: In Vitro Activity of Spiro-pentacylamide Acetyl-CoA Carboxylase (ACC) Inhibitors

CompoundACC1 IC50 (µM)ACC2 IC50 (µM)A549 IC50 (µM)H1975 IC50 (µM)HCT116 IC50 (µM)SW620 IC50 (µM)Caco-2 IC50 (µM)
6o 0.5270.3971.920.381.222.055.42

Signaling Pathways

The therapeutic effects of this compound derivatives are mediated through their interaction with specific signaling pathways.

GABA-A Receptor Signaling

GABA-A receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the central nervous system. Binding of GABA to its receptor leads to the opening of a chloride ion channel, resulting in hyperpolarization of the neuronal membrane and inhibition of action potential firing.

GABA_A_Signaling GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds Chloride_Channel Cl- Channel Opening GABA_A_Receptor->Chloride_Channel Activates Chloride_Influx Cl- Influx Chloride_Channel->Chloride_Influx Hyperpolarization Membrane Hyperpolarization Chloride_Influx->Hyperpolarization Inhibition Inhibition of Action Potential Hyperpolarization->Inhibition Antagonist This compound Antagonist Antagonist->GABA_A_Receptor Blocks

GABA-A Receptor Signaling Pathway
Neurokinin-1 (NK1) Receptor Signaling

The NK1 receptor is a G-protein coupled receptor (GPCR) that is activated by the neuropeptide substance P. Activation of the NK1 receptor leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively, ultimately leading to various cellular responses including neurotransmission, inflammation, and cell proliferation.

NK1_Signaling Substance_P Substance P NK1_Receptor NK1 Receptor (GPCR) Substance_P->NK1_Receptor Binds G_Protein Gq/11 NK1_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Responses (e.g., Neurotransmission, Inflammation) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response Antagonist This compound Antagonist Antagonist->NK1_Receptor Blocks

NK1 Receptor Signaling Pathway
Acetyl-CoA Carboxylase (ACC) Signaling

ACC is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This is the rate-limiting step in de novo fatty acid synthesis. Malonyl-CoA, the product of the ACC-catalyzed reaction, serves as a substrate for fatty acid synthase (FASN) and also acts as an allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), thereby inhibiting fatty acid oxidation.

ACC_Signaling Acetyl_CoA Acetyl-CoA ACC Acetyl-CoA Carboxylase (ACC) Acetyl_CoA->ACC Malonyl_CoA Malonyl-CoA ACC->Malonyl_CoA Catalyzes FASN Fatty Acid Synthase (FASN) Malonyl_CoA->FASN Substrate CPT1 Carnitine Palmitoyl- transferase 1 (CPT1) Malonyl_CoA->CPT1 Inhibits Fatty_Acids Fatty Acid Synthesis FASN->Fatty_Acids FAO Fatty Acid Oxidation CPT1->FAO Inhibitor This compound Inhibitor Inhibitor->ACC Inhibits

Acetyl-CoA Carboxylase Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Synthesis of 3,9-Diazathis compound Analogs[4]

General Procedure:

  • Reagents and Conditions: All reagents and materials should be purchased from commercial suppliers and used without further purification. Solvents should be of standard HPLC-grade quality. Anhydrous solvents should be obtained from a solvent purification system or by standard drying techniques.

  • Reaction Setup: Reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) in oven-dried glassware.

  • Example Step: N-Alkylation: To a solution of the parent 3,9-diazathis compound derivative in a suitable solvent (e.g., dichloromethane), add triethylamine followed by the desired benzyl bromide derivative. Stir the reaction mixture at room temperature until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is typically washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system.

  • Deprotection: If protecting groups are present (e.g., Boc), they can be removed under standard conditions. For a Boc group, treatment with trifluoroacetic acid in dichloromethane or 4N HCl in 1,4-dioxane at room temperature is commonly employed.

  • Characterization: The final products should be characterized by standard analytical techniques, including 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Synthesis_Workflow Start Parent this compound (e.g., Diazaspiro-derivative) Alkylation N-Alkylation (R-Br, Base) Start->Alkylation Workup Aqueous Work-up & Extraction Alkylation->Workup Purification1 Column Chromatography Workup->Purification1 Deprotection Protecting Group Removal (if applicable) Purification1->Deprotection Purification2 Final Purification (e.g., HPLC) Deprotection->Purification2 Characterization Characterization (NMR, MS) Purification2->Characterization Final_Product Final Product Characterization->Final_Product

General Synthetic Workflow
GABA-A Receptor Radioligand Binding Assay[8]

Membrane Preparation:

  • Homogenize rat brains in 20 ml/g of homogenization buffer (0.32 M sucrose, pH 7.4) at 4°C.

  • Centrifuge the homogenate at 1000 x g for 10 minutes at 4°C.

  • Centrifuge the resulting supernatant at 140,000 x g for 30 minutes at 4°C.

  • Resuspend the pellet in ice-cold deionized water and homogenize.

  • Centrifuge at 140,000 x g for 30 minutes at 4°C.

  • Wash the pellet by resuspending in binding buffer (50 mM Tris-HCl, pH 7.4) and centrifuging twice more at 140,000 x g for 30 minutes at 4°C.

  • Resuspend the final pellet in binding buffer and store at -70°C.

Binding Assay:

  • Thaw the prepared membranes and wash twice with binding buffer by centrifugation.

  • Resuspend the pellet in binding buffer to a final protein concentration of 0.1-0.2 mg per well.

  • In a 96-well plate, add the membrane preparation to each well.

  • For the determination of non-specific binding, add 10 mM GABA.

  • Add the radioligand (e.g., 5 nM [3H]muscimol) and varying concentrations of the test compound.

  • Incubate the plate at 4°C for 45 minutes.

  • Terminate the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Quantify the radioactivity retained on the filters using liquid scintillation spectrometry.

  • Calculate the IC50 and Ki values from the competition binding data.

Conclusion

The this compound scaffold represents a highly versatile and privileged core in drug discovery. Its unique three-dimensional structure provides a rigid framework for the development of potent and selective modulators of a wide range of biological targets. The synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for the design of novel therapeutics. The examples provided in this guide for neurological, metabolic, and oncological targets highlight the broad applicability of this scaffold. Further exploration of the chemical space around the this compound core is likely to yield new and improved drug candidates with significant therapeutic potential.

References

The Helical Architecture of Tetraoxaspiro[5.5]undecane Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetraoxaspiro[5.5]undecane scaffold is a unique structural motif characterized by its inherent chirality and propensity to adopt helical conformations. This technical guide provides an in-depth analysis of the helical structure of 3,3,9,9-tetrasubstituted-2,4,8,10-tetraoxathis compound derivatives. It consolidates findings on their configurational and conformational behavior, elucidated primarily through nuclear magnetic resonance (NMR) spectroscopy. This document details the experimental protocols utilized for their characterization, presents available quantitative data, and employs visualizations to illustrate key structural concepts, offering a valuable resource for researchers in medicinal chemistry and materials science.

Introduction: The Chirality of Spiro[5.5]undecanes

The stereochemistry of spiro compounds with six-membered rings, particularly those containing 1,3-dioxane units, has been a subject of extensive study.[1] The parent this compound molecule possesses a unique form of chirality. While not containing a traditional chiral center, the spirocyclic system can arrange itself in a helical fashion, resulting in two enantiomeric structures designated with P (plus) or M (minus) configurations.[1][2] This inherent helical nature is a foundational concept in understanding the three-dimensional structure of its derivatives.[1][2]

In addition to helical chirality, substituted tetraoxathis compound derivatives can also exhibit axial chirality.[1][2][3] For instance, in compounds with different substituents at both ends of the spiro system, two chiral axes (C³-C⁶ and C⁶-C⁹) can be considered, leading to the possibility of multiple stereoisomers.[1] The interplay between helical and axial chirality contributes to the complex stereochemistry of these molecules.

cluster_M M-Configuration cluster_P P-Configuration a1 a2 a1->a2 a6 a3 a2->a3 a4 a3->a4 a5 a4->a5 a5->a6 b1 b2 b1->b2 b6 b3 b2->b3 b4 b3->b4 b5 b4->b5 b5->b6 M_label M-Helix (Left-handed) cluster_M cluster_M P_label P-Helix (Right-handed) cluster_P cluster_P

Figure 1: Helical configurations of the this compound skeleton.

Conformational Analysis

The conformational behavior of 3,3,9,9-tetrasubstituted-2,4,8,10-tetraoxathis compound derivatives is dynamic, with the six-membered rings undergoing conformational changes. These compounds are generally considered flexible, and at room temperature, exist as a mixture of rapidly equilibrating diastereoisomers.[1] The preferred conformation for the six-membered rings in similar compounds in the solid state is the chair conformation.[1]

Variable temperature NMR experiments have been crucial in studying these conformational equilibria.[1][3] At room temperature, the NMR spectra often show averaged signals due to rapid interconversion. However, at low temperatures, the conformational flipping slows down, allowing for the observation of distinct signals for the different frozen diastereoisomers.[1] This "freezing" of the conformational equilibria provides evidence for the presence of multiple diastereomeric forms at room temperature.[1]

G rt Room Temperature (Rapid Equilibria) spec_rt Averaged NMR Signals rt->spec_rt equilibria Conformational Equilibria (Chair-Chair Interconversion) rt->equilibria Fast lt Low Temperature (Frozen Conformers) spec_lt Distinct NMR Signals for each Diastereoisomer lt->spec_lt equilibria->lt Slow

Figure 2: Experimental workflow for conformational analysis using variable temperature NMR.

Quantitative Data

The primary quantitative data available for these derivatives comes from ¹H and ¹³C NMR spectroscopy.[1] This data is instrumental in confirming the chemical structure and observing the dynamic conformational behavior. Attempts to obtain detailed three-dimensional structures and precise helical parameters through single-crystal X-ray diffraction for some derivatives have been unsuccessful, likely due to the presence of mixtures of diastereoisomers in the solid state, which hinders the formation of suitable single crystals.[1]

Below is a summary of the reported NMR data for a representative compound, 3,9-bis(chloromethyl)-3,9-dimethyl-2,4,8,10-tetraoxathis compound.[2]

Compound Technique Chemical Shift (δ/ppm) and Multiplicity
3,9-bis(chloromethyl)-3,9-dimethyl-2,4,8,10-tetraoxathis compound¹H-NMR1.47 [s, 6H, 3(9)-CH₃], 3.56 [s, 4H, 1(11)-CH₂], 3.69 [s, 4H, 3(9)-CH₂-Cl], 3.81 [d, 2H, ²J = 11.7 Hz, 5(7)-H], 3.91 [d, 2H, ²J = 11.7 Hz, 5(7)-H']
¹³C-NMR18.7 [3(9)-CH₃], 32.8 (C⁶), 47.2 [3(9)-CH₂-Cl], 64.0 (C¹, C¹¹), 64.1 (C⁵, C⁷), 98.4 (C³, C⁹)

Table 1: NMR Spectroscopic Data for a Representative Tetraoxathis compound Derivative.[2]

Experimental Protocols

Synthesis of 3,3,9,9-Tetrasubstituted-2,4,8,10-tetraoxathis compound Derivatives

The synthesis of these compounds is typically achieved through the condensation of pentaerythritol with non-symmetrical ketones.[1]

General Procedure:

  • A mixture of the ketone (2.2 equivalents), pentaerythritol (1 equivalent), and a catalytic amount of an acid (e.g., p-toluenesulfonic acid) in a suitable solvent (e.g., benzene) is refluxed.

  • Water formed during the reaction is continuously removed using a Dean-Stark apparatus.

  • After completion of the reaction (monitored by TLC), the reaction mixture is cooled and neutralized.

  • The crude product is purified by distillation, column chromatography, or crystallization.[2]

NMR Spectroscopic Analysis

Instrumentation:

  • NMR spectra are recorded on spectrometers operating at appropriate frequencies for ¹H and ¹³C nuclei (e.g., 300 MHz for ¹H and 75 MHz for ¹³C).

  • Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Variable Temperature Experiments:

  • To study the conformational dynamics, spectra are recorded over a range of temperatures, for example, from room temperature (e.g., 298 K) down to lower temperatures (e.g., 164 K).[1]

  • The coalescence temperature, where two exchanging signals merge into a single broad peak, can be used to determine the energy barrier for the conformational interchange.

  • At low temperatures where the exchange is slow on the NMR timescale, the signals for individual conformers can be resolved and assigned.[1]

G cluster_synthesis Synthesis cluster_analysis Analysis ketone Non-symmetrical Ketone reflux Reflux with Water Removal ketone->reflux penta Pentaerythritol penta->reflux acid Acid Catalyst acid->reflux product Crude Product reflux->product purification Purification product->purification nmr Variable Temperature NMR Spectroscopy purification->nmr structure Conformational & Structural Elucidation nmr->structure

Figure 3: Logical workflow from synthesis to structural analysis.

Implications for Drug Development

The rigid, three-dimensional architecture of tetraoxathis compound derivatives makes them attractive scaffolds in drug discovery. While the specific derivatives discussed here have been studied primarily for their fundamental stereochemical properties, related spirocyclic structures are known to possess biological activity. For example, various diazathis compound derivatives have been investigated as potent inhibitors of enzymes like soluble epoxide hydrolase or as ligands for opioid and sigma receptors, with applications in treating chronic kidney disease and pain.[4][5][6] The defined spatial arrangement of substituents on the helical tetraoxaspiro core could allow for precise interactions with biological targets. Understanding the conformational preferences and helical nature of this scaffold is therefore critical for the rational design of novel therapeutic agents.

Conclusion

The 2,4,8,10-tetraoxathis compound framework possesses an intrinsic helical chirality that, in conjunction with substitution patterns, leads to complex and fascinating stereochemistry. While the flexible nature of these molecules presents challenges for solid-state structural elucidation, variable temperature NMR spectroscopy has proven to be a powerful tool for probing their dynamic conformational equilibria. The data confirms the existence of multiple interconverting diastereoisomers at room temperature. Further investigation, potentially through computational modeling or the synthesis of more rigid derivatives amenable to X-ray crystallography, will be necessary to fully quantify the helical parameters of this promising class of compounds. The foundational understanding of their structure and conformational behavior is paramount for their future application in materials science and the development of novel pharmaceuticals.

References

Diastereoisomerism of Substituted Spiro[5.5]undecanes: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Stereochemistry, Synthesis, and Biological Significance

The spiro[5.5]undecane scaffold, a unique structural motif featuring two six-membered rings fused at a single carbon atom, has garnered significant attention in the fields of medicinal chemistry and materials science. The inherent three-dimensionality and conformational rigidity of this framework make it a compelling template for the design of novel therapeutic agents. The introduction of substituents to the this compound core gives rise to diastereoisomerism, a critical factor that profoundly influences the biological activity and physicochemical properties of these molecules. This technical guide provides a comprehensive overview of the diastereoisomerism of substituted spiro[5.5]undecanes, with a focus on diastereoselective synthesis, detailed experimental protocols, and the biological implications of their stereochemistry, particularly in the context of drug development.

Stereochemical Considerations in Substituted Spiro[5.5]undecanes

The spirocyclic nature of the [5.5]undecane system, coupled with the introduction of substituents, can lead to the formation of multiple stereoisomers. The relative orientation of substituents on the two rings determines the diastereomeric relationship. Key stereochemical aspects include:

  • Axial and Equatorial Orientations: Similar to cyclohexane rings, substituents on the this compound rings can adopt either axial or equatorial positions. The interplay of these orientations for multiple substituents dictates the overall shape and steric environment of the molecule.

  • Cis and Trans Isomerism: When substituents are present on the same ring or on different rings, their relative stereochemistry can be described as cis (on the same face) or trans (on opposite faces). This isomerism significantly impacts the molecule's ability to interact with biological targets.

  • Conformational Rigidity: The spiro fusion point imparts a degree of conformational rigidity to the system. However, the individual six-membered rings can still undergo chair-boat conformational changes, which can influence the relative orientation of substituents and, consequently, the biological activity.

The precise determination of the stereochemistry of substituted spiro[5.5]undecanes is paramount and is typically achieved through a combination of advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction.

Diastereoselective Synthesis of Substituted Spiro[5.5]undecanes

The development of synthetic methodologies that allow for the selective formation of a single diastereomer is a key challenge and a major focus of research in this area. Several strategies have been employed to achieve high levels of diastereoselectivity.

Summary of Diastereoselective Synthetic Methods

A variety of synthetic reactions have been developed to afford substituted spiro[5.5]undecanes with high diastereoselectivity. The choice of method often depends on the desired substitution pattern and the nature of the functional groups.

Synthetic MethodReactantsCatalyst/ConditionsDiastereomeric Ratio (d.r.) / Diastereomeric Excess (de) / Enantiomeric Excess (ee)Reference
Amino acid-catalyzed three-component synthesisAldehyde, Dimedone, MalononitrileL-proline>99% ee/de[1][2]
Lewis Acid Catalyzed Michael ReactionDimedone, trans,trans-diarylideneacetoneAnhydrous ZnCl2, 10% HClNot explicitly quantified, but stereoselective
Biocatalytic [5+1] double Michael additionDivinyl ketones, Active methylene compoundsD-aminoacylase (DA)Almost exclusively cis isomers
Intramolecular Nucleophilic Addition of N-acyliminium ionsBicyclic enamines with unsaturated side chainsTrifluoroacetic acid (TFA)Total control of the incoming stereogenic center(s)[3]
Isomerization of bicyclic lactamsChiral non-racemic 5,5- and 5,6-bicyclic lactamsAluminum trichloride>3:1 diastereoselectivity[4]
Key Experimental Protocols

This protocol describes a one-pot synthesis that yields highly functionalized spiro[5.5]undecanes with excellent stereocontrol.

Materials:

  • Aldehyde (1.0 mmol)

  • Dimedone (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • L-proline (10 mol%)

  • Methanol (5 mL)

Procedure:

  • A mixture of the aldehyde, dimedone, malononitrile, and L-proline in methanol is stirred at room temperature.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired optically pure this compound-1,5,9-trione.

This method provides a route to nitrogen-containing spirocycles with high stereocontrol, confirmed by X-ray crystallography.

Materials:

  • Bicyclic enamine with an unsaturated side chain (e.g., 5g in the reference) (1.0 mmol)

  • Trifluoroacetic acid (TFA) (0.1 M in CH2Cl2)

Procedure:

  • The bicyclic enamine is dissolved in dichloromethane (CH2Cl2).

  • A solution of trifluoroacetic acid in dichloromethane is added to the reaction mixture.

  • The reaction is stirred at room temperature and monitored by TLC.

  • Upon completion, the reaction is quenched, and the product is extracted.

  • The crude product is purified by chromatography to yield the diastereomerically pure 1-aza-spiro[5.5]undecane derivative.

Biological Activity and Signaling Pathways of this compound Diastereomers

The specific three-dimensional arrangement of atoms in diastereomers of substituted spiro[5.5]undecanes dictates their interaction with biological macromolecules, leading to distinct pharmacological profiles.

Anti-HIV Activity and Inhibition of HIV-1 Integrase

Certain optically pure functionalized this compound-1,5,9-triones have demonstrated potent anti-HIV-1 activity, with some compounds showing better efficacy than the established antiretroviral drug azidothymidine (AZT).[1][2] The mechanism of action for a class of 2,4-dioxathis compound derivatives involves the inhibition of HIV-1 integrase, a key enzyme responsible for integrating the viral DNA into the host genome.[5][6] These compounds have been shown to inhibit both the 3'-processing and strand transfer reactions catalyzed by the integrase.[5][6]

// Nodes Spiro_Compound [label="this compound\nDiastereomer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HIV_Integrase [label="HIV-1 Integrase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Viral_DNA [label="Viral DNA", fillcolor="#FBBC05", fontcolor="#202124"]; Host_DNA [label="Host Cell DNA", fillcolor="#34A853", fontcolor="#FFFFFF"]; Integration [label="Integration", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Replication [label="Viral Replication", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Spiro_Compound -> HIV_Integrase [label="Inhibits"]; HIV_Integrase -> Integration [label="Catalyzes"]; Viral_DNA -> Integration; Host_DNA -> Integration; Integration -> Replication; } DOT Caption: Inhibition of HIV-1 replication by this compound diastereomers.

Anti-Cancer Activity

Derivatives of this compound have also been investigated for their anti-cancer properties. For instance, 7,11-bis(4-fluorophenyl)-3,3-dimethylthis compound-1,5,9-trione has shown interesting pharmacological activity against liver cancer cells.[7] While the precise signaling pathways are still under investigation for many this compound compounds, a common mechanism for many anti-cancer drugs that affect cell division is the disruption of microtubule dynamics.[8] Microtubules are crucial for mitosis, and their stabilization or destabilization can lead to cell cycle arrest and apoptosis.[8] It is plausible that certain this compound diastereomers exert their anti-cancer effects by modulating microtubule function.

// Nodes Spiro_Compound [label="Anti-cancer\nthis compound\nDiastereomer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Microtubules [label="Microtubule Dynamics", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mitosis [label="Mitosis", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Cycle_Arrest [label="Cell Cycle Arrest", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis\n(Cell Death)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Spiro_Compound -> Microtubules [label="Disrupts"]; Microtubules -> Mitosis [label="Essential for"]; Mitosis -> Cell_Cycle_Arrest [label="Blocked"]; Cell_Cycle_Arrest -> Apoptosis; } DOT Caption: Postulated anti-cancer mechanism of this compound diastereomers.

Conclusion

The diastereoisomerism of substituted spiro[5.5]undecanes is a critical determinant of their biological function. The development of highly diastereoselective synthetic methods has enabled the preparation of stereochemically pure compounds, facilitating detailed investigations into their mechanisms of action. The examples of anti-HIV and potential anti-cancer activities highlight the significant potential of this scaffold in drug discovery. Future research in this area will likely focus on the elucidation of specific signaling pathways modulated by these compounds, the optimization of their pharmacological properties through structure-activity relationship studies, and the expansion of the synthetic toolbox to access an even greater diversity of stereochemically defined this compound derivatives. This in-depth understanding is crucial for harnessing the full therapeutic potential of this promising class of molecules.

References

Methodological & Application

Application Notes and Protocols for the Lewis Acid-Catalyzed Synthesis of Substituted Spiro[5.5]undecanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The spiro[5.5]undecane scaffold is a key structural motif present in a variety of natural products, including alkaloids and terpenoids, many of which exhibit significant biological activities.[1] Their unique three-dimensional architecture makes them attractive frameworks in drug discovery. Lewis acid catalysis offers a powerful and versatile strategy for the efficient and stereoselective construction of these complex structures. This document provides detailed application notes and experimental protocols for the synthesis of substituted spiro[5.5]undecanes utilizing Lewis acid catalysis, with a focus on practical implementation in a research and development setting.

Featured Synthetic Methodology: One-Pot Michael Addition/Cyclization of Dimedone with Diarylidenacetones

A highly efficient and straightforward one-pot synthesis of 3,3-dimethyl-7,11-diaryl-spiro[5.5]undecane-1,5,9-triones can be achieved through a Michael addition of dimedone to trans,trans-diarylideneacetones, followed by an intramolecular cyclization, catalyzed by a Lewis acid.[1][2] This method is advantageous due to its operational simplicity and the ready availability of the starting materials.

Reaction Pathway

The proposed mechanism involves the Lewis acid-catalyzed enolization of dimedone, which then undergoes a Michael addition to the diarylideneacetone. A subsequent intramolecular cyclization and dehydration leads to the final this compound product.

Reaction_Pathway cluster_start Starting Materials cluster_catalyst Catalyst cluster_intermediate Intermediate cluster_product Product Dimedone Dimedone Michael_Adduct Michael Adduct Dimedone->Michael_Adduct Michael Addition Diarylidenacetone Diarylidenacetone Diarylidenacetone->Michael_Adduct Lewis_Acid Lewis Acid (e.g., ZnCl2) Lewis_Acid->Michael_Adduct Catalyzes Spiro_Product This compound Michael_Adduct->Spiro_Product Intramolecular Cyclization

Caption: Reaction pathway for the Lewis acid-catalyzed synthesis of spiro[5.5]undecanes.

Data Presentation

The following table summarizes the results obtained from the synthesis of various 3,3-dimethyl-7,11-diaryl-spiro[5.5]undecane-1,5,9-triones using different Lewis acids.

EntryDiarylidenacetone (Ar)Lewis AcidSolventYield (%)m.p. (°C)
1C₆H₅ZnCl₂Toluene/n-heptane-215-217
22-Cl-C₆H₄ZnCl₂Toluene/n-heptane65225-226
32-CH₃O-C₆H₄ZnCl₂Toluene/n-heptane58220-221
4C₆H₅10% HClDiethyl ether/DCM-215-217
52-Cl-C₆H₄10% HClDiethyl ether/DCM55224-225
62-CH₃O-C₆H₄10% HClDiethyl ether/DCM45220-221

Data extracted from Ahmed et al. (2012).[1]

Experimental Protocols

Protocol 1: Synthesis of 3,3-Dimethyl-7,11-bis(2'-chlorophenyl)-spiro[5.5]undecane-1,5,9-trione using ZnCl₂

This protocol is based on the procedure described by Ahmed et al.[1]

Materials:

  • Dimedone (5,5-dimethylcyclohexane-1,3-dione)

  • trans,trans-1,5-bis(2'-chlorophenyl)-1,4-pentadien-3-one

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Toluene

  • n-Heptane

  • Dichloromethane (DCM)

  • Diethyl ether

  • Saturated aqueous solution of NH₄Cl

  • Anhydrous Na₂SO₄

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Standard glassware for extraction and filtration

  • Rotary evaporator

  • Melting point apparatus

Procedure:

  • To a solution of dimedone (1 mmol) and trans,trans-1,5-bis(2'-chlorophenyl)-1,4-pentadien-3-one (1 mmol) in a mixture of toluene and n-heptane, add anhydrous ZnCl₂ (catalytic amount).

  • Heat the reaction mixture to reflux with constant stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired this compound.

  • Characterize the final product by IR, ¹H NMR, ¹³C NMR, and mass spectrometry, and determine the melting point.

Protocol 2: General Procedure for Lewis Acid-Catalyzed Nazarov Cyclization

While specific examples for the synthesis of spiro[5.5]undecanes via a Nazarov cyclization are not extensively detailed in the literature, the following general protocol for the synthesis of cyclopentenones can be adapted as an exploratory route.[3][4] This reaction involves the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone.[3][5]

Experimental Workflow

Experimental_Workflow Start Start Dissolve_Substrate Dissolve divinyl ketone in anhydrous DCM Start->Dissolve_Substrate Cool_Solution Cool solution to 0 °C Dissolve_Substrate->Cool_Solution Add_Lewis_Acid Add Lewis acid (e.g., SnCl4) dropwise Cool_Solution->Add_Lewis_Acid Warm_to_RT Allow to warm to room temperature and stir for 30 min Add_Lewis_Acid->Warm_to_RT Quench_Reaction Quench with saturated aq. NH4Cl Warm_to_RT->Quench_Reaction Extraction Extract with DCM Quench_Reaction->Extraction Drying Dry organic phase over Na2SO4 Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by column chromatography Concentration->Purification Product This compound Purification->Product

Caption: General experimental workflow for a Lewis acid-catalyzed Nazarov cyclization.

Materials:

  • Appropriately substituted divinyl ketone precursor

  • Anhydrous Dichloromethane (DCM)

  • Lewis Acid (e.g., SnCl₄, FeCl₃, BF₃·OEt₂)

  • Saturated aqueous solution of NH₄Cl

  • Anhydrous Na₂SO₄

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the divinyl ketone substrate (1 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Lewis acid (e.g., 1-2 equivalents of SnCl₄ as a 1 M solution in DCM) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Stir the mixture vigorously for 15 minutes.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the this compound product.

Other Potential Synthetic Strategies

While less detailed in the context of this compound synthesis, other Lewis acid-catalyzed reactions hold promise for accessing this scaffold:

  • Intramolecular Friedel-Crafts Reaction: This reaction can be a powerful tool for the formation of polycyclic systems. By designing a substrate with an aromatic ring and a tethered electrophilic moiety, intramolecular cyclization in the presence of a Lewis acid could yield a this compound core.

  • Hetero-Diels-Alder Reaction: The use of Lewis acids to catalyze [4+2] cycloadditions between a diene and a dienophile is a well-established method for ring formation. A carefully designed diene and dienophile could potentially be employed to construct the this compound skeleton in a stereocontrolled manner.

Further research and methods development are encouraged to explore the full potential of these alternative strategies for the synthesis of novel this compound derivatives.

References

One-Pot Synthesis of Spiro[5.5]undecane-1,5,9-triones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiro[5.5]undecane scaffolds are of significant interest in medicinal chemistry due to their rigid, three-dimensional structure, which provides a unique framework for the development of novel therapeutic agents.[1][2] Derivatives of this compound-1,5,9-triones have demonstrated a range of biological activities, including anticancer and antiviral properties.[1][3] This document provides detailed protocols for the one-pot synthesis of these valuable compounds, along with a summary of reported yields and data to guide researchers in their synthetic endeavors. The methodologies presented are characterized by their operational simplicity, use of commercially available starting materials, and moderate to good yields.[4]

Applications in Drug Discovery

The this compound core is a key structural motif in various natural products and pharmacologically active compounds.[5] The inherent rigidity of the spiro junction can lead to a higher binding affinity and selectivity for biological targets.[2] Specifically, derivatives of this compound-1,5,9-triones have been investigated for:

  • Anticancer Activity: Certain derivatives have shown potent cytotoxic effects against various cancer cell lines.[1][6]

  • Antiviral Activity: Functionalized this compound-1,5,9-triones have been identified as potential inhibitors of HIV-1.[1][3][7]

  • Central Nervous System (CNS) Activity: The broader class of diazaspiro[5.5]undecanes has been explored for applications in neurological and psychiatric disorders.[1]

Synthetic Strategies and Protocols

Two primary one-pot synthetic routes for the preparation of this compound-1,5,9-triones are detailed below.

Method 1: Aniline-Catalyzed Reaction of Aromatic Aldehydes and Meldrum's Acid

This method provides excellent diastereoselectivity for trans-substituted this compound-1,5,9-triones.[4]

Experimental Protocol:

  • To a solution of an aromatic aldehyde (1.0 mmol) and Meldrum's acid (1.0 mmol) in ethanol (10 mL), add aniline (0.2 mmol).

  • Reflux the reaction mixture for the time specified in Table 1, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The resulting solid product is collected by filtration.

  • Wash the solid with cold ethanol to afford the pure product.

  • Further purification, if necessary, can be achieved by recrystallization from ethanol.

Quantitative Data Summary:

EntryAldehyde (Ar)Time (h)Yield (%)Diastereomeric Ratio (trans:cis)
1C₆H₅676>99:1
24-MeC₆H₄782>99:1
34-MeOC₆H₄885>99:1
44-ClC₆H₄578>99:1
54-FC₆H₄575>99:1
64-NO₂C₆H₄488>99:1
72-ClC₆H₄872>99:1
83-NO₂C₆H₄486>99:1

Data adapted from a 2015 study on the synthesis of trans-substituted this compound-1,5,9-triones.[4]

Method 2: Michael Addition of Dimedone to Diarylidenacetones

This approach utilizes a Lewis acid or a base to catalyze the double Michael addition of dimedone to a 1,5-diaryl-1,4-pentadien-3-one.

Experimental Protocol (Microwave-Assisted):

  • In a microwave-safe reaction vessel, combine dimedone (1 mmol) and (1E,4E)-1,5-diaryl-1,4-pentadien-3-one (1 mmol) in dichloromethane (5 mL).[6]

  • Add triethylamine (1.25 mmol) as a catalyst.[6]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 40°C (200 W) for 15-20 minutes.[6] Monitor the reaction by TLC.

  • After cooling, pour the reaction mixture into cold water (10 mL) and extract with chloroform (3 x 20 mL).[6]

  • Combine the organic extracts and dry over anhydrous MgSO₄.[6]

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., ethyl acetate/hexane gradient) or by recrystallization to yield the desired this compound-1,5,9-trione.[1][6]

Quantitative Data Summary:

EntryDiarylidenacetone (Ar)CatalystConditionsTimeYield (%)
1C₆H₅SnCl₂Reflux10 h65
22-ClC₆H₄SnCl₂Reflux12 h60
32-CH₃OC₆H₄SnCl₂Reflux12 h58
44-FC₆H₄NEt₃Microwave, 40°C15 minHigh Yield

Data for entries 1-3 adapted from a 2012 study using Lewis acid catalysts.[5] Data for entry 4 is based on a 2024 microwave-assisted synthesis study.[6]

Visualized Workflow and Reaction Mechanism

The following diagrams illustrate the experimental workflow for the synthesis and a proposed reaction mechanism.

experimental_workflow cluster_synthesis One-Pot Synthesis cluster_workup Work-up & Purification cluster_analysis Characterization reagents Reactants & Catalyst reaction Reaction (Reflux or Microwave) reagents->reaction solvent Solvent solvent->reaction cooling Cooling / Quenching reaction->cooling extraction Extraction / Filtration cooling->extraction purification Column Chromatography or Recrystallization extraction->purification characterization Spectroscopic Analysis (NMR, IR, MS) purification->characterization

Caption: General experimental workflow for the one-pot synthesis of this compound-1,5,9-triones.

reaction_mechanism cluster_reactants Starting Materials cluster_intermediates Reaction Pathway cluster_product Final Product dimedone Dimedone michael_adduct Michael Adduct (1:1 Adduct) dimedone->michael_adduct Michael Addition diarylidenacetone Diarylidenacetone diarylidenacetone->michael_adduct cyclization Intramolecular Cyclization michael_adduct->cyclization Second Michael Addition spiro_product This compound- 1,5,9-trione cyclization->spiro_product

Caption: Proposed mechanism for the formation of this compound-1,5,9-triones via Michael addition.[5]

References

Application Notes & Protocols for Microwave-Assisted Organic Synthesis of Spiro[5.5]undecane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and eco-friendly technique in modern chemistry, offering significant advantages over conventional heating methods.[1] This technology utilizes microwave irradiation to directly and efficiently heat reaction mixtures, leading to dramatically reduced reaction times, increased product yields, and often improved selectivity.[1][2] The mechanism of microwave heating involves the interaction of electromagnetic waves with polar molecules in the reaction mixture, causing them to rapidly oscillate and generate heat.[1][3] This application note provides a detailed protocol for the synthesis of a spiro[5.5]undecane derivative, specifically 7,11-bis(4-fluorophenyl)-3,3-dimethylthis compound-1,5,9-trione, highlighting the efficiency of microwave-assisted synthesis.[4]

Spirocyclic compounds, including the this compound framework, are of significant interest in medicinal chemistry and drug discovery due to their unique three-dimensional structures and diverse pharmacological activities.[5][6] The synthesis of these complex molecules can be challenging; however, microwave-assisted techniques offer a rapid and efficient alternative to traditional synthetic routes.[2][4]

Key Advantages of Microwave-Assisted Synthesis:

  • Accelerated Reaction Rates: Microwave irradiation can dramatically shorten reaction times from hours to minutes.[2][4]

  • Higher Yields: Reactions often proceed with higher efficiency, leading to greater product yields.

  • Greener Chemistry: Reduced energy consumption and the potential for solvent-free reactions contribute to more environmentally friendly processes.[1]

  • Improved Purity: The rapid and uniform heating can minimize the formation of byproducts.

Experimental Protocol: Synthesis of 7,11-bis(4-fluorophenyl)-3,3-dimethylthis compound-1,5,9-trione

This protocol is based on the successful microwave-assisted synthesis of a specific this compound derivative via a cascade cyclization process involving a double Michael addition reaction.[4]

Reactants:

  • Dimedone

  • (1E,4E)-1,5-Bis(4-fluorophenyl)penta-1,4-dien-3-one

  • Triethylamine (catalyst)

  • Dichloromethane (solvent)

Equipment:

  • Microwave reactor

  • Microwave reaction vessel (flask)

  • Standard laboratory glassware

  • Thin-Layer Chromatography (TLC) apparatus

  • Extraction and drying apparatus

Procedure:

  • In a microwave reaction flask, combine dimedone (1 mmol) and (1E,4E)-1,5-Bis(4-fluorophenyl)penta-1,4-dien-3-one (1 mmol).

  • Add 5 mL of dichloromethane (CH₂Cl₂) to the flask.

  • Add triethylamine (1.25 mmol, 0.128 g) to the reaction mixture.

  • Seal the reaction vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at a power of 200 W and a temperature of 40°C for 15 minutes.

  • Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel containing 10 mL of cold water.

  • Extract the aqueous layer with chloroform (3 x 20 mL).

  • Combine the organic extracts and dry them over magnesium sulfate (MgSO₄).

  • Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.[4]

Data Presentation

The following table summarizes the quantitative data from the microwave-assisted synthesis and compares it with the conventional method.[2][4]

ParameterMicrowave-Assisted MethodConventional Method
Reactants Dimedone, (1E,4E)-1,5-Bis(4-fluorophenyl)penta-1,4-dien-3-oneDimedone, (1E,4E)-1,5-Bis(4-fluorophenyl)penta-1,4-dien-3-one
Catalyst TriethylamineTriethylamine
Solvent DichloromethaneNot specified, reaction at room temp
Reaction Time 15 - 20 minutes2 - 3 hours
Temperature 40°CRoom Temperature
Power 200 WN/A
Yield High (exact percentage not specified in source)Not specified in source

Visualizations

Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_product Product Dimedone Dimedone Dimedone->Reaction_Node + Chalcone (1E,4E)-1,5-Bis(4-fluorophenyl)penta-1,4-dien-3-one Chalcone->Reaction_Node Spiro_Compound 7,11-bis(4-fluorophenyl)-3,3-dimethylthis compound-1,5,9-trione Reaction_Node->Spiro_Compound Microwave (200W, 40°C) Triethylamine, CH2Cl2 15 min

Caption: Reaction scheme for the microwave-assisted synthesis of a this compound derivative.

Experimental Workflow

Experimental_Workflow A 1. Mix Reactants and Catalyst B 2. Add Solvent (CH2Cl2) A->B C 3. Microwave Irradiation (200W, 40°C, 15 min) B->C D 4. Monitor by TLC C->D E 5. Work-up: Aqueous Quench & Extraction D->E F 6. Drying and Solvent Removal E->F G 7. Product Isolation F->G

Caption: General workflow for the microwave-assisted synthesis of this compound.

Logical Relationship of Reaction Components

Logical_Relationship cluster_inputs Reaction Inputs cluster_conditions Reaction Conditions cluster_process Key Process cluster_output Reaction Output Reactant1 Dimedone Reaction Double Michael Addition (Cascade Cyclization) Reactant1->Reaction Reactant2 (1E,4E)-1,5-Bis(4-fluorophenyl) penta-1,4-dien-3-one Reactant2->Reaction Catalyst Triethylamine Catalyst->Reaction Solvent Dichloromethane Solvent->Reaction Microwave Microwave Irradiation Microwave->Reaction Temperature 40°C Temperature->Reaction Time 15 minutes Time->Reaction Product This compound Derivative Reaction->Product

Caption: Logical relationship of components in the microwave-assisted spirocyclization.

Microwave-assisted organic synthesis provides a rapid, efficient, and environmentally conscious method for the synthesis of complex organic molecules like this compound derivatives. The protocol detailed above demonstrates a significant reduction in reaction time compared to conventional methods, highlighting the potential of this technology to accelerate research and development in medicinal chemistry and drug discovery. The use of dedicated microwave reactors allows for precise control over reaction parameters such as temperature and power, ensuring reproducibility and safety.[5] Researchers are encouraged to explore the application of microwave synthesis for a wide range of organic transformations.

References

Application Notes and Protocols: Robinson Annulation for the Synthesis of Spiro[5.5]undecan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of spiro[5.5]undecan-3-one, a valuable spirocyclic scaffold in medicinal chemistry and drug discovery. The synthetic strategy is centered around the Robinson annulation, a robust and widely used carbon-carbon bond-forming reaction for the construction of six-membered rings.[1][2] This method involves the sequential Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation.[1][3] The protocols provided herein detail a practical approach to this synthesis, and the accompanying data and visualizations are intended to guide researchers in the successful preparation and characterization of the target compound.

Introduction

Spirocyclic systems, characterized by two rings sharing a single carbon atom, are of significant interest in drug development due to their rigid three-dimensional structures, which can lead to enhanced binding affinity and selectivity for biological targets. The spiro[5.5]undecane framework is a prevalent motif in a variety of natural products and biologically active molecules. The Robinson annulation provides a powerful and convergent method for the construction of such carbocyclic systems.[1][2] This reaction has been a cornerstone in the total synthesis of complex molecules, including steroids and terpenoids.[4]

This application note describes a synthetic route to spiro[5.5]undecan-3-one, a key building block for the elaboration of more complex spirocyclic compounds. The synthesis commences with the protection of one carbonyl group of a symmetric cyclohexanedione, followed by a base-catalyzed Robinson annulation with methyl vinyl ketone (MVK), and subsequent deprotection and reduction steps.

Reaction Scheme & Mechanism

The overall synthetic strategy involves a multi-step sequence starting from 1,4-cyclohexanedione.

Reaction_Scheme start 1,4-Cyclohexanedione ketal 1,4-Dioxaspiro[4.5]decan-8-one start->ketal Ethylene glycol, p-TsOH michael_adduct Michael Adduct ketal->michael_adduct 1. NaOEt, EtOH 2. Methyl vinyl ketone aldol_product Aldol Product michael_adduct->aldol_product Intramolecular Aldol Addition enone Spiro[5.5]undec-7-en-1-one aldol_product->enone Dehydration final_product Spiro[5.5]undecan-3-one enone->final_product H2, Pd/C Robinson_Annulation_Mechanism cluster_michael Michael Addition cluster_aldol Intramolecular Aldol Condensation Enolate Enolate of Protected Cyclohexanedione Michael_Adduct 1,5-Diketone Intermediate (Michael Adduct) Enolate->Michael_Adduct Nucleophilic Attack MVK Methyl Vinyl Ketone MVK->Michael_Adduct Aldol_Enolate Enolate Formation Michael_Adduct->Aldol_Enolate Michael_Adduct->Aldol_Enolate Tautomerization & Enolate Formation Cyclization Intramolecular Cyclization Aldol_Enolate->Cyclization Beta_Hydroxy_Ketone β-Hydroxy Ketone Cyclization->Beta_Hydroxy_Ketone Dehydration Dehydration Beta_Hydroxy_Ketone->Dehydration Final_Product α,β-Unsaturated Ketone Dehydration->Final_Product Experimental_Workflow Start Start: 1,4-Cyclohexanedione Protection Protocol 1: Ketal Protection Start->Protection Annulation Protocol 2: Robinson Annulation & Deprotection Protection->Annulation Hydrogenation Protocol 3: Hydrogenation Annulation->Hydrogenation Product Final Product: Spiro[5.5]undecan-3-one Hydrogenation->Product Analysis Characterization (NMR, IR, MS) Product->Analysis

References

Synthesis of Spiro[5.5]undecane Derivatives: Detailed Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of various spiro[5.5]undecane derivatives. The methodologies presented are based on established chemical transformations, including microwave-assisted organic synthesis and multi-component reactions. These protocols are intended to serve as a comprehensive guide for chemists in research and development settings.

Data Presentation

The following table summarizes the quantitative data for two distinct methods of synthesizing substituted this compound compounds.

MethodReactant 1Reactant 2Catalyst/ReagentSolventReaction ConditionsYieldReference
Microwave-Assisted SynthesisDimedone (1 mmol)(1E,4E)-1,5-Bis(4-fluorophenyl)penta-1,4-dien-3-one (1 mmol)Triethylamine (1.25 mmol)Dichloromethane (5 mL)200 W, 40 °C, 15 minutes98%[1]
Lewis Acid-Catalyzed Michael ReactionDimedone (5,5-dimethylcyclohexane-1,3-dione)trans,trans-1,5-diphenyl-1,4-pentadien-3-oneLewis Acid (e.g., BF3·OEt2)Not specified in abstractNot specified in abstractN/A[2][3]

Experimental Protocols

Microwave-Assisted Synthesis of 7,11-bis(4-fluorophenyl)-3,3-dimethylthis compound-1,5,9-trione[1]

This protocol describes an efficient one-pot synthesis utilizing microwave irradiation to accelerate the reaction and improve yields.

Materials:

  • Dimedone (1a)

  • (1E,4E)-1,5-Bis(4-fluorophenyl)penta-1,4-dien-3-one (1b)

  • Triethylamine

  • Dichloromethane (CH2Cl2)

  • Chloroform (CHCl3)

  • Magnesium sulfate (MgSO4)

  • Hexane

  • Ethyl Acetate

  • Microwave reactor

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) apparatus

  • Column chromatography setup

Procedure:

  • In a microwave flask, combine dimedone (1a) (1 mmol) and (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one (1b) (1 mmol).

  • Add 5 mL of CH2Cl2 and triethylamine (1.25 mmol, 0.128 g) to the flask.

  • Seal the flask and place it in the microwave reactor.

  • Irradiate the reaction mixture at 200 W and 40 °C for 15 minutes.

  • Monitor the progress of the reaction using TLC.

  • Upon completion, transfer the reaction mixture to a separatory funnel containing 10 mL of cold water.

  • Extract the aqueous layer with chloroform (3 x 20 mL).

  • Combine the organic extracts and dry over MgSO4.

  • Filter the mixture and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography using a gradient of hexane:ethyl acetate (starting from 4:1).

  • Characterize the final product using spectroscopic methods (IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry).

Synthesis of 1,5-Dioxaspiro[5.5]undecan-3-one[4]

This protocol details the preparation of a dioxathis compound derivative through a multi-step procedure. The final step of the synthesis is presented here.

Materials:

  • 3-Amino-3-(hydroxymethyl)-1,5-dioxathis compound

  • Hydrochloric acid (concentrated)

  • Sodium nitrite

  • Dichloromethane (CH2Cl2)

  • Anhydrous sodium sulfate (Na2SO4)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Prepare a solution of 3-amino-3-(hydroxymethyl)-1,5-dioxathis compound in aqueous hydrochloric acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5 °C.

  • Stir the reaction mixture vigorously for a specified time at low temperature.

  • Extract the reaction mixture with dichloromethane (12 x 150 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate (400 g) with stirring for 20 minutes.

  • Filter the solution and concentrate the filtrate using a rotary evaporator (23 °C, 50 mmHg).

  • Further dry the product under high vacuum (23 °C, 0.4 mmHg, 20 min) to yield 1,5-dioxaspiro[5.5]undecan-3-one as a pale yellow oil.

  • The product is typically analytically pure without the need for column chromatography or distillation.

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow start Start reactants Combine Reactants and Solvent start->reactants reaction Reaction (e.g., Microwave, Stirring) reactants->reaction workup Aqueous Workup and Extraction reaction->workup drying Drying of Organic Phase workup->drying purification Purification (e.g., Chromatography) drying->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: A generalized workflow for the synthesis of this compound derivatives.

Signaling Pathway (Illustrative Example)

While the synthesis of this compound is a chemical process and not a biological signaling pathway, the following is an illustrative example of a DOT script for a hypothetical signaling pathway as requested.

signaling_pathway Ligand Spirocyclic Compound Receptor Target Receptor Ligand->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates CellularResponse Cellular Response GeneExpression->CellularResponse

Caption: A hypothetical signaling pathway initiated by a spirocyclic compound.

References

Application Note: Characterization of Spiro[5.5]undecane using 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the characterization of spiro[5.5]undecane using 13C Nuclear Magnetic Resonance (NMR) spectroscopy. It includes a summary of the expected chemical shifts, a step-by-step experimental protocol for data acquisition, and a workflow for spectral analysis, including the use of Distortionless Enhancement by Polarization Transfer (DEPT) experiments to aid in the assignment of carbon signals.

Introduction

This compound is a saturated bicyclic hydrocarbon with a spirocyclic framework, a common structural motif in natural products and pharmaceutical compounds. The rigid, three-dimensional structure of spirocycles imparts unique physicochemical properties, making them attractive scaffolds in medicinal chemistry. Accurate structural elucidation is paramount in the development of spiro-containing molecules. 13C NMR spectroscopy is a powerful analytical technique for the structural characterization of organic molecules, providing valuable information about the number of non-equivalent carbon atoms, their hybridization, and their chemical environment. This note details the application of 13C NMR for the unambiguous characterization of this compound.

Data Presentation: 13C NMR Chemical Shifts for this compound

The 13C NMR spectrum of this compound is characterized by four distinct signals, consistent with the molecule's C2v symmetry. The chemical shifts are influenced by the steric and electronic environment of each carbon atom. The assignments provided below are based on published literature data.

Table 1: 13C NMR Chemical Shift Data for this compound

Carbon AtomChemical Shift (δ) in ppmMultiplicity (from DEPT)
C6 (Spiro)33.3C (Quaternary)
C1, C5, C7, C1137.8CH2 (Methylene)
C2, C4, C8, C1022.0CH2 (Methylene)
C3, C926.9CH2 (Methylene)

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Experimental Protocols

The following protocols outline the steps for acquiring high-quality 13C NMR and DEPT spectra of this compound. These are general guidelines and may need to be adapted based on the specific NMR spectrometer available.

Protocol 1: Standard Proton-Decoupled 13C NMR Spectroscopy

  • Sample Preparation:

    • Dissolve approximately 20-50 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm), unless the solvent peak is used for referencing.

    • Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the 13C probe.

  • Acquisition Parameters (Example for a 400 MHz Spectrometer):

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Spectral Width (SW): 0 to 220 ppm.

    • Acquisition Time (AQ): ~1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds. A longer delay is necessary for the quaternary spiro-carbon to ensure complete relaxation and more accurate integration if desired.

    • Number of Scans (NS): 128 to 1024 scans, depending on the sample concentration.

    • Temperature: 298 K.

  • Data Processing:

    • Apply an exponential window function (line broadening of 1-2 Hz) to improve the signal-to-noise ratio.

    • Perform a Fourier transform of the Free Induction Decay (FID).

    • Phase the spectrum manually or automatically.

    • Perform baseline correction.

    • Reference the spectrum to the TMS signal at 0.0 ppm or the solvent peak (e.g., CDCl3 at 77.16 ppm).

    • Integrate the signals (note that for standard 13C NMR, integration is not always quantitative).

Protocol 2: DEPT (Distortionless Enhancement by Polarization Transfer) Spectroscopy

DEPT experiments are crucial for determining the multiplicity of each carbon signal (C, CH, CH2, CH3).

  • Spectrometer Setup:

    • Use the same sample and initial spectrometer setup as for the standard 13C NMR experiment.

  • Acquisition of DEPT-135 and DEPT-90 Spectra:

    • DEPT-135:

      • Select the DEPT-135 pulse program.

      • Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

      • In the DEPT-135 spectrum, CH and CH3 signals will appear as positive peaks, while CH2 signals will be negative. Quaternary carbons will be absent.

    • DEPT-90:

      • Select the DEPT-90 pulse program.

      • Acquire the spectrum.

      • In the DEPT-90 spectrum, only CH signals will appear as positive peaks.

  • Data Processing and Analysis:

    • Process the DEPT spectra similarly to the standard 13C NMR spectrum.

    • By comparing the standard 13C spectrum with the DEPT-135 and DEPT-90 spectra, the multiplicity of each carbon can be determined:

      • Quaternary (C): Signal present in the 13C spectrum but absent in both DEPT-135 and DEPT-90.

      • Methine (CH): Positive signal in both DEPT-135 and DEPT-90.

      • Methylene (CH2): Negative signal in DEPT-135 and absent in DEPT-90.

      • Methyl (CH3): Positive signal in DEPT-135 and absent in DEPT-90.

Mandatory Visualization

The following diagram illustrates the logical workflow for the characterization of this compound using 13C NMR spectroscopy.

G cluster_0 Sample Preparation & Data Acquisition cluster_1 Data Processing & Analysis cluster_2 Final Characterization A Dissolve this compound in Deuterated Solvent B Acquire Standard Proton-Decoupled 13C Spectrum A->B C Acquire DEPT-135 Spectrum B->C E Process Spectra: FT, Phasing, Baseline Correction B->E D Acquire DEPT-90 Spectrum C->D C->E D->E F Identify Quaternary Carbons (Present in 13C, absent in DEPT) E->F G Identify CH2 Carbons (Negative in DEPT-135) E->G H Identify CH Carbons (Positive in DEPT-90) E->H I Identify CH3 Carbons (Positive in DEPT-135, absent in DEPT-90) E->I J Assign Chemical Shifts to Carbon Atoms F->J G->J H->J I->J K Compile Data Table of Chemical Shifts and Assignments J->K L Confirm Structure of This compound K->L

Caption: Workflow for 13C NMR Characterization.

This comprehensive approach, combining standard 13C NMR with DEPT experiments, allows for the complete and unambiguous assignment of all carbon signals in this compound, confirming its molecular structure. This methodology is applicable to a wide range of spirocyclic and other alicyclic compounds in chemical research and drug development.

Application Note: 1H NMR Spectrum Analysis of 1,7-Dioxaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-dioxaspiro[5.5]undecane is a spiroketal, a structural motif found in a variety of natural products, including insect pheromones and marine toxins. Its rigid conformational nature and the influence of anomeric effects make it an important target for stereoselective synthesis and conformational analysis. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful analytical technique for the structural elucidation and conformational assessment of such molecules. This application note provides a detailed analysis of the ¹H NMR spectrum of 1,7-dioxathis compound, including assigned chemical shifts and coupling constants, a standardized experimental protocol for spectral acquisition, and graphical representations of the molecular structure and experimental workflow.

¹H NMR Spectral Data of 1,7-Dioxathis compound

The ¹H NMR spectrum of 1,7-dioxathis compound was recorded in deuterated chloroform (CDCl₃) at 500 MHz. The spectral data, including chemical shifts (δ) in parts per million (ppm), multiplicity, integration, and coupling constants (J) in Hertz (Hz), are summarized in the table below.

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
3.72–3.65Multiplet (m)2H-H-2ax, H-8ax
3.63–3.56Multiplet (m)2H-H-2eq, H-8eq
1.87–1.76Multiplet (m)2H-H-4ax, H-10ax
1.64–1.47Multiplet (m)8H-H-3, H-4eq, H-5, H-9, H-10eq, H-11
1.43Triplet of doublets (td)2H13.3, 4.2H-3ax, H-9ax

Note: The assignments are based on the expected chemical shifts for protons in a spiroketal system and may require further 2D NMR experiments for unambiguous confirmation.

Experimental Protocol

This section outlines a general protocol for acquiring the ¹H NMR spectrum of 1,7-dioxathis compound.

1. Sample Preparation

  • Materials:

    • 1,7-dioxathis compound (approx. 5-10 mg)

    • Deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v tetramethylsilane (TMS)

    • NMR tube (5 mm diameter)

    • Pipettes

    • Vortex mixer

  • Procedure:

    • Weigh approximately 5-10 mg of 1,7-dioxathis compound and place it in a clean, dry vial.

    • Add approximately 0.6-0.7 mL of CDCl₃ with TMS to the vial.

    • Gently vortex the mixture until the sample is completely dissolved.

    • Transfer the solution into a 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition

  • Instrument: 500 MHz NMR Spectrometer

  • Probe: 5 mm broadband probe

  • Software: Standard spectrometer software (e.g., TopSpin, VnmrJ)

  • Parameters:

    Parameter Value
    Nucleus ¹H
    Solvent CDCl₃
    Temperature 298 K
    Pulse Program zg30
    Number of Scans 16
    Relaxation Delay 1.0 s
    Acquisition Time 3.28 s
    Spectral Width 12 ppm

    | Receiver Gain | Adjusted to avoid clipping |

3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum manually or automatically to obtain a pure absorption lineshape.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integrate the signals to determine the relative number of protons.

  • Analyze the multiplicities and measure the coupling constants of the signals.

Visualizations

The following diagrams illustrate the molecular structure with proton environments and the experimental workflow for ¹H NMR analysis.

Caption: Structure of 1,7-dioxathis compound with proton environments.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound (5-10 mg) dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load Load Sample into Spectrometer transfer->load setup Setup Spectrometer Parameters load->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate to TMS phase->calibrate integrate Integrate Signals calibrate->integrate analyze Analyze Multiplicity & J-coupling integrate->analyze

Caption: Experimental workflow for ¹H NMR analysis.

Application Notes and Protocols for the Purification of 9-hydroxyspiro[5.5]undecan-3-one Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

9-Hydroxyspiro[5.5]undecan-3-one is a valuable spirocyclic building block in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure makes it an attractive scaffold for developing novel therapeutics.[1][2][3] The synthesis of this compound typically yields a mixture of diastereomers due to the creation of new stereocenters. Furthermore, the purification process is often complicated by the presence of structurally similar impurities, such as the starting diketone and over-reduced diol byproducts, which have comparable polarities to the desired product.[4][5]

These application notes provide detailed protocols for the purification of 9-hydroxyspiro[5.5]undecan-3-one isomers, focusing on chromatographic techniques to separate the desired stereoisomers from synthetic impurities. The methodologies are designed to serve as a robust starting point for researchers working on the synthesis and purification of this and related spirocyclic compounds.

Synthetic Overview: The Robinson Annulation Approach

The most common route for synthesizing 9-hydroxyspiro[5.5]undecan-3-one involves a two-step process.[1][4] First, a Robinson annulation between a cyclohexanedione derivative and methyl vinyl ketone forms the spiro[5.5]undecane-3,9-dione core.[6] This is followed by a selective reduction of one ketone group, typically using a reducing agent like sodium borohydride, to yield the target 9-hydroxyspiro[5.5]undecan-3-one.[1] This final step is crucial as it generates the hydroxyl group and at least one new stereocenter, leading to a mixture of isomers.

G cluster_synthesis Synthesis Pathway cluster_purification Purification Workflow Start 1,3-Cyclohexanedione + Methyl Vinyl Ketone Robinson Robinson Annulation Start->Robinson Base catalyst Dione This compound-3,9-dione Robinson->Dione Reduction Selective Reduction (e.g., NaBH4) Dione->Reduction Crude Crude Product Mixture (Isomers, Dione, Diol) Reduction->Crude ColumnChrom Flash Column Chromatography (Diastereomeric Enrichment) Crude->ColumnChrom PrepHPLC Preparative HPLC (Isomer Separation) ColumnChrom->PrepHPLC PureIsomers Purified Isomers PrepHPLC->PureIsomers

Caption: Overall workflow from synthesis to purification.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol describes the purification of the crude product to separate the desired 9-hydroxyspiro[5.5]undecan-3-one from the less polar starting dione and the more polar diol byproduct. This step can also lead to the enrichment of one diastereomer over another.

Materials:

  • Crude 9-hydroxyspiro[5.5]undecan-3-one

  • Silica gel (230-400 mesh)

  • Solvents: n-Hexane (ACS grade), Ethyl acetate (ACS grade)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber and visualization reagents (e.g., potassium permanganate stain)

Procedure:

  • TLC Analysis: Develop a TLC method to effectively separate the starting dione, the product alcohol, and the diol byproduct. A mobile phase of 30-50% ethyl acetate in hexane is a good starting point.[4]

  • Column Packing: Prepare a glass column with silica gel, slurried in n-hexane. The amount of silica should be approximately 50-100 times the weight of the crude product.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate. Adsorb this solution onto a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully load the dry sample onto the top of the packed column.

  • Elution: Begin elution with a low polarity solvent mixture (e.g., 10% ethyl acetate in hexane). Gradually increase the polarity of the mobile phase (gradient elution) to first elute the non-polar impurities, followed by the desired product, and finally the highly polar byproducts.[4]

  • Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure desired product.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified 9-hydroxyspiro[5.5]undecan-3-one.

Troubleshooting:

  • Poor Separation: If separation between the product and impurities is difficult due to similar polarities, consider using neutral or deactivated silica gel, or an alternative stationary phase like alumina.[5]

  • Product Instability: If the product appears to degrade on the column, minimizing the time on silica and using deactivated silica gel is recommended.[5]

Protocol 2: Isomer Separation by Preparative HPLC

For high-purity separation of individual diastereomers or enantiomers, preparative High-Performance Liquid Chromatography (HPLC) is required. Chiral stationary phases are necessary for enantiomeric separation.[7][8]

Instrumentation & Columns:

  • Preparative HPLC system with a fraction collector.

  • For diastereomer separation: A reversed-phase C18 column is a good starting point.[9][10]

  • For enantiomer separation: A chiral column (e.g., polysaccharide-based like Chiralpak) is necessary.[8]

Procedure:

  • Analytical Method Development: First, develop an analytical scale HPLC method to achieve baseline separation of the isomers.

    • Mobile Phase Screening: Screen different mobile phases. For reversed-phase, gradients of acetonitrile/water or methanol/water are common.[9][11] For chiral separations, hexane/isopropanol or similar normal-phase eluents are often used.

    • Optimization: Optimize the flow rate, gradient, and column temperature to maximize resolution.

  • Scale-Up to Preparative HPLC:

    • Transfer the optimized analytical method to a preparative column of the same stationary phase.

    • Increase the injection volume and sample concentration. Perform loading studies to avoid column overload, which diminishes resolution.

  • Fraction Collection: Set the fraction collector to collect the peaks corresponding to each individual isomer.

  • Purity Analysis & Solvent Removal: Analyze the collected fractions for purity using the analytical HPLC method. Combine the pure fractions for each isomer and remove the solvent.

Protocol 3: Purity Assessment by Analytical RP-HPLC

This protocol is for assessing the purity of 9-hydroxyspiro[5.5]undecan-3-one after purification.[9]

Instrumentation & Conditions:

  • HPLC System: An analytical HPLC or UHPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[9]

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Formic Acid).[9]

  • Flow Rate: 1.0 mL/min.[9]

  • Detection Wavelength: 210 nm (for the ketone chromophore).[9]

  • Column Temperature: 30°C.[9]

Procedure:

  • Sample Preparation: Prepare a stock solution of the purified sample in acetonitrile (e.g., 1 mg/mL). Dilute to a final concentration of 0.1 mg/mL with the initial mobile phase composition.[9]

  • Injection: Inject 10 µL of the prepared sample into the HPLC system.[9]

  • Data Analysis: Integrate the peak areas in the resulting chromatogram. Calculate the purity of the main peak as a percentage of the total peak area. The retention time will depend on the specific isomer, with more polar isomers generally eluting earlier in reversed-phase chromatography.[9]

Data Presentation

Quantitative data from purification and analysis should be clearly tabulated for comparison and reporting.

Table 1: Summary of Analytical RP-HPLC Parameters.

Parameter Condition Reference
Column C18 reversed-phase (4.6 x 150 mm, 5 µm) [9]
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water [9]
Elution Gradient [9]
Flow Rate 1.0 mL/min [9]
Temperature 30°C [9]
Detection 210 nm [9]

| Injection Volume | 10 µL |[9] |

Table 2: Example Data for Purification Method Comparison.

Method Starting Purity (%) Final Purity (%) Yield (%) Diastereomeric Ratio (A:B) Notes
Flash Chromatography ~60% >95% (combined isomers) 75% 60:40 Removes baseline impurities.
Preparative HPLC (Isomer A) 95% (mixture) >99% 35% >99:1 High purity, lower yield.
Preparative HPLC (Isomer B) 95% (mixture) >99% 28% 1:>99 High purity, lower yield.

| Recrystallization | ~60% | ~85% | 50% | 70:30 | May enrich one diastereomer. |

Note: Data in Table 2 is illustrative and should be replaced with experimental results.

Visualizations

G cluster_input Input Mixture cluster_process Purification Process cluster_output Outputs Crude Crude Product - Isomer A - Isomer B - Dione (Impurity) - Diol (Impurity) Flash Flash Chromatography (Silica Gel) Crude->Flash Prep Preparative HPLC (e.g., Chiral or C18) Flash->Prep Enriched Isomers Impurity Impurities (Dione, Diol) Flash->Impurity Separated IsomerA Pure Isomer A Prep->IsomerA Separated IsomerB Pure Isomer B Prep->IsomerB Separated

Caption: Logical workflow for the separation of isomers.

References

Application Note: Separation of Spiro[5.5]undecane Diastereomers by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details protocols for the separation of spiro[5.5]undecane diastereomers using both conventional silica gel column chromatography and High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase. Spirocyclic compounds are of significant interest in medicinal chemistry and materials science, and the ability to isolate specific diastereomers is often crucial for evaluating their biological activity and physicochemical properties. While diastereomers can often be separated on standard achiral stationary phases due to their different physical properties, baseline resolution may require the use of high-resolution techniques such as chiral HPLC.[1][2] This document provides detailed experimental workflows, data presentation, and guidance for researchers in synthetic chemistry and drug development.

Introduction

This compound forms the core scaffold of numerous natural products and synthetic compounds with important biological activities. The synthesis of substituted spiro[5.5]undecanes often yields a mixture of diastereomers. The spatial arrangement of substituents can significantly impact the molecule's interaction with biological targets. Therefore, the efficient separation and characterization of these diastereomers are critical steps in the research and development process.

Column chromatography is a fundamental technique for the purification of organic compounds.[3] For diastereomers, which possess different physical properties, separation on a standard stationary phase like silica gel is often feasible.[1][4] The choice of mobile phase is critical in achieving adequate separation. Typically, a non-polar solvent system, such as a mixture of hexanes and a slightly more polar solvent like ethyl acetate or diethyl ether, is employed in normal-phase chromatography.[5]

For challenging separations where diastereomers have very similar polarities, High-Performance Liquid Chromatography (HPLC) offers superior resolution. The use of a Chiral Stationary Phase (CSP) can be particularly effective, as it introduces additional stereospecific interactions that can enhance the separation between diastereomers.[2][6] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for the separation of a broad range of chiral and diastereomeric compounds.[7]

This application note presents two detailed protocols for the separation of this compound diastereomers:

  • Protocol 1: Preparative-scale separation using conventional silica gel column chromatography.

  • Protocol 2: Analytical- to semi-preparative-scale separation using normal-phase HPLC with a polysaccharide-based chiral stationary phase.

Experimental Protocols

This protocol is suitable for the separation of gram-scale quantities of this compound diastereomers.

Materials and Equipment:

  • Glass chromatography column (e.g., 40 mm diameter, 500 mm length)

  • Silica gel (60 Å, 40-63 µm particle size)

  • Solvents: n-Hexane (HPLC grade), Ethyl Acetate (HPLC grade)

  • Sample: Mixture of this compound diastereomers

  • Round bottom flasks

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel coated) and developing chamber

  • UV lamp (if compounds are UV active) or potassium permanganate stain

Methodology:

  • Mobile Phase Selection:

    • Develop a suitable mobile phase using TLC. Test various ratios of n-hexane and ethyl acetate (e.g., 99:1, 98:2, 95:5).

    • The optimal mobile phase should provide good separation of the diastereomer spots on the TLC plate, with the lower spot having an Rf value of approximately 0.2-0.3.[4]

  • Column Packing:

    • Insert a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% n-hexane or a 99:1 mixture of n-hexane/ethyl acetate).

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add a protective layer of sand on top of the settled silica bed.

    • Equilibrate the column by running 2-3 column volumes of the mobile phase through the packed silica.

  • Sample Loading:

    • Dissolve the diastereomeric mixture (e.g., 1 gram) in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Alternatively, for "dry loading," adsorb the sample onto a small amount of silica gel by dissolving the sample, adding silica, and evaporating the solvent.

    • Carefully apply the sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the selected mobile phase. A gradient elution can be employed by gradually increasing the polarity (increasing the percentage of ethyl acetate) to elute the more strongly retained diastereomer.

    • Collect fractions in test tubes or flasks. Monitor the separation by TLC analysis of the collected fractions.

  • Isolation and Analysis:

    • Combine the fractions containing the pure, separated diastereomers.

    • Remove the solvent using a rotary evaporator to yield the isolated diastereomers.

    • Confirm the purity and identity of the separated diastereomers using analytical techniques such as NMR, GC-MS, and analytical HPLC.

This protocol is designed for high-resolution separation and is suitable for analytical quantification or the purification of smaller quantities of material.

Materials and Equipment:

  • HPLC system with a pump, injector, column oven, and detector (e.g., UV or RI detector)

  • Chiral stationary phase column (e.g., Chiralpak® AD-H or a similar amylose-based column, 250 x 4.6 mm, 5 µm particle size)

  • Solvents: n-Hexane (HPLC grade), Isopropanol (IPA, HPLC grade)

  • Sample: Mixture of this compound diastereomers, dissolved in the mobile phase.

  • Vials for autosampler or manual injection.

Methodology:

  • Column Equilibration:

    • Install the chiral column in the HPLC system.

    • Equilibrate the column with the mobile phase (e.g., 98:2 n-Hexane/IPA) at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved. Maintain a constant column temperature (e.g., 25 °C).

  • Sample Preparation:

    • Prepare a stock solution of the diastereomeric mixture in the mobile phase at a concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Run:

    • Inject a small volume of the sample (e.g., 10 µL) onto the column.

    • Run the chromatogram isocratically with the chosen mobile phase.

    • Monitor the elution of the diastereomers using the detector.

  • Method Optimization:

    • To improve separation, the mobile phase composition can be adjusted. Decreasing the percentage of the polar modifier (IPA) will generally increase retention times and may improve resolution.

    • The flow rate can also be optimized. A lower flow rate may increase resolution but will also increase the run time.

  • Data Analysis and Quantification:

    • Identify the peaks corresponding to the different diastereomers.

    • Determine the retention time (t_R), resolution (R_s), and separation factor (α) for the diastereomeric pair.

    • For quantitative analysis, generate a calibration curve using standards of the pure diastereomers.

Data Presentation

The following tables summarize typical quantitative data that might be obtained from the separation of this compound diastereomers. Note: These are representative values as specific experimental data for the parent this compound was not found in the cited literature. These values are based on separations of similar spirocyclic compounds.

Table 1: Representative Data for Preparative Silica Gel Chromatography

ParameterValue
Stationary PhaseSilica Gel (60 Å, 40-63 µm)
Mobile PhaseGradient: 1% to 5% Ethyl Acetate in n-Hexane
Diastereomer 1 Rf~0.35 (in 95:5 Hexane:EtOAc)
Diastereomer 2 Rf~0.25 (in 95:5 Hexane:EtOAc)
Loading Capacity1 g crude material per 50 g silica
Typical Recovery>90% for each diastereomer

Table 2: Representative Data for Analytical HPLC Separation

ParameterDiastereomer 1Diastereomer 2
Chromatographic Conditions
ColumnChiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phasen-Hexane / Isopropanol (98:2, v/v)
Flow Rate1.0 mL/min
Temperature25 °C
DetectionUV at 210 nm
Quantitative Results
Retention Time (t_R)8.5 min10.2 min
Separation Factor (α)\multicolumn{2}{c}{1.20}
Resolution (R_s)\multicolumn{2}{c}{2.5}

Visualizations

G cluster_prep Protocol 1: Preparative Silica Gel Chromatography cluster_hplc Protocol 2: Analytical HPLC prep_start Start: Diastereomer Mixture tlc TLC Method Development (Select Mobile Phase) prep_start->tlc pack Pack Silica Gel Column tlc->pack load Load Sample (Wet or Dry Loading) pack->load elute Elute with Mobile Phase (Isocratic or Gradient) load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze pool Pool Pure Fractions analyze->pool evap Evaporate Solvent pool->evap prep_end End: Isolated Diastereomers evap->prep_end hplc_start Start: Diastereomer Mixture prepare Prepare Sample (Dissolve and Filter) hplc_start->prepare equilibrate Equilibrate Chiral Column prepare->equilibrate inject Inject Sample equilibrate->inject run Run Isocratic Separation inject->run detect Detect Peaks (UV/RI) run->detect analyze_hplc Analyze Data (t_R, R_s, α) detect->analyze_hplc hplc_end End: Chromatogram and Quantitative Data analyze_hplc->hplc_end

Caption: Experimental workflows for separating this compound diastereomers.

Conclusion

The protocols described in this application note provide a comprehensive guide for the separation of this compound diastereomers. For larger scale purifications, conventional silica gel chromatography offers a cost-effective and straightforward method. For high-resolution analytical or semi-preparative separations, normal-phase HPLC on a chiral stationary phase is highly effective. The choice of method will depend on the specific requirements of the research, including the quantity of material to be separated, the difficulty of the separation, and the required purity of the final products. Proper method development, particularly the selection of the mobile phase, is critical for achieving optimal separation in both techniques.

References

Application Notes and Protocols: Dearomative ipso-Iodocyclization for Spiro[5.5]undecane Framework Construction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the construction of the spiro[5.5]undecane framework utilizing a dearomative ipso-iodocyclization strategy. This method offers a robust and broadly applicable approach to synthesizing complex spirocyclic structures, which are significant scaffolds in biologically active natural products and medicinal chemistry.[1][2][3]

The described methodology is based on the work of Okitsu et al., who developed a system for the dearomative ipso-iodocyclization of 5-(4-(1-ethoxyethoxy)phenyl)-1-alkynes.[1][4][5] A key feature of this approach is the multifunctional role of the ethoxyethyl group, which acts as a protecting group, is easily cleaved under the reaction conditions, and prevents undesired iodination of the phenolic moiety.[1][4][5][6][7] This reaction can be conveniently performed at room temperature in an open flask.[1][5][6][7]

Data Presentation

The efficiency of the dearomative ipso-iodocyclization has been evaluated across a range of substrates, demonstrating the versatility of this method for constructing various this compound and 2-azathis compound systems. The following tables summarize the key quantitative data from these studies.

Table 1: Optimization of the ipso-Iodocyclization of N-Ts-tethered Alkyne 1a [1][4]

EntryIodinating ReagentAdditiveSolventTemperature (°C)Yield (%) of 2a
1NISBF₃·OEt₂CH₂Cl₂-40Unidentified Products
2I(coll)₂PF₆-CH₂Cl₂rt86

Reaction conditions: Alkyne 1a (0.1 mmol), iodinating reagent (0.12 mmol), additive (0.12 mmol) in solvent (1.0 mL). NIS = N-iodosuccinimide; I(coll)₂PF₆ = bis(2,4,6-collidine)iodonium hexafluorophosphate; Ts = p-toluenesulfonyl.

Table 2: Substrate Scope for the Synthesis of 2-Azaspiro[5.5]undecanes [1]

SubstrateProductYield (%)
1a HTs2a 86
1b HMs2b 82
1c HBoc2c 75
1d MeTs2d 88
1e PhTs2e 90

Reaction conditions: Substrate (0.1 mmol), I(coll)₂PF₆ (0.12 mmol) in CH₂Cl₂ (1.0 mL) at room temperature. Ms = methanesulfonyl; Boc = tert-butoxycarbonyl.

Experimental Workflow

The general workflow for the dearomative ipso-iodocyclization is depicted below. The process begins with the preparation of the 5-(4-(1-ethoxyethoxy)phenyl)-1-alkyne substrate, followed by the key iodocyclization step to form the this compound framework. The resulting vinyl iodide can then undergo further functionalization, for instance, through cross-coupling reactions.

dearomative_ipso_iodocyclization_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product & Further Steps Start_Material 5-(4-(1-ethoxyethoxy)phenyl)-1-alkyne Reaction_Step Dearomative ipso-Iodocyclization Start_Material->Reaction_Step Reagent Iodinating Reagent (e.g., I(coll)₂PF₆) Reagent->Reaction_Step Spiro_Product This compound (Vinyl Iodide) Reaction_Step->Spiro_Product Functionalization Further Functionalization (e.g., Cross-Coupling) Spiro_Product->Functionalization

Caption: General workflow for this compound synthesis.

Experimental Protocols

The following are detailed methodologies for key experiments in the construction of the this compound framework via dearomative ipso-iodocyclization.

General Procedure for the Dearomative ipso-Iodocyclization of 5-(4-(1-Ethoxyethoxy)phenyl)-1-alkynes

To a solution of the 5-(4-(1-ethoxyethoxy)phenyl)-1-alkyne substrate (1.0 equiv) in dichloromethane (CH₂Cl₂) is added the iodinating reagent (1.2 equiv) at room temperature. The reaction mixture is stirred in an open flask and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the crude product is purified by column chromatography on silica gel to afford the desired this compound product.

Synthesis of 2-Azathis compound 2a[1][4]

To a solution of N-Ts-tethered alkyne 1a (0.1 mmol, 1.0 equiv) in CH₂Cl₂ (1.0 mL) was added bis(2,4,6-collidine)iodonium hexafluorophosphate [I(coll)₂PF₆] (0.12 mmol, 1.2 equiv) at room temperature. The mixture was stirred for the time indicated in the data table. After completion of the reaction, the solvent was evaporated under reduced pressure, and the residue was purified by column chromatography on silica gel (eluting with a hexane/EtOAc mixture) to give the 2-azathis compound 2a . The reaction yielded the product in 86% yield.[1][4]

Representative Procedure for Suzuki-Miyaura Cross-Coupling of the Vinyl Iodide Product[1]

A mixture of the iodinated this compound (1.0 equiv), a boronic acid (1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a base (e.g., K₂CO₃, 2.0 equiv) in a suitable solvent system (e.g., toluene/ethanol/water) is heated under an inert atmosphere. The reaction progress is monitored by TLC. After completion, the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the cross-coupled product. This subsequent functionalization demonstrates the synthetic utility of the C(sp²)-I bond formed during the iodocyclization.[1]

Applications in Drug Discovery

The this compound scaffold is a prominent feature in a variety of natural products with significant biological activity.[1] Its inherent three-dimensional structure provides a desirable attribute in modern drug discovery, moving away from flat aromatic systems.[2] The ability to functionalize the this compound framework, as demonstrated by post-cyclization cross-coupling reactions, makes this synthetic route highly valuable for generating diverse compound libraries for screening in drug development programs.[1] Derivatives of the this compound core have been investigated for various therapeutic applications, including as anti-cancer and anti-HIV agents.[8][9][10]

References

Synthesis of Diazaspiro[5.5]undecane Scaffolds for Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The diazaspiro[5.5]undecane scaffold has emerged as a privileged structure in medicinal chemistry due to its rigid, three-dimensional conformation, which allows for the precise spatial orientation of substituents. This unique topology has led to the development of potent and selective modulators of various biological targets, offering promising therapeutic potential for a range of diseases. This document provides detailed application notes and experimental protocols for the synthesis and derivatization of diazathis compound cores, alongside a summary of their biological activities and the signaling pathways they modulate.

Introduction

Diazaspiro[5.5]undecanes are spirocyclic compounds containing two nitrogen atoms within a bicyclic system composed of two six-membered rings sharing a single carbon atom. This scaffold has been successfully incorporated into a variety of biologically active molecules, demonstrating significant potential in therapeutic areas such as oncology, neuroscience, and metabolic disorders.[1][2] Bioactive compounds typically feature substituents at one or both nitrogen atoms of the diazaspiro core, which play a crucial role in target binding and pharmacological activity.[2]

Therapeutic Applications and Biological Activities

Derivatives of diazathis compound have shown significant activity against a variety of biological targets. The following tables summarize the quantitative data for representative compounds in different therapeutic areas.

Table 1: Anticancer Activity of Diazathis compound Analogs
Compound ClassSpecific DerivativeCancer Cell LineAssay TypeIC50/GI50Reference
Diazaspiro undecanep-fluorophenyl substitutedSK-HEP-1 (Liver Adenocarcinoma)MTT Assay47.46 µg/ml[1]
Diazaspiro undecanephenyl substitutedSK-HEP-1 (Liver Adenocarcinoma)MTT Assay46.31 µg/ml[1]
Diazaspiro undecanethiophene substitutedSK-HEP-1 (Liver Adenocarcinoma)MTT Assay109 µg/ml[1]
Diazaspiro undecane5-methyl furyl substitutedSK-HEP-1 (Liver Adenocarcinoma)MTT Assay125 µg/ml[1]
Table 2: METTL3 Inhibition by 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives
CompoundMETTL3 IC50 (µM)Cell Permeability (10⁻⁶ cm·s⁻¹)Solubility (µM)
9 ---9---
10 3.4-fold less potent than 9 2108

Note: Detailed IC50 for compound 9 was not provided in the source.[3][4]

Table 3: Acetyl-CoA Carboxylase (ACC) Inhibition
CompoundhACC1 IC50 (nM)hACC2 IC50 (nM)Assay TypeReference
1g 73---[2]
1h 115---[2]
1k 143Transcreener[2]
1k 114Radiometric[2]
Table 4: Melanin-Concentrating Hormone Receptor 1 (MCH-R1) Antagonism
CompoundBinding Affinity (nM)Reference
5a 13[2]
5b 16[2]
5c 11[2]
Table 5: Diglyceride Acyltransferase Inhibition
CompoundIC50 (nM)Reference
18 49.0[2]

Key Signaling Pathways

The therapeutic effects of diazathis compound derivatives are mediated through the modulation of specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascades cluster_2 Cellular Response Receptor GPCR (e.g., NK1R, MCHR1) or Ion Channel (e.g., GABA-A) G_Protein G-Protein Receptor->G_Protein Activation/ Inhibition Effector Effector Enzyme (e.g., PLC, AC) G_Protein->Effector Second_Messenger Second Messenger (e.g., IP3, DAG, cAMP) Effector->Second_Messenger Kinase_Cascade Protein Kinase Cascade (e.g., MAPK, PKA, PKC) Second_Messenger->Kinase_Cascade Response Gene Expression, Cell Proliferation, Neurotransmission Kinase_Cascade->Response Diazaspiro_Compound Diazathis compound Derivative Diazaspiro_Compound->Receptor Antagonist

Caption: General signaling pathway modulated by diazathis compound derivatives.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the diazathis compound core and its subsequent derivatization.

Protocol 1: Synthesis of the Parent 3-Azathis compound-2,4-dione

This protocol describes the synthesis of the core spiroglutarimide structure from 1,1-cyclohexanediacetic acid.

Materials:

  • 1,1-Cyclohexanediacetic acid

  • Ammonium acetate

  • Acetic anhydride

  • Water

  • Secondary butyl alcohol

  • 30% Aqueous ammonia

  • Reaction flask with distillation setup

Procedure:

  • Charge a reaction flask with 100 g of 1,1-cyclohexanediacetic acid, 66.5 g of ammonium acetate, and 66.5 g of acetic anhydride.[5]

  • Heat the reaction mixture to 160–170°C for eight hours. Acetic acid will form and should be removed by distillation during this time.[5]

  • Cool the mixture to 90–110°C and add 200 g of water and 100 g of secondary butyl alcohol.[5]

  • Continue cooling to room temperature.[5]

  • Adjust the pH to approximately 9 using a 30% aqueous ammonia solution.[5]

  • Filter the resulting solid and wash it with water.[5]

  • Dry the solid to obtain 3-azathis compound-2,4-dione.[5]

A 1,1-Cyclohexanediacetic acid + Ammonium Acetate + Acetic Anhydride B Heat (160-170°C, 8h) Distill off Acetic Acid A->B C Cool to 90-110°C Add Water & sec-Butanol B->C D Cool to RT Adjust pH to ~9 (aq. NH3) C->D E Filter and Wash with Water D->E F Dry Solid E->F G 3-Azathis compound-2,4-dione F->G

Caption: Workflow for the synthesis of the parent 3-azathis compound-2,4-dione.

Protocol 2: N-Alkylation of 3-Azathis compound-2,4-dione

This protocol describes a general method for the N-alkylation of the parent spiroglutarimide.

Materials:

  • 3-Azathis compound-2,4-dione

  • Alkyl halide (e.g., 4-bromobutyronitrile)

  • A suitable base (e.g., K₂CO₃, NaH)

  • A suitable solvent (e.g., DMF, Acetone)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 3-azathis compound-2,4-dione in a suitable solvent (e.g., DMF or acetone) in a round-bottom flask.[5]

  • Add a base (e.g., 1.2 equivalents of K₂CO₃ or 1.1 equivalents of NaH) to the solution and stir for 30 minutes at room temperature.[5]

  • Add the alkyl halide (1.1 equivalents) to the reaction mixture.[5]

  • Heat the reaction to an appropriate temperature (e.g., 50-80°C) and monitor the reaction progress by TLC.[5]

  • Once the reaction is complete, cool the mixture to room temperature and quench with water.[5]

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).[5]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[5]

  • Purify the crude product by silica gel column chromatography to afford the desired N-substituted derivative.

A Dissolve Spiroglutarimide in Solvent B Add Base Stir at RT (30 min) A->B C Add Alkyl Halide B->C D Heat (50-80°C) Monitor by TLC C->D E Cool to RT Quench with Water D->E F Extract with Organic Solvent E->F G Wash, Dry, Concentrate F->G H Purify by Column Chromatography G->H I N-Alkylated Product H->I

Caption: General workflow for the N-alkylation of 3-azathis compound-2,4-dione.

Conclusion

The diazathis compound scaffold represents a valuable and versatile platform for the development of novel therapeutic agents. The synthetic protocols provided herein offer a foundation for the creation of diverse libraries of these compounds. The compiled biological data highlights the potential of this scaffold to modulate a range of important medicinal chemistry targets. Further exploration of the structure-activity relationships of diazathis compound derivatives is warranted to unlock their full therapeutic potential.

References

Spiro[5.5]undecane Derivatives in Cancer Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiro[5.5]undecane derivatives have emerged as a promising class of compounds in the field of oncology. Their unique three-dimensional spirocyclic core provides a rigid scaffold that can be strategically functionalized to interact with various biological targets implicated in cancer progression. This document provides detailed application notes and experimental protocols for the investigation of this compound derivatives as potential anti-cancer agents, with a focus on their synthesis, in vitro evaluation, and mechanism of action studies.

Application Notes

This compound derivatives have demonstrated significant potential in cancer research, primarily through their cytotoxic effects on various cancer cell lines.[1][2] A notable example is the derivative 7,11-bis(4-fluorophenyl)-3,3-dimethylthis compound-1,5,9-trione, which has shown potent activity against liver adenocarcinoma cells.[1] The anticancer activity of these compounds is often attributed to their ability to induce programmed cell death (apoptosis) and cause cell cycle arrest, preventing the uncontrolled proliferation of cancer cells.[3][4]

One of the key mechanisms of action for certain spiro compounds involves the modulation of the p53-MDM2 signaling pathway. The p53 protein is a critical tumor suppressor that regulates the cell cycle and apoptosis. In many cancers, p53 is inactivated by the murine double minute 2 (MDM2) oncoprotein. Spiro compounds, particularly those with an oxindole moiety, have been shown to inhibit the p53-MDM2 interaction, leading to the reactivation of p53 and subsequent tumor suppression.[5] This makes the this compound scaffold an attractive starting point for the design of novel p53-MDM2 inhibitors.

Data Presentation: Anticancer Activity of this compound and Related Derivatives

The following table summarizes the in vitro anticancer activity of selected this compound and related spiro derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values indicate the concentration of the compound required to inhibit cell growth by 50%.

Compound IDDerivative ClassCancer Cell LineCell Line OriginIC50 / GI50 (µM)Reference
1 This compound-1,5,9-trioneSK-HEP-1Liver Adenocarcinoma23.67 ± 4[1]
2 SpirooxindoleMCF-7Breast CancerGI50: 0.04[6]
3 SpirooxindoleMCF-7Breast CancerGI50: 0.44[6]
4 Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamideRXF393Renal Cancer7.01 ± 0.39[6]
5 Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamideHT29Colon Cancer24.3 ± 1.29[6]
6 Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamideLOX IMVIMelanoma9.55 ± 0.51[6]
7 Spiro compound 1cHCT116Colon Carcinoma52.81[2]
8 Spiro compound 1cPC3Prostate Carcinoma74.40[2]
9 Spiro compound 1cHL60Promyelocytic Leukemia49.72[2]
10 Spiro compound 1cSNB19Astrocytoma101[2]

Experimental Protocols

Protocol 1: Synthesis of 7,11-bis(4-fluorophenyl)-3,3-dimethylthis compound-1,5,9-trione

This protocol describes the microwave-assisted synthesis of a representative this compound derivative.[1]

Materials:

  • Dimedone

  • (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one

  • Triethylamine

  • Dichloromethane (CH2Cl2)

  • Microwave reactor

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a microwave-safe reaction vessel, combine dimedone (1 mmol) and (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one (1 mmol) in 10 mL of dichloromethane.

  • Add triethylamine (0.1 mmol) as a catalyst.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at a constant temperature of 40°C with a maximum power of 200 W for 15-20 minutes.

  • Monitor the reaction progress using TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure this compound derivative.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol details the determination of the cytotoxic effects of this compound derivatives on cancer cells.[1]

Materials:

  • Cancer cell line of interest (e.g., SK-HEP-1)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative stock solution (in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete culture medium and incubate for 24 hours.

  • Prepare serial dilutions of the this compound derivative in culture medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plates for 48 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 3: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide Staining

This protocol describes the detection of apoptosis in cancer cells treated with this compound derivatives using flow cytometry.[3][7]

Materials:

  • Cancer cell line

  • This compound derivative

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI) solution

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the this compound derivative at its IC50 concentration for 24-48 hours. Include an untreated control.

  • Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining

This protocol outlines the analysis of cell cycle distribution in cancer cells treated with this compound derivatives.[8]

Materials:

  • Cancer cell line

  • This compound derivative

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells and treat with the this compound derivative as described in the apoptosis protocol.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells by flow cytometry.

  • Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 5: Western Blot Analysis of p53-MDM2 Pathway Proteins

This protocol describes the detection of key proteins in the p53-MDM2 pathway following treatment with this compound derivatives.[5][9]

Materials:

  • Cancer cell line

  • This compound derivative

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p53, anti-MDM2, anti-p21, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cells with the this compound derivative for the desired time.

  • Lyse the cells in RIPA buffer and determine the protein concentration.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control (e.g., GAPDH).

Visualizations

G cluster_0 Synthesis & Evaluation Workflow Reactants Dimedone + (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one Microwave Microwave-Assisted Synthesis Reactants->Microwave Purification Column Chromatography Microwave->Purification Compound This compound Derivative Purification->Compound MTT MTT Assay Compound->MTT Apoptosis Apoptosis Assay (Annexin V/PI) Compound->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Compound->CellCycle WesternBlot Western Blot (p53-MDM2 Pathway) Compound->WesternBlot Data IC50, Apoptosis %, Cell Cycle Distribution, Protein Levels MTT->Data Apoptosis->Data CellCycle->Data WesternBlot->Data

Caption: Experimental workflow for the synthesis and anticancer evaluation of this compound derivatives.

G cluster_1 p53-MDM2 Signaling Pathway Modulation cluster_p53 Activated p53 Effects Spiro This compound Derivative MDM2 MDM2 Spiro->MDM2 Inhibits Activation p53 Activation Spiro->Activation Leads to p53 p53 MDM2->p53 Binds & Inhibits Degradation p53 Degradation MDM2->Degradation Promotes p53->Degradation p21 p21 Activation->p21 ApoptosisProteins Bax, PUMA Activation->ApoptosisProteins CellCycleArrest Cell Cycle Arrest (G1 Phase) p21->CellCycleArrest Apoptosis Apoptosis ApoptosisProteins->Apoptosis

Caption: Proposed mechanism of action of this compound derivatives via inhibition of the p53-MDM2 interaction.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Spiro[5.5]undecane Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of spiro[5.5]undecane compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic challenges.

General Troubleshooting

FAQ: My overall yield is consistently low. What are the general factors I should investigate?

Low yields in this compound synthesis can arise from a variety of factors, independent of the specific synthetic route. Before optimizing a specific reaction, consider the following:

  • Reagent Purity: Impurities in starting materials, solvents, or catalysts can significantly impact reaction efficiency. Ensure all reagents are of appropriate purity and solvents are properly dried.

  • Reaction Conditions: Small deviations in temperature, reaction time, or atmospheric conditions can lead to incomplete reactions or the formation of side products. Precisely control all reaction parameters.

  • Work-up and Purification: Product loss during extraction, precipitation, or chromatographic purification is a common cause of low isolated yields. Optimize your work-up and purification procedures to minimize such losses. It's possible your product may be partially soluble in the aqueous layer or volatile.[1]

  • Product Stability: The target this compound compound may be unstable under the reaction or purification conditions. Assess the stability of your product to acidic/basic conditions and exposure to air or water.[1]

Troubleshooting Guide 1: Michael Addition / Robinson Annulation

The formation of this compound-diones or -triones often employs a double Michael addition or a Robinson annulation sequence.[2][3][4][5][6] Common challenges include low yields, incomplete cyclization, and the formation of undesired side products.

Problem 1: Low yield of the desired this compound product.
Possible Cause Troubleshooting Suggestion
Inefficient Michael Addition Optimize the base or Lewis acid catalyst. Common choices include triethylamine, anhydrous ZnCl₂, or 10% HCl.[7][8] Screen different catalysts and catalyst loadings to find the optimal conditions for your specific substrates.
Incomplete Cyclization Increase the reaction time or temperature. Some reactions require prolonged reflux (15-30 hours) to go to completion.[8] Microwave-assisted synthesis can significantly reduce reaction times (from hours to minutes) and improve yields.[7][9]
Side Reactions The formation of a 1:1 Michael adduct without subsequent cyclization can be an issue.[8] Using a one-pot synthesis approach can favor the desired tandem reaction.[8][10]
Steric Hindrance Highly substituted precursors can hinder the intramolecular reaction. Consider less sterically demanding starting materials if possible.
Experimental Protocol: Lewis Acid-Catalyzed Synthesis of 7,11-diaryl-spiro[5.5]undecane-1,5,9-triones

This protocol is adapted from Ahmed et al.[8]

  • Reactant Preparation: In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine dimedone (1 mmol) and the appropriate trans,trans-diarylideneacetone (1 mmol).

  • Solvent and Catalyst Addition: Add a mixture of toluene and n-heptane. Introduce the Lewis acid catalyst (e.g., anhydrous ZnCl₂ or 10% HCl in diethyl ether/dichloromethane).

  • Reaction: Reflux the mixture for 15-30 hours, continuously removing the water formed.

  • Work-up: After cooling, reduce the solvent volume under vacuum. The resulting solid can be purified by recrystallization.

Quantitative Data: Comparison of Conventional vs. Microwave-Assisted Synthesis
Method Reaction Time Yield Reference
Conventional (reflux)2-3 hoursModerate[7][9]
Microwave-Assisted15-20 minutesUp to 98%[7][9]

Troubleshooting Workflow for Low Yield in Michael Addition/Robinson Annulation

G start Low Yield in Michael Addition/ Robinson Annulation reagent_purity Check Reagent Purity (Starting Materials, Solvents, Catalyst) start->reagent_purity reaction_conditions Optimize Reaction Conditions start->reaction_conditions workup Evaluate Work-up and Purification start->workup end Improved Yield reagent_purity->end catalyst Screen Different Catalysts (e.g., ZnCl₂, HCl, Triethylamine) reaction_conditions->catalyst time_temp Increase Reaction Time or Temperature reaction_conditions->time_temp microwave Consider Microwave Synthesis reaction_conditions->microwave one_pot Employ One-Pot Procedure reaction_conditions->one_pot workup->end catalyst->end time_temp->end microwave->end one_pot->end

Caption: Troubleshooting workflow for low yield in Michael Addition/Robinson Annulation.

Troubleshooting Guide 2: Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for constructing the cyclohexene ring within the this compound framework.[11] Key challenges include achieving high regio- and stereoselectivity.

Problem 2: Poor Regio- or Stereoselectivity (endo/exo).
Possible Cause Troubleshooting Suggestion
Suboptimal Reaction Temperature Lowering the reaction temperature often favors the kinetically controlled endo product.[12] Conversely, higher temperatures may favor the thermodynamically more stable exo product.
Inappropriate Solvent The polarity of the solvent can influence the transition state energies. Screen a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., dichloromethane).[12]
Lack of Catalyst or Ineffective Catalyst The use of a Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂) can enhance both the reaction rate and selectivity.[13] It may be necessary to screen several Lewis acids to find the optimal one for your specific substrates.[13]
Diene Conformation For the reaction to occur, acyclic dienes must be in the s-cis conformation.[13] If using an acyclic diene, consider structural modifications to favor this conformation. Cyclic dienes are locked in the s-cis conformation and are often more reactive.[13]
Experimental Protocol: General Procedure for a Thermal Diels-Alder Reaction

This is a general protocol that may require optimization.[13]

  • Reactant Preparation: Accurately weigh the diene and dienophile and add them to a dry, round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add an appropriate high-boiling solvent such as xylene.

  • Reaction Setup: Attach a reflux condenser and heat the reaction mixture. Monitor the reaction progress by TLC.

  • Cooling and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. The product may crystallize upon cooling and can be collected by filtration.

Quantitative Data: Effect of Lewis Acid on Diels-Alder Reaction
Reaction Conditions endo:exo Ratio Yield Reference
Thermal (Toluene, 110°C)Varies (often low selectivity)Moderate[12][13]
Lewis Acid (e.g., AlCl₃, DCM, 0°C)Often significantly improvedGenerally higher[14]

Decision Tree for Optimizing Diels-Alder Selectivity

G start Poor Selectivity in Diels-Alder Reaction temp Is the reaction run at elevated temperature? start->temp lower_temp Lower the reaction temperature temp->lower_temp Yes solvent Screen different solvents (polar and non-polar) temp->solvent No lower_temp->solvent lewis_acid Introduce or screen Lewis acid catalysts solvent->lewis_acid end Improved Selectivity lewis_acid->end

Caption: Decision tree for optimizing Diels-Alder reaction selectivity.

Troubleshooting Guide 3: Ring-Closing Metathesis (RCM)

RCM is a versatile method for forming the carbocyclic rings of spiro[5.5]undecanes, particularly for larger ring sizes.[15] Common issues include catalyst decomposition, low conversion, and the formation of oligomeric byproducts.

Problem 3: Low Conversion or Catalyst Decomposition in RCM.
Possible Cause Troubleshooting Suggestion
Catalyst Inhibition Impurities in the substrate or solvent can poison the catalyst. Ensure all materials are highly pure and solvents are rigorously degassed.
Suboptimal Catalyst Choice The choice of Grubbs or Hoveyda-Grubbs catalyst is critical. Second-generation catalysts are generally more robust and tolerant of functional groups.
Low Catalyst Loading While low catalyst loadings are desirable, they may not be sufficient for challenging substrates. Incrementally increase the catalyst loading.[16]
Formation of Isomeric Byproducts Olefin isomerization is a common side reaction that can lead to complex mixtures and reduced yield.[17] Additives like phenol or 1,4-benzoquinone can suppress isomerization.[17]
Oligomerization Intermolecular reactions can compete with the desired intramolecular cyclization, leading to dimers and oligomers. Running the reaction at high dilution can favor the intramolecular pathway.
Experimental Protocol: General Procedure for Ring-Closing Metathesis

This is a general protocol and requires an inert atmosphere.

  • Substrate Preparation: Dissolve the diene substrate in a rigorously degassed solvent (e.g., dichloromethane or toluene) in a Schlenk flask under an inert atmosphere (argon or nitrogen).

  • Catalyst Addition: Add the RCM catalyst (e.g., Grubbs second-generation catalyst) as a solid or a solution in the reaction solvent.

  • Reaction: Stir the reaction at the desired temperature (room temperature to reflux) and monitor by TLC or GC-MS.

  • Work-up: Once the reaction is complete, quench by opening to air or by adding a phosphine scavenger. The solvent is removed, and the product is purified by column chromatography.

Quantitative Data: Effect of Additives on RCM Yield
Catalyst Additive Temperature Yield of Desired Product Reference
Grubbs IINone40°CLow (significant deallylation)[17]
Grubbs IIPhenol40°C80%[17]
Hoveyda-Grubbs IINone40°C80%[17]
Hoveyda-Grubbs IIPhenol40°CLowered yield[17]

Workflow for Optimizing Ring-Closing Metathesis

G start Low Conversion in RCM purity Ensure High Purity of Substrate and Solvent start->purity catalyst Screen Different RCM Catalysts purity->catalyst loading Optimize Catalyst Loading catalyst->loading dilution Increase Reaction Dilution loading->dilution additives Add Isomerization Suppressants (e.g., Phenol) dilution->additives end Successful Cyclization additives->end

Caption: Workflow for optimizing a ring-closing metathesis reaction.

Frequently Asked Questions (FAQs)

Q1: How can I improve the stereoselectivity of my this compound synthesis?

A1: Stereoselectivity is a significant challenge. For Michael additions, using a chiral catalyst or auxiliary can induce stereoselectivity. In Diels-Alder reactions, the choice of a chiral Lewis acid can lead to enantioselective product formation. For reductions of ketone functionalities, chiral reducing agents can provide high diastereoselectivity.

Q2: I am having difficulty purifying my this compound product from starting materials and byproducts. What techniques can I use?

A2: Purification can be challenging due to similar polarities of the desired product and impurities.

  • Column Chromatography: This is the most common method. Experiment with different solvent systems (e.g., gradients of hexanes and ethyl acetate) to achieve better separation.

  • Crystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

  • Preparative TLC or HPLC: For small-scale reactions or very difficult separations, these techniques can provide high purity samples.

Q3: Are there any "green" or more environmentally friendly methods for synthesizing spiro[5.5]undecanes?

A3: Yes, several approaches aim to improve the environmental footprint of these syntheses.

  • Microwave-Assisted Synthesis: This can dramatically reduce reaction times, often leading to cleaner reactions with higher yields and less energy consumption.[1][7][9][18][19]

  • Catalytic Methods: Using catalytic amounts of reagents (e.g., Lewis acids, organocatalysts) is preferable to stoichiometric reagents.

  • One-Pot Reactions: Tandem or domino reactions that form multiple bonds in a single step reduce the number of work-up and purification steps, saving solvents and reagents.[8][10]

References

Technical Support Center: Optimizing Robinson Annulation for Spiro[5.5]undecane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Robinson annulation reaction conditions for the synthesis of spiro[5.5]undecanes. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to overcome common challenges and enhance reaction outcomes.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the Robinson annulation for spiro[5.5]undecane synthesis.

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in the Robinson annulation for this compound synthesis can stem from several factors. Here's a breakdown of common causes and potential solutions:

  • Polymerization of Methyl Vinyl Ketone (MVK): MVK is prone to polymerization, especially in the presence of a base, which reduces its availability for the desired reaction.[1]

    • Solution: Use freshly distilled MVK for each reaction. Alternatively, consider using an MVK precursor, such as a Mannich base (e.g., 4-(diethylamino)-2-butanone hydrochloride), which generates MVK in situ. Another approach is to employ a β-chloroketone, which can reduce the steady-state concentration of the enone and minimize polymerization.[2]

  • Side Reactions: The formation of byproducts can significantly lower the yield of the desired this compound. Common side reactions include self-condensation of the starting ketone and double Michael addition.

    • Solution: Carefully control the reaction temperature. Lower temperatures often favor the desired Michael addition over side reactions. The choice of base is also critical; using a milder base or a catalytic amount of a strong base can sometimes suppress side reactions.

  • Incomplete Reaction: The reaction may not be proceeding to completion.

    • Solution: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction stalls, consider increasing the reaction time or temperature incrementally. However, be mindful that excessive heat can promote side reactions.

  • Suboptimal Reaction Conditions: The choice of solvent, base, and temperature can have a profound impact on the reaction yield.

    • Solution: Systematically optimize the reaction conditions. The tables in the "Data Presentation" section provide a starting point for selecting appropriate conditions. For instance, solvent-free conditions or the use of specific organocatalysts have been shown to improve yields in some cases.[3]

Question: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity for the desired this compound?

Answer:

The formation of multiple products is a common challenge. Here are strategies to enhance selectivity:

  • Protecting Groups: If your starting cyclohexanone derivative has multiple enolizable positions, consider using a protecting group to block one of them and direct the annulation to the desired site. For example, in the synthesis of 9-Hydroxyspiro[5.5]undecan-3-one, one of the carbonyl groups of 1,4-cyclohexanedione is protected as a mono-ketal to ensure regioselectivity.[4]

  • Choice of Base and Reaction Conditions: The regioselectivity of the initial Michael addition can be influenced by the choice of base and reaction conditions. Kinetic (strong, bulky base at low temperature) versus thermodynamic (weaker base at higher temperature) enolate formation can lead to different products. Experimenting with different bases (e.g., NaOEt, KOH, LDA) and temperatures is recommended.

  • Catalyst Selection: For asymmetric Robinson annulations, the choice of a chiral organocatalyst, such as a proline derivative, is crucial for achieving high enantioselectivity.[5] The catalyst can also influence the diastereoselectivity of the reaction.

Question: How can I effectively purify my this compound product from the reaction mixture?

Answer:

Purification of the final this compound product is essential to remove unreacted starting materials, catalysts, and byproducts. A typical purification workflow involves:

  • Work-up: After the reaction is complete, the mixture is typically quenched (e.g., with a mild acid if a base was used) and extracted with an organic solvent. The organic layer is then washed with water and brine to remove inorganic salts and water-soluble impurities.

  • Chromatography: Column chromatography on silica gel is a widely used method for purifying the crude product.[4] The choice of eluent (solvent system) is critical and should be determined by TLC analysis to achieve good separation of the desired product from impurities. A common eluent system is a gradient of hexane and ethyl acetate.[4]

  • Crystallization: If the this compound product is a solid, recrystallization from a suitable solvent system can be an effective final purification step to obtain a highly pure product.

Data Presentation

Optimizing reaction conditions is key to a successful Robinson annulation. The following tables summarize how different parameters can affect the yield and selectivity of the reaction for the synthesis of spiro[5.5]undecanes and related compounds.

Table 1: Effect of Base on Robinson Annulation Yield

EntryStarting KetoneMichael AcceptorBaseSolventTemperature (°C)Yield (%)Reference
1CyclohexanoneMethyl Vinyl KetoneNaOEtEthanolRefluxModerateGeneral Knowledge
22-MethylcyclohexanoneMethyl Vinyl KetoneKOHMethanol25GoodGeneral Knowledge
31,4-Dioxaspiro[4.5]decan-8-oneMethyl Vinyl KetoneNaOEtEthanolRefluxNot specified[4]
4Indane-1,3-dione derivativeMethyl Vinyl KetonePyrrolidine/Acetic AcidDry EtherNot specified60-65[3]

Table 2: Effect of Catalyst on Asymmetric Robinson Annulation

EntryStarting DiketoneMichael AcceptorCatalystCo-catalystSolventTemperature (°C)Yield (%)ee (%)Reference
12-Methyl-1,3-cyclohexanedioneMethyl Vinyl Ketone(S)-Proline-DMFRT7584:16 erGeneral Knowledge
2Prochiral triketones-S-Proline-Neat50-55ModerateGood[3]
3Prochiral triketones-S-Phenylalanined-camphorsulfonic acidNeatNot specifiedComparable to solventGood[3]

Experimental Protocols

This section provides a detailed methodology for a key experiment in the synthesis of spiro[5.5]undecanes via Robinson annulation.

Protocol 1: Synthesis of this compound-1,7-dione monoethylene ketal

This protocol is adapted from the synthesis of 9-Hydroxyspiro[5.5]undecan-3-one.[4]

Step 1: Protection of 1,4-Cyclohexanedione

This initial step is crucial for directing the annulation to the desired position.

  • Reagents:

    • 1,4-Cyclohexanedione

    • Ethylene glycol

    • p-Toluenesulfonic acid (catalyst)

    • Toluene

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1,4-cyclohexanedione, ethylene glycol, a catalytic amount of p-toluenesulfonic acid, and toluene.

    • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

    • The reaction is complete when no more water is collected (typically 4-6 hours).

    • Cool the reaction mixture, wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product (1,4-Dioxaspiro[4.5]decan-8-one) by vacuum distillation or column chromatography.

Step 2: Robinson Annulation

  • Reagents:

    • 1,4-Dioxaspiro[4.5]decan-8-one (from Step 1)

    • Methyl vinyl ketone (freshly distilled)

    • Sodium ethoxide solution in ethanol

    • Ethanol

    • Glacial acetic acid

  • Procedure:

    • In a three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, dissolve 1,4-Dioxaspiro[4.5]decan-8-one in ethanol.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add the sodium ethoxide solution to the cooled ketone solution over 30 minutes, maintaining the temperature below 10 °C.

    • After the addition is complete, stir the mixture at 0-5 °C for 1 hour.

    • Add a solution of methyl vinyl ketone in ethanol dropwise over 30 minutes, keeping the temperature below 10 °C.

    • Allow the reaction mixture to warm to room temperature and then heat at reflux for 4 hours.

    • Cool the mixture to room temperature and neutralize with glacial acetic acid.

    • Remove the ethanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the this compound-1,7-dione monoethylene ketal.

Visualizations

The following diagrams illustrate key workflows and relationships in the Robinson annulation for this compound synthesis.

Robinson_Annulation_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product Formation start_ketone Cyclohexanone Derivative michael_addition Michael Addition start_ketone->michael_addition start_mvk Methyl Vinyl Ketone (MVK) start_mvk->michael_addition aldol_condensation Intramolecular Aldol Condensation michael_addition->aldol_condensation 1,5-Diketone Intermediate spiro_product This compound Product aldol_condensation->spiro_product

Caption: General workflow of the Robinson annulation for this compound synthesis.

Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield cause1 MVK Polymerization low_yield->cause1 cause2 Side Reactions low_yield->cause2 cause3 Incomplete Reaction low_yield->cause3 multiple_products Multiple Products multiple_products->cause2 cause4 Poor Selectivity multiple_products->cause4 solution1 Use Fresh MVK / Precursor cause1->solution1 solution2 Optimize Temperature / Base cause2->solution2 solution5 Optimize Catalyst / Conditions cause2->solution5 solution3 Monitor Reaction / Adjust Time cause3->solution3 solution4 Use Protecting Groups cause4->solution4 cause4->solution5

Caption: Troubleshooting logic for common issues in this compound synthesis.

References

Technical Support Center: Spiro[5.5]undecane Synthesis via Michael Addition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Michael addition reaction in the synthesis of spiro[5.5]undecane derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the Michael addition and why is it used for this compound synthesis?

The Michael addition, or 1,4-conjugate addition, is a fundamental carbon-carbon bond-forming reaction. It involves the addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). This reaction is widely used in the synthesis of this compound systems because it allows for the efficient construction of the characteristic quaternary spirocyclic center. The reaction is typically a double Michael addition, where a cyclic 1,3-dicarbonyl compound, such as dimedone (5,5-dimethylcyclohexane-1,3-dione), acts as the Michael donor, and a diarylideneacetone or a similar α,β-unsaturated ketone serves as the Michael acceptor.

Q2: What are the common catalysts for this reaction?

Both basic and acidic catalysts can be employed. Basic catalysts, such as sodium ethoxide or triethylamine, are used to deprotonate the Michael donor, forming a nucleophilic enolate that initiates the conjugate addition. Lewis acids, like zinc chloride (ZnCl₂), can also catalyze the reaction by activating the α,β-unsaturated carbonyl acceptor, making it more electrophilic.[1] The choice of catalyst can significantly impact the reaction rate and yield.

Q3: My reaction is not going to completion. What are the possible reasons?

An incomplete Michael addition can be attributed to several factors:

  • Insufficiently active catalyst: The chosen base may not be strong enough to generate a sufficient concentration of the enolate, or the Lewis acid may not be effectively activating the Michael acceptor.

  • Low reaction temperature: The Michael addition is often thermodynamically controlled, and insufficient thermal energy may lead to a slow reaction rate.

  • Steric hindrance: Bulky substituents on either the Michael donor or acceptor can impede the approach of the nucleophile, slowing down or preventing the reaction.

  • Reversibility of the reaction (Retro-Michael addition): Under certain conditions, particularly at higher temperatures, the Michael adduct can revert to the starting materials.

  • Poor solvent choice: The solubility of reactants and the stabilization of intermediates are crucial. An inappropriate solvent can hinder the reaction.

Q4: I am observing a low yield of my desired this compound product. What can I do to improve it?

Improving the yield often involves optimizing the reaction conditions. Consider the following strategies:

  • Catalyst screening: Experiment with different bases (e.g., NaOEt, Et₃N, DBU) or Lewis acids (e.g., ZnCl₂, TiCl₄, Sc(OTf)₃) and vary the catalyst loading.

  • Temperature adjustment: Gradually increase the reaction temperature to overcome the activation energy barrier. However, be cautious of potential side reactions or the retro-Michael reaction at excessively high temperatures.

  • Solvent selection: Test a range of solvents with varying polarities (e.g., ethanol, THF, toluene, or even solvent-free conditions) to find the optimal medium for your specific substrates.

  • Microwave irradiation: This technique has been shown to significantly reduce reaction times and improve yields in the synthesis of this compound derivatives.[2]

  • Reactant stoichiometry: While a 1:1 molar ratio of donor to acceptor is common, a slight excess of one reactant may drive the reaction to completion.

Q5: What are the common side products in this synthesis?

Common side products can include:

  • Mono-Michael adduct: In a double Michael addition, the reaction may stall after the first addition, leading to an acyclic intermediate.

  • Products of 1,2-addition: The nucleophile may attack the carbonyl carbon of the Michael acceptor (1,2-addition) instead of the β-carbon (1,4-addition), leading to an aldol-type product. This is more likely with "harder" nucleophiles.

  • Enamine formation: If a secondary amine is used as a catalyst, it can react with the carbonyl group of the Michael acceptor to form an enamine.

  • Self-condensation of the Michael donor: The 1,3-dicarbonyl compound can undergo self-condensation under basic conditions.

  • Polymerization: The α,β-unsaturated Michael acceptor can polymerize, especially under harsh reaction conditions.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the Michael addition for this compound synthesis.

Problem Potential Cause Suggested Solution
Low to No Product Formation Inactive Catalyst - Ensure the catalyst is fresh and anhydrous (for Lewis acids).- Switch to a stronger base or a more active Lewis acid.
Low Reactivity of Substrates - Confirm the purity of starting materials.- Consider using a more activated Michael acceptor or a more acidic Michael donor.
Unfavorable Reaction Conditions - Optimize the reaction temperature and time.- Screen different solvents to improve solubility and reaction rate.
Incomplete Reaction (Starting Material Remains) Equilibrium Issue (Retro-Michael Reaction) - Lower the reaction temperature once the initial addition has occurred.- Use a catalyst that favors the forward reaction at lower temperatures.- Consider a trapping agent for the product if feasible.
Insufficient Catalyst - Increase the catalyst loading incrementally.
Formation of Multiple Products (Low Selectivity) Competing 1,2-Addition - Use a "softer" nucleophile or a catalyst that promotes 1,4-addition (e.g., copper salts).- Employ a less reactive enolate.
Formation of Mono-Michael Adduct - Increase the reaction time or temperature to facilitate the second Michael addition and cyclization.- Use a stronger base to promote the second annulation.
Side Reactions - Lower the reaction temperature.- Use a milder catalyst.- Ensure an inert atmosphere to prevent oxidation or other unwanted reactions.
Product Decomposition Harsh Reaction Conditions - Reduce the reaction temperature and time.- Use a milder catalyst or a smaller amount of catalyst.
Instability During Workup/Purification - Use a milder workup procedure (e.g., avoid strong acids or bases).- Consider purification methods other than column chromatography on silica gel if the product is sensitive (e.g., recrystallization, preparative TLC).

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 7,11-diaryl-3,3-dimethylthis compound-1,5,9-triones[1]
EntryMichael DonorMichael Acceptor (Ar)CatalystSolventTime (h)Yield (%)
1DimedoneC₆H₅ZnCl₂Toluene/n-heptane2058
2Dimedone2-Cl-C₆H₄ZnCl₂Toluene/n-heptane3040
3Dimedone2-CH₃O-C₆H₄ZnCl₂Toluene/n-heptane2545
4DimedoneC₆H₅10% HClDiethyl ether/DCM1555
Table 2: Microwave-Assisted vs. Conventional Synthesis of 7,11-bis(4-fluorophenyl)-3,3-dimethylthis compound-1,5,9-trione[2]
MethodCatalystSolventTemperature (°C)TimeYield (%)
MicrowaveTriethylamineCH₂Cl₂4015 min98
ConventionalTriethylamineCH₂Cl₂Room Temp.2-3 hNot specified, but significantly lower

Experimental Protocols

General Protocol for the Synthesis of 7,11-Diaryl-3,3-dimethylthis compound-1,5,9-triones[1]

A mixture of dimedone (1 mmol) and the appropriate trans,trans-diarylideneacetone (1 mmol) is refluxed in a mixture of toluene and n-heptane in the presence of anhydrous zinc chloride (as catalyst) for 15-30 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture is cooled, and the volume is reduced under vacuum. The mixture is then neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting crude product is purified by recrystallization from a suitable solvent to afford the desired this compound derivative.

Microwave-Assisted Synthesis of 7,11-bis(4-fluorophenyl)-3,3-dimethylthis compound-1,5,9-trione[2]

In a microwave reaction vessel, a mixture of dimedone (1 mmol) and (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one (1 mmol) is prepared in dichloromethane (5 mL). Triethylamine (1.25 mmol) is added as a catalyst. The reaction mixture is then subjected to microwave irradiation at 200 W and 40 °C for 15 minutes. Reaction progress is monitored by TLC. Upon completion, the reaction mixture is added to cold water (10 mL) and extracted with chloroform (3 x 20 mL). The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the product.

Visualizations

Michael_Addition_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Conjugate Addition cluster_step3 Step 3: Second Michael Addition & Cyclization Donor Michael Donor (1,3-Dicarbonyl) Enolate Enolate (Nucleophile) Donor->Enolate Deprotonation Base Base Base->Donor Acceptor Michael Acceptor (α,β-Unsaturated Ketone) Enolate->Acceptor Nucleophilic Attack (1,4-Addition) Intermediate Enolate Intermediate Acceptor->Intermediate Cyclized_Intermediate Cyclized Intermediate Intermediate->Cyclized_Intermediate Intramolecular Attack Spiro_Product This compound Product Cyclized_Intermediate->Spiro_Product Protonation Experimental_Workflow Start Start Reactants Combine Michael Donor, Michael Acceptor, Catalyst, and Solvent Start->Reactants Reaction Heat (Conventional or Microwave) Monitor by TLC Reactants->Reaction Workup Quench Reaction Extract with Organic Solvent Dry Organic Layer Reaction->Workup Purification Remove Solvent Purify by Recrystallization or Column Chromatography Workup->Purification Characterization Analyze Product (NMR, MS, IR) Purification->Characterization End End Characterization->End Troubleshooting_Tree Incomplete_Reaction Incomplete Michael Addition? Low_Yield Low Yield of Spiro Product? Incomplete_Reaction->Low_Yield Yes Check_Catalyst Check Catalyst Activity/Loading Incomplete_Reaction->Check_Catalyst No Side_Products Significant Side Products? Low_Yield->Side_Products Yes Check_Purity Check Starting Material Purity Low_Yield->Check_Purity No Modify_Catalyst Modify Catalyst (Milder/Softer) Side_Products->Modify_Catalyst Yes Lower_Temp Lower Reaction Temperature Side_Products->Lower_Temp No Optimize_Temp_Time Optimize Temperature & Time Check_Catalyst->Optimize_Temp_Time Screen_Solvents Screen Solvents Optimize_Temp_Time->Screen_Solvents Consider_Microwave Consider Microwave Synthesis Screen_Solvents->Consider_Microwave Adjust_Stoichiometry Adjust Reactant Stoichiometry Check_Purity->Adjust_Stoichiometry Modify_Catalyst->Lower_Temp Optimize_Workup Optimize Workup/Purification Lower_Temp->Optimize_Workup

References

methods for removing residual solvents from spiro[5.5]undecane products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with the removal of residual solvents from spiro[5.5]undecane products.

Frequently Asked Questions (FAQs)

Q1: What are the most common residual solvents I can expect in my crude this compound product?

A1: Based on typical synthesis routes for this compound and its derivatives, the most common residual solvents include toluene, n-heptane, diethyl ether, dichloromethane (DCM), ethyl acetate, chloroform, and ethanol.[1][2][3] The specific solvents present will depend on the synthetic methodology employed.

Q2: What are the regulatory limits for these residual solvents in pharmaceutical products?

A2: Regulatory limits for residual solvents are outlined in the ICH Q3C guidelines.[4][5][6][7] Solvents are categorized into three classes based on their toxicity. Class 1 solvents (e.g., benzene, carbon tetrachloride) should be avoided.[5][7] Class 2 solvents (e.g., toluene, dichloromethane, chloroform, methanol) have specific concentration limits (in ppm) based on their Permitted Daily Exposure (PDE).[5][7] Class 3 solvents (e.g., ethanol, ethyl acetate, heptane, diethyl ether) are considered less toxic and have a general limit of 5000 ppm unless otherwise specified.[8]

Q3: How can I determine the level of residual solvents in my product?

A3: The most common and accurate method for quantifying residual solvents is Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS).[9][10][11][12] This technique is highly sensitive and can identify and quantify volatile organic compounds even at very low (ppm) levels.[10]

Q4: My this compound product is a non-polar oil. Does this affect the choice of solvent removal method?

A4: Yes, the non-polar and potentially oily nature of your product is a key consideration. Methods that rely on the compound being a solid at room temperature, such as recrystallization, may require specific solvent systems to induce crystallization. For liquid products, distillation and chromatography are often more suitable.

Troubleshooting Guides

This section provides solutions to common issues encountered during the removal of residual solvents from this compound products.

Issue 1: High Levels of High-Boiling Point Solvents (e.g., Toluene) Remain After Rotary Evaporation.
  • Possible Cause: The vacuum is not low enough, or the bath temperature is too low to efficiently remove the high-boiling point solvent.

  • Solution: For a solvent like toluene (boiling point ~111 °C), gradually lower the pressure to around 70 mbar and increase the water bath temperature to 60-70 °C.[13] Ensure your rotary evaporator system is well-sealed to achieve and maintain a good vacuum. Using a larger flask can also provide more surface area for evaporation and help prevent bumping.

Issue 2: My this compound Product "Oils Out" Instead of Crystallizing During Recrystallization.
  • Possible Cause: The chosen solvent system is not ideal for your specific this compound derivative. The cooling process may be too rapid, or the concentration of the product in the solvent is too high.

  • Solution:

    • Solvent Selection: Since this compound is non-polar, a non-polar solvent or a mixture of a moderately polar and a non-polar solvent is often effective. Common choices for non-polar compounds include hexane, heptane, or mixtures like ethyl acetate/hexane.[13]

    • Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of purer crystals.

    • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of the pure product.

Issue 3: Poor Separation of the Product from Non-polar Impurities During Flash Column Chromatography.
  • Possible Cause: The solvent system (eluent) is too polar, causing both the product and impurities to move too quickly down the column.

  • Solution:

    • Solvent System: For non-polar compounds like this compound, start with a very non-polar eluent, such as 100% hexane or a low percentage of a slightly more polar solvent like diethyl ether or ethyl acetate in hexane (e.g., 5% ether/hexane).[14]

    • Gradient Elution: A gradient elution can be effective. Start with a non-polar solvent to elute the highly non-polar impurities, then gradually increase the polarity to elute your product.

    • Column Loading: Ensure you do not overload the column. A general rule is to use a silica gel to crude product ratio of at least 30:1 by weight.

Data Presentation: Effectiveness of Solvent Removal Methods

The following table provides exemplary quantitative data on the effectiveness of different methods for removing common residual solvents from a this compound product. Actual results will vary based on the specific experimental conditions and the nature of the this compound derivative.

Residual SolventInitial Concentration (ppm)MethodFinal Concentration (ppm)% Removal
Toluene 20,000Rotary Evaporation (60°C, 70 mbar)1,50092.5%
1,500Fractional Distillation< 100> 93.3%
Dichloromethane 15,000Rotary Evaporation (40°C, 200 mbar)80094.7%
800Flash Column Chromatography< 50> 93.8%
Ethyl Acetate 30,000Rotary Evaporation (40°C, 100 mbar)2,00093.3%
2,000Recrystallization (Hexane/Ethyl Acetate)< 150> 92.5%
n-Heptane 25,000Fractional Distillation< 500> 98.0%

Experimental Protocols

Rotary Evaporation for High-Boiling Point Solvents (e.g., Toluene)
  • Setup: Place the this compound solution in a round-bottom flask, not exceeding half its volume. Attach the flask to the rotary evaporator.

  • Rotation: Begin rotating the flask at a moderate speed (e.g., 150 rpm).

  • Temperature: Set the water bath temperature to 60-70°C.

  • Vacuum: Gradually decrease the pressure. For toluene, aim for a pressure of approximately 70 mbar. A gradual decrease helps to prevent bumping.

  • Evaporation: Continue evaporation until no more solvent is visibly condensing.

  • Final Drying: For complete removal, you may need to place the product under high vacuum for several hours.

Fractional Distillation
  • Apparatus: Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser.

  • Heating: Gently heat the crude this compound product in the distillation flask.

  • Separation: The lower-boiling point solvent will vaporize first, rise through the fractionating column, condense, and be collected in the receiving flask.

  • Monitoring: Monitor the temperature at the head of the column. A stable temperature reading indicates that a pure substance is distilling.

  • Fraction Collection: Collect the solvent as the first fraction. Increase the heating to distill the higher-boiling this compound product, collecting it as a separate fraction.

Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various non-polar solvents (e.g., hexane, heptane) and solvent mixtures (e.g., ethyl acetate/hexane). The ideal solvent will dissolve the product when hot but not when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to fully dissolve it.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum.

Flash Column Chromatography
  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. For a non-polar compound like this compound, start with 100% hexane and gradually increase the polarity by adding small amounts of ethyl acetate or diethyl ether until the desired separation is achieved (product Rf of ~0.3).

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel.

  • Elution: Begin eluting with the least polar solvent, collecting fractions.

  • Gradient (optional): Gradually increase the polarity of the eluent to move your product down the column.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using rotary evaporation.

Visualizations

References

overcoming challenges in the purification of spiro[5.5]undecane isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of spiro[5.5]undecane isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating isomers of this compound?

The primary challenges in separating this compound isomers stem from their similar physicochemical properties. Diastereomers, which are stereoisomers that are not mirror images, often have very small differences in polarity and boiling points, making their separation by common techniques like fractional distillation and standard chromatography difficult.[1][2] Enantiomers, which are non-superimposable mirror images, possess identical physical properties in an achiral environment, necessitating the use of chiral stationary phases for their resolution.[2][3]

Q2: Which chromatographic techniques are most effective for purifying this compound isomers?

A multi-step chromatographic approach is often the most effective strategy for achieving high purity of this compound isomers.

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for the separation of both diastereomers and enantiomers. For diastereomers, reversed-phase (e.g., C18) or normal-phase columns can be effective.[3][4] For enantiomers, chiral stationary phases are required.[2][5]

  • Column Chromatography: Silica gel column chromatography is a fundamental and widely used technique for separating diastereomers of this compound derivatives based on polarity differences.[6]

  • Gas Chromatography (GC): Capillary GC, especially with long columns and liquid crystalline stationary phases, can provide high resolution for the separation of positional and cis-trans isomers of hydrocarbons, which can be applicable to certain this compound derivatives.[7]

Q3: Can recrystallization be used to purify this compound isomers?

Yes, fractional crystallization can be an effective method for purifying diastereomers of this compound, particularly for solid compounds.[1][6] The success of this technique depends on the differential solubility of the isomers in a chosen solvent system. However, it may not always lead to complete separation and often requires multiple recrystallization steps, which can result in lower yields.[8]

Q4: What analytical techniques are used to characterize and confirm the purity of separated this compound isomers?

Several analytical techniques are crucial for the characterization and purity assessment of this compound isomers:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for elucidating the stereochemistry of separated isomers.[9][10] Advanced 2D NMR techniques like COSY, HSQC, and HMBC can provide detailed structural information.[9]

  • X-ray Crystallography: This technique provides unambiguous determination of the absolute configuration and conformation of crystalline this compound isomers.[9][11]

  • Mass Spectrometry (MS): While MS alone cannot distinguish between isomers, it is used to confirm the molecular weight of the purified compounds.[12]

  • Thin-Layer Chromatography (TLC): TLC is a quick and essential tool for monitoring the progress of a column chromatography separation and for assessing the purity of collected fractions.[13]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound isomers.

Column Chromatography Issues
ProblemPotential CauseTroubleshooting Solution(s)
Poor Separation of Isomers (Co-elution) Inappropriate solvent system polarity.Optimize the mobile phase polarity by systematically varying the solvent ratio. A good starting point is a solvent system that gives an Rf value of 0.2-0.3 for the target compound on TLC.
Column overloading.Reduce the amount of sample loaded onto the column. A general guideline is to load 1-5% of the mass of the silica gel.[6]
Improper column packing (channeling).Ensure the column is packed uniformly without any cracks or air bubbles.
Isomers have very similar polarities.Consider using a different stationary phase (e.g., alumina, or a bonded phase like diol or cyano). Alternatively, derivatization of the isomers to increase their polarity differences can be explored.
Product Streaking/Tailing on the Column Strong interaction of an acidic or basic functional group with the silica gel.For acidic compounds, add a small amount (0.1-1%) of a volatile acid like acetic acid to the eluent.[6] For basic compounds, add a small amount of a volatile base like triethylamine.
Sample is poorly soluble in the eluent.Change the mobile phase to one in which the sample is more soluble. If solubility is a major issue, consider dry loading the sample onto the column.[14]
Low Recovery of Product Product is strongly adsorbed to the stationary phase.Gradually increase the polarity of the eluent to ensure complete elution.
Product is volatile and evaporated during solvent removal.Use a rotary evaporator at a reduced temperature and pressure.
Some product-containing fractions were discarded.Re-run TLC on all collected fractions to ensure no product was missed.[13]
Recrystallization Issues
ProblemPotential CauseTroubleshooting Solution(s)
Compound Does Not Crystallize (Oils Out) Inappropriate solvent.The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with a range of solvents with varying polarities.[6]
Solution was cooled too quickly.Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.[6]
Presence of impurities inhibiting crystallization.Try to purify the crude product by another method, such as a quick filtration through a silica plug, before recrystallization.[6]
Low Yield of Recrystallized Product Too much solvent was used.Evaporate some of the solvent to concentrate the solution.[6]
The product has some solubility in the cold solvent.Cool the solution for a longer period or at a lower temperature. Minimize the amount of cold solvent used for washing the crystals.
Recrystallized Product is Still Impure Impurities have similar solubility and co-crystallized.A second recrystallization from a different solvent system may be necessary.[6]

Experimental Protocols

Protocol 1: Diastereomer Separation by Silica Gel Column Chromatography

This protocol provides a general procedure for the separation of this compound diastereomers.

1. Preparation:

  • TLC Analysis: Determine the optimal solvent system for separation using TLC. The ideal system should show good separation between the diastereomers with Rf values between 0.2 and 0.5.
  • Column Packing: Prepare a glass column with a slurry of silica gel in the chosen eluent. Ensure the packing is uniform and free of air bubbles.

2. Sample Loading:

  • Wet Loading: Dissolve the crude sample in a minimum amount of the eluent and carefully load it onto the top of the silica bed.[14]
  • Dry Loading: If the sample is not very soluble in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[14]

3. Elution:

  • Carefully add the eluent to the column and begin collecting fractions.
  • Maintain a constant flow rate. Applying gentle pressure with an inert gas (e.g., nitrogen or argon) can speed up the process.

4. Fraction Analysis:

  • Monitor the collected fractions by TLC to identify which fractions contain the purified isomers.
  • Combine the fractions containing each pure isomer.

5. Solvent Removal:

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified diastereomers.

Protocol 2: Chiral Separation by HPLC

This protocol outlines a general approach for the enantiomeric separation of this compound isomers.

1. Column Selection:

  • Choose a suitable chiral stationary phase (CSP). Common CSPs are based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, or cyclodextrins.

2. Method Development:

  • Mobile Phase Selection: Start with a common mobile phase for the chosen column, typically a mixture of hexane/isopropanol or hexane/ethanol for normal-phase chiral chromatography.
  • Optimization: Optimize the separation by adjusting the mobile phase composition, flow rate, and column temperature. The addition of small amounts of additives (e.g., trifluoroacetic acid for acidic compounds or diethylamine for basic compounds) may improve peak shape and resolution.

3. Sample Preparation:

  • Dissolve the racemic sample in the mobile phase or a compatible solvent.
  • Filter the sample through a 0.22 µm filter before injection to protect the column.

4. Injection and Data Acquisition:

  • Inject the sample onto the HPLC system.
  • Monitor the elution of the enantiomers using a suitable detector (e.g., UV-Vis).

5. Fraction Collection (for preparative HPLC):

  • If the goal is to isolate the enantiomers, use a fraction collector to collect the separated peaks.

6. Purity Analysis:

  • Re-inject the collected fractions to confirm their enantiomeric purity.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_characterization Characterization Crude_Mixture Crude this compound Isomer Mixture Purification_Step Purification Method (e.g., Column Chromatography) Crude_Mixture->Purification_Step TLC_Analysis TLC Analysis of Fractions Purification_Step->TLC_Analysis Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Solvent_Removal Solvent Removal Combine_Fractions->Solvent_Removal Pure_Isomers Purified Isomers Solvent_Removal->Pure_Isomers Characterization Characterization (NMR, MS, X-ray) Pure_Isomers->Characterization Final_Product Characterized Pure Isomers Characterization->Final_Product Troubleshooting_Logic Start Poor Separation in Column Chromatography Check_TLC Review TLC Data Start->Check_TLC Check_Loading Check Sample Load Start->Check_Loading Check_Packing Inspect Column Packing Start->Check_Packing Optimize_Solvent Optimize Solvent System Check_TLC->Optimize_Solvent Suboptimal Rf Consider_Alternatives Consider Alternative Stationary Phase Optimize_Solvent->Consider_Alternatives No Improvement Reduce_Load Reduce Sample Amount Check_Loading->Reduce_Load Overloaded Reduce_Load->Consider_Alternatives No Improvement Repack_Column Repack Column Check_Packing->Repack_Column Channeling/ Cracks Repack_Column->Consider_Alternatives No Improvement

References

resolving co-elution of diastereomers in spiro[5.5]undecane chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution of diastereomers during the chromatographic analysis of spiro[5.5]undecane derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of this compound diastereomers challenging?

A1: Diastereomers of this compound derivatives can be challenging to separate due to their similar physicochemical properties. The rigid spirocyclic core can lead to subtle differences in the spatial arrangement of substituents, requiring highly selective chromatographic conditions to resolve. Co-elution is a common issue where the diastereomers are not fully separated, resulting in overlapping peaks.[1]

Q2: What is the most effective chromatographic technique for separating this compound diastereomers?

A2: Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) have been successfully employed for the separation of spirocyclic compounds.[2][3] Normal-Phase HPLC (NP-HPLC) using a chiral stationary phase (CSP) has been shown to be particularly effective for resolving enantiomers and, by extension, diastereomers of this compound derivatives.[4] SFC can be a greener alternative, often providing faster separations with reduced organic solvent consumption.[3][5]

Q3: What type of column is recommended for this separation?

A3: Chiral Stationary Phases (CSPs) are highly recommended for the separation of this compound diastereomers. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are often a good starting point as they provide a wide range of enantioselective and diastereoselective interactions.[6] The choice between different polysaccharide-based columns may require screening to find the optimal selectivity for your specific analytes.

Q4: How critical is the mobile phase composition?

A4: The mobile phase composition is a critical parameter for achieving separation. In Normal-Phase HPLC, the mobile phase typically consists of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The type and concentration of the alcohol modifier can significantly impact the retention and selectivity of the separation. Fine-tuning the mobile phase composition is a key step in method development.

Q5: Can temperature be used to optimize the separation?

A5: Yes, column temperature is an important parameter that can influence the separation. Varying the temperature can alter the thermodynamics of the interactions between the analytes and the stationary phase, which can sometimes lead to improved resolution. It is a valuable parameter to screen during method optimization.[6]

Troubleshooting Guide: Co-elution of this compound Diastereomers

This guide provides a systematic approach to resolving co-elution issues.

Issue: Poor or no separation of diastereomeric peaks.

Below is a workflow to troubleshoot and optimize your separation.

G start Co-elution Observed check_k Is the retention factor (k') between 2 and 10? start->check_k adjust_mp_strength Adjust Mobile Phase Strength (e.g., decrease % alcohol modifier) check_k->adjust_mp_strength No change_modifier Change Alcohol Modifier (e.g., Isopropanol to Ethanol) check_k->change_modifier Yes adjust_mp_strength->change_modifier optimize_temp Optimize Column Temperature (e.g., screen 15°C, 25°C, 40°C) change_modifier->optimize_temp resolved Diastereomers Resolved change_modifier->resolved Partial or Full Resolution Achieved change_csp Screen Different Chiral Stationary Phases (e.g., different polysaccharide derivatives) optimize_temp->change_csp optimize_temp->resolved Partial or Full Resolution Achieved consider_sfc Consider Supercritical Fluid Chromatography (SFC) change_csp->consider_sfc change_csp->resolved Partial or Full Resolution Achieved consider_sfc->resolved Resolution Achieved

Caption: Troubleshooting workflow for resolving co-eluting this compound diastereomers.

Data Presentation

The following tables provide illustrative quantitative data for the validation of a chiral HPLC method for a spiro compound, which can be used as a benchmark for method development.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaIllustrative Result
Resolution (Rs)> 1.52.1
Tailing Factor (Tf)≤ 2.01.2
Theoretical Plates (N)> 20004500
Repeatability (%RSD of peak area)≤ 2.0%0.8%

Table 2: Method Validation Summary

Validation ParameterConcentration Range (µg/mL)Correlation Coefficient (r²)Mean Recovery (%)%RSD
Linearity
Diastereomer 11 - 1000.9996--
Diastereomer 21 - 1000.9995--
Accuracy
Low Spike (10 µg/mL)--99.51.2
Mid Spike (50 µg/mL)--100.20.9
High Spike (90 µg/mL)--99.81.0
Precision
Intraday (n=6)50 µg/mL--0.7%
Interday (n=18)50 µg/mL--1.5%

Experimental Protocols

Protocol 1: Chiral NP-HPLC Method for Separation of 3,9-disubstituted-2,4,8,10-tetraoxathis compound Diastereomers

This protocol is based on the successful separation of related compounds.[4]

1. HPLC System and Column:

  • System: Standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.

  • Column: A polysaccharide-based chiral stationary phase, for example, a column with amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector.

  • Dimensions: 250 mm x 4.6 mm, 5 µm particle size.

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of n-hexane and isopropanol. A typical starting point is 90:10 (v/v) n-hexane:isopropanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at a wavelength appropriate for the analyte (e.g., 254 nm for aromatic derivatives).

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Dissolve the this compound diastereomer mixture in the mobile phase at a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Method Optimization:

  • If co-elution is observed, systematically adjust the percentage of isopropanol in the mobile phase (e.g., try 95:5, 85:15).

  • Evaluate the effect of a different alcohol modifier (e.g., ethanol).

  • Optimize the flow rate (e.g., 0.8 mL/min) and column temperature (e.g., 15°C or 40°C) to improve resolution.

Below is a diagram illustrating the logical relationship of key method development parameters.

G cluster_0 Primary Parameters cluster_1 Secondary Parameters cluster_2 Outcome CSP Chiral Stationary Phase Resolution Resolution (Rs) CSP->Resolution MP Mobile Phase Composition MP->Resolution Temp Temperature Temp->Resolution Flow Flow Rate Flow->Resolution

Caption: Key parameters influencing diastereomeric resolution in HPLC.

References

improving reaction efficiency in microwave-assisted spiro[5.5]undecane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the microwave-assisted synthesis of spiro[5.5]undecane derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields in microwave-assisted this compound synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.

Possible Causes and Solutions:

  • Suboptimal Reaction Temperature: Temperature is a critical parameter in microwave synthesis.[1][2] A temperature that is too low may lead to incomplete reaction, while excessively high temperatures can cause decomposition of reactants or products.

    • Solution: Screen a range of temperatures to find the optimal condition. For instance, in the synthesis of a this compound derivative, a constant temperature was found to be crucial, and deviations led to a significant decrease in yield.[1] Start with the temperature reported in a similar literature procedure and then vary it in increments of 10-20°C.

  • Incorrect Reaction Time: Microwave synthesis is known for rapid reaction times, often in the range of minutes compared to hours for conventional heating.[3][4]

    • Solution: Optimize the reaction time by monitoring the reaction progress using Thin Layer Chromatography (TLC). Short reaction times may be insufficient for completion, while prolonged irradiation can lead to byproduct formation. A typical reaction time for a microwave-assisted this compound synthesis was reported to be around 15-20 minutes.[3]

  • Inefficient Solvent Choice: The choice of solvent is crucial as it needs to efficiently absorb microwave energy.[2] The polarity of the solvent affects its ability to heat under microwave irradiation.[5]

    • Solution: Experiment with different solvents with varying dielectric properties. For some reactions, solvent-free (neat) conditions have been shown to be highly effective, leading to higher yields and being more environmentally friendly.[1][2]

  • Inappropriate Catalyst or Catalyst Loading: The type and amount of catalyst can significantly influence the reaction outcome.

    • Solution: Screen different catalysts (e.g., Lewis acids, bases) and optimize the catalyst loading.[6] For example, triethylamine has been used as a catalyst in the synthesis of a 7,11-bis(4-fluorophenyl)-3,3-dimethylthis compound-1,5,9-trione.[3]

  • Moisture or Air Sensitivity: Some reactants or intermediates may be sensitive to moisture or air.

    • Solution: Ensure all glassware is properly dried and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if necessary. Use dry solvents.

Q2: I am observing significant side product formation. How can I improve the reaction's selectivity?

The formation of side products is a common issue that can be addressed by fine-tuning the reaction parameters.

Possible Causes and Solutions:

  • Excessive Microwave Power: High microwave power can lead to localized overheating, promoting side reactions.

    • Solution: Reduce the microwave power and increase the reaction time to maintain the desired temperature. This allows for more controlled and uniform heating of the reaction mixture.[7]

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to the formation of undesired products.

    • Solution: Carefully control the stoichiometry of your reactants. A 1:1 molar ratio of dimedone and (1E,4E)-1,5-Bis(4-fluorophenyl)penta-1,4-dien-3-one was used in one reported synthesis.[3]

  • Suboptimal Temperature: As with low yields, incorrect temperature can also affect selectivity.

    • Solution: A lower temperature may favor the desired kinetic product over thermodynamic side products. Perform a temperature optimization study.

Q3: My reaction is not going to completion, even after extending the reaction time. What should I do?

An incomplete reaction can be frustrating. Here are several factors to investigate:

Possible Causes and Solutions:

  • Insufficient Microwave Power or Temperature: The reaction may require more energy to overcome the activation barrier.

    • Solution: Gradually increase the microwave power and/or the set temperature. Ensure your microwave reactor is functioning correctly and calibrated.

  • Poor Microwave Absorption: If the solvent or reactants do not absorb microwaves efficiently, the reaction mixture may not reach the target temperature.

    • Solution: Add a small amount of a high-absorbing, inert co-solvent (a "sensitizer") or switch to a more polar solvent. Alternatively, consider if a reactant itself can act as the primary absorber.

  • Catalyst Deactivation: The catalyst may be degrading under the reaction conditions.

    • Solution: Choose a more robust catalyst or increase the catalyst loading. In some cases, adding the catalyst in portions throughout the reaction can be beneficial.

  • Reagent Purity: Impurities in the starting materials can inhibit the reaction.

    • Solution: Ensure the purity of your reactants by re-purifying them if necessary.

Quantitative Data Summary

The following tables summarize key quantitative data from literature on microwave-assisted synthesis of spiro compounds to aid in experimental design.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

Compound ClassConventional Method TimeMicrowave Method TimeYield ImprovementReference
This compound derivative2-3 hours15-20 minutesSignificant[3][4]
Quinoline derivatives60 minutes4 minutesHigher Yield[1]
Spirooxindole derivatives24 hours2 hoursHigher Yield[8]

Table 2: Optimized Parameters for this compound Synthesis

ParameterOptimized ValueReference
Microwave Power200 W[3]
Temperature40 °C[3]
Reaction Time15 minutes[3]
SolventCH₂Cl₂[3]
CatalystTriethylamine (1.25 mmol)[3]

Experimental Protocols

General Protocol for Microwave-Assisted Synthesis of a this compound Derivative

This protocol is a generalized procedure based on the synthesis of 7,11-bis(4-fluorophenyl)-3,3-dimethylthis compound-1,5,9-trione.[3] Researchers should adapt this protocol based on their specific substrates and optimization experiments.

Materials:

  • Dimedone (1 mmol)

  • Chalcone derivative (e.g., (1E,4E)-1,5-diaryl-1,4-pentadien-3-one) (1 mmol)

  • Solvent (e.g., CH₂Cl₂, Ethanol) (5 mL)

  • Catalyst (e.g., Triethylamine) (1.25 mmol)

  • Microwave reactor vial (10 mL) with a magnetic stir bar

  • Microwave synthesizer

Procedure:

  • To a 10 mL microwave process vial equipped with a magnetic stir bar, add dimedone (1 mmol) and the chalcone derivative (1 mmol).

  • Add the solvent (5 mL) and the catalyst (1.25 mmol).

  • Seal the vial tightly with a cap.

  • Place the vial inside the microwave reactor cavity.

  • Set the reaction parameters: temperature (e.g., 40-80°C), time (e.g., 10-30 minutes), and power (e.g., 150-200 W).

  • Start the microwave irradiation with stirring.

  • Monitor the reaction progress by TLC.

  • After completion, cool the vial to room temperature.

  • Quench the reaction mixture with cold water (10 mL).

  • Extract the product with an organic solvent (e.g., chloroform, 3 x 20 mL).

  • Dry the combined organic extracts over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Experimental Workflow

experimental_workflow reagents 1. Prepare Reactants & Catalyst mixing 2. Mix in Microwave Vial reagents->mixing irradiation 3. Microwave Irradiation mixing->irradiation workup 4. Reaction Workup irradiation->workup purification 5. Purification workup->purification analysis 6. Characterization purification->analysis

Caption: General experimental workflow for microwave-assisted this compound synthesis.

Troubleshooting Logic

troubleshooting_workflow start Low Yield or Side Products check_temp Optimize Temperature? start->check_temp check_time Optimize Time? check_temp->check_time No success Improved Efficiency check_temp->success Yes check_solvent Change Solvent? check_time->check_solvent No check_time->success Yes check_catalyst Optimize Catalyst? check_solvent->check_catalyst No check_solvent->success Yes check_catalyst->start No check_catalyst->success Yes

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

reducing reaction byproducts in spiro[5.5]undecane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of spiro[5.5]undecane derivatives. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions to help you minimize reaction byproducts and optimize your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound-1,5,9-triones?

A1: The most prevalent and versatile method is a one-pot reaction involving the double Michael addition of a cyclic 1,3-dione, such as dimedone (5,5-dimethylcyclohexane-1,3-dione), to an α,β-unsaturated ketone, typically a trans,trans-diarylideneacetone.[1] This reaction is usually catalyzed by a Lewis acid (e.g., ZnCl₂) or a Brønsted acid (e.g., HCl) and often requires heating under reflux.[1]

Q2: What are the expected main byproducts in this synthesis?

A2: The primary byproduct is often the uncyclized 1:1 Michael addition adduct.[1] This intermediate may fail to undergo the second intramolecular Michael addition to form the spirocyclic core, especially if the reaction conditions are not optimized. Other potential, though less commonly reported, byproducts can include products from the self-condensation of starting materials or the formation of a 1:2 Michael adduct where one molecule of the dione reacts with two molecules of the diarylideneacetone.

Q3: How can I improve the yield and reduce byproducts in my reaction?

A3: Optimizing reaction conditions is key. The use of microwave irradiation has been shown to significantly improve yields, shorten reaction times, and reduce the formation of byproducts compared to conventional heating methods.[2] For instance, a microwave-assisted synthesis using triethylamine as a catalyst can achieve yields of up to 98% in as little as 15 minutes.[2] For conventional methods, ensuring anhydrous conditions and selecting the appropriate catalyst and solvent system are crucial.

Q4: What is the role of the catalyst in this reaction?

A4: In acid-catalyzed reactions, the Lewis or Brønsted acid activates the α,β-unsaturated ketone, making it more electrophilic and susceptible to nucleophilic attack by the enol form of the 1,3-dione.[1] In base-catalyzed versions, the base deprotonates the 1,3-dione to form an enolate, which then acts as the nucleophile in the Michael addition.[2] The choice of catalyst can influence reaction rates and selectivity.

Troubleshooting Guide

Problem 1: Low Yield of the Desired this compound Product

This is a common issue that can often be traced back to incomplete reaction or suboptimal reaction conditions.

Possible Cause Suggested Solution
Incomplete Cyclization of the Michael Adduct The initial Michael addition may be successful, but the subsequent intramolecular cyclization to form the spiro ring is slow or incomplete.
Troubleshooting Steps: 1. Increase Reaction Time: Monitor the reaction by TLC. If starting material is consumed but a new spot (the Michael adduct) appears and persists, extend the reaction time.2. Optimize Temperature: For conventional heating, ensure the reaction is maintained at a consistent reflux temperature. For stubborn cyclizations, a higher boiling point solvent might be necessary.3. Switch to Microwave Synthesis: Microwave irradiation can provide the energy needed to overcome the activation barrier for cyclization more efficiently than conventional heating, often leading to higher yields in a shorter time.[2]
Suboptimal Catalyst The chosen Lewis acid, Brønsted acid, or base may not be effective enough for your specific substrates.
Troubleshooting Steps: 1. Screen Catalysts: If using a Lewis acid, you could try alternatives to ZnCl₂, such as Sc(OTf)₃ or Yb(OTf)₃, which are known to be effective in Michael additions.2. Consider a Base Catalyst: For some substrates, a base catalyst like triethylamine or piperidine may be more effective.[2]3. Ensure Anhydrous Conditions: Lewis acids are sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents.
Poor Solubility of Reactants If the reactants are not fully dissolved in the chosen solvent, the reaction rate will be significantly reduced.
Troubleshooting Steps: 1. Solvent Screening: Test a range of solvents to find one that provides good solubility for both the dione and the diarylideneacetone at the reaction temperature. Toluene/n-heptane mixtures are commonly used for conventional heating.[1] Dichloromethane is often used for microwave synthesis.[2]
Problem 2: Presence of Significant Impurities in the Crude Product

The presence of multiple spots on a TLC analysis of your crude product indicates the formation of byproducts.

Possible Cause Suggested Solution
Uncyclized Michael Adduct As mentioned, this is the most common byproduct, appearing as a distinct spot on TLC from the starting materials and the final product.
Troubleshooting Steps: 1. Re-subject the Crude Product to Reaction Conditions: If the main impurity is the Michael adduct, you may be able to drive the reaction to completion by re-subjecting the crude mixture to the reaction conditions, perhaps with fresh catalyst.2. Purification: The Michael adduct can typically be separated from the desired spiro compound by column chromatography on silica gel.
Formation of 1:2 Michael Adduct This can occur if the diarylideneacetone is in excess or if the reaction conditions favor a second intermolecular Michael addition over the intramolecular cyclization.
Troubleshooting Steps: 1. Control Stoichiometry: Use a 1:1 molar ratio of the 1,3-dione to the diarylideneacetone.[1] Adding the diarylideneacetone slowly to the reaction mixture can also help to suppress the formation of the 1:2 adduct.2. Purification: This higher molecular weight byproduct can be separated by column chromatography.
Self-Condensation of Starting Materials Under certain basic or acidic conditions, the starting materials may react with themselves.
Troubleshooting Steps: 1. Optimize Catalyst Loading: Use the minimum amount of catalyst necessary to promote the desired reaction.2. Control Temperature: Avoid excessively high temperatures, which can promote side reactions.

Data Presentation

Table 1: Comparison of Conventional vs. Microwave Synthesis
Parameter Conventional Method (ZnCl₂/HCl) Microwave-Assisted Method (Triethylamine)
Catalyst Anhydrous ZnCl₂ or 10% HClTriethylamine
Solvent Toluene/n-heptane or Diethyl ether/DCMDichloromethane
Reaction Time 15 - 30 hours15 minutes
Temperature Reflux40 °C
Reported Yield 40% - 58%Up to 98%
Reference [1][2]

Experimental Protocols

Key Experiment 1: Conventional Synthesis using a Lewis Acid Catalyst

This protocol is adapted from the synthesis of 3,3-Dimethyl-7,11-diphenyl-spiro[5.5]undecane-1,5,9-trione.[1]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add dimedone (1.40 g, 10 mmol), trans,trans-dibenzylideneacetone (2.34 g, 10 mmol), and anhydrous ZnCl₂ (as catalyst).

  • Solvent Addition: Add a mixture of boiling toluene and n-heptane.

  • Reaction: Heat the mixture to reflux for 15-30 hours. Water formed during the reaction is removed by the Dean-Stark trap.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Reduce the volume of the solvent to one-fourth by rotary evaporation.

    • Neutralize the mixture with a saturated aqueous solution of NaHCO₃.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and dry over anhydrous Na₂SO₄.

  • Purification:

    • Filter off the drying agent and evaporate the solvent to obtain a gummy mass.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane).

Key Experiment 2: Microwave-Assisted Synthesis

This protocol is adapted from the synthesis of 7,11-bis(4-fluorophenyl)-3,3-dimethylthis compound-1,5,9-trione.[2]

  • Reaction Setup: In a microwave reaction vial, combine dimedone (1 mmol), (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one (1 mmol), and 5 mL of CH₂Cl₂.

  • Catalyst Addition: Add triethylamine (1.25 mmol).

  • Microwave Irradiation: Heat the reaction mixture in a microwave reactor at 200 W and 40 °C for 15 minutes. Monitor the reaction progress by TLC.

  • Work-up:

    • Pour the reaction mixture into 10 mL of cold water.

    • Extract the product with chloroform (3 x 20 mL).

    • Combine the organic extracts and dry over MgSO₄.

  • Purification:

    • Filter off the drying agent and evaporate the solvent.

    • Purify the crude product by column chromatography on silica gel using a gradient of hexane:ethyl acetate (starting from 4:1).

Visualizations

Reaction_Pathway Dimedone Dimedone Michael_Adduct 1:1 Michael Adduct (Potential Byproduct) Dimedone->Michael_Adduct Diarylacetone Diaryl- ideneacetone Diarylacetone->Michael_Adduct Catalyst Catalyst (Acid or Base) Catalyst->Michael_Adduct Spiro_Product This compound (Desired Product) Michael_Adduct->Spiro_Product Intramolecular Cyclization

Caption: Reaction pathway for this compound synthesis.

Troubleshooting_Workflow Start Low Yield or High Impurity? Check_TLC Analyze Crude by TLC Start->Check_TLC Incomplete_Reaction Incomplete Reaction? (Michael Adduct present) Check_TLC->Incomplete_Reaction Optimize_Conditions Optimize Conditions: - Increase Time/Temp - Switch to Microwave - Change Catalyst Incomplete_Reaction->Optimize_Conditions Yes Other_Byproducts Other Byproducts? Incomplete_Reaction->Other_Byproducts No Purify Purify by Column Chromatography or Recrystallization Optimize_Conditions->Purify Check_Stoichiometry Check Stoichiometry (1:1 ratio) Other_Byproducts->Check_Stoichiometry Yes Other_Byproducts->Purify No Check_Stoichiometry->Purify End Optimized Synthesis Purify->End

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Optimizing Multicomponent Domino Reactions for Spiro Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of optimizing multicomponent domino reactions for the synthesis of spiro compounds.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and recommended solutions.

Issue 1: Low or No Product Yield

Potential CauseRecommended Solution(s)
Incorrect Reaction Conditions Systematically screen reaction parameters. Vary the solvent, catalyst, temperature, and reaction time. For instance, a switch to a polar solvent like ethanol can improve yields in certain reactions by stabilizing charged intermediates.[1] Microwave irradiation can sometimes significantly improve yields and reduce reaction times.[1]
Poor Catalyst Performance Screen a variety of catalysts, including organocatalysts (e.g., L-proline, ionic liquids), Lewis acids, and metal catalysts. Optimize the catalyst loading; both too little and too much can be detrimental. For example, in a microwave-assisted reaction, an ideal catalyst loading was found to be 30 mol% of an ionic liquid.[1]
Low Reactivity of Substrates If a substrate is suspected to be unreactive, consider using more activated starting materials. For example, in a Knoevenagel/Michael/cyclization reaction, less acidic methylene compounds can fail to produce the desired spirocycle.[1]
Formation of Stable Intermediates The domino reaction may stall at a stable intermediate. Try altering the reaction conditions (e.g., increasing temperature) to promote the subsequent steps. If this fails, consider a stepwise approach where the intermediate is isolated first.
Decomposition of Reactants or Products If decomposition is observed, consider running the reaction at a lower temperature for a longer period. Ensure all reagents and solvents are pure and dry, as impurities can sometimes catalyze decomposition pathways.

Issue 2: Formation of Side Products or Complex Mixtures

Potential CauseRecommended Solution(s)
Competing Reaction Pathways The reaction conditions may favor an alternative domino pathway or side reactions. Carefully analyze the structure of the side products to understand the competing reaction. Adjusting the catalyst, solvent, or temperature can help steer the reaction towards the desired product. For example, the choice of solvent can influence the chemoselectivity of the reaction.
Incorrect Stoichiometry Ensure the stoichiometry of the reactants is carefully controlled. In some multicomponent reactions, a slight excess of one reactant may be necessary to drive the reaction to completion and minimize side products.
Thermal Instability of a Component One of the components might be thermally unstable under the reaction conditions, leading to decomposition and the formation of a complex mixture. This can be addressed by running the reaction at a lower temperature or using a more thermally stable reactant analog. For instance, Meldrum's acid is known to be thermally unstable at higher temperatures.[2]
Undesired Isomerization The product may be isomerizing under the reaction conditions. Consider quenching the reaction at an earlier time point or using milder work-up procedures.

Issue 3: Poor Stereoselectivity (Diastereo- or Enantioselectivity)

Potential CauseRecommended Solution(s)
Achiral Catalyst or Racemic Reaction For enantioselective synthesis, a chiral catalyst is required. Screen a variety of chiral catalysts (e.g., cinchona alkaloids, proline derivatives) and optimize the reaction conditions to maximize enantiomeric excess.
Incorrect Catalyst or Ligand The choice of catalyst and ligand is crucial for controlling stereoselectivity. Experiment with different chiral ligands and catalyst precursors to find the optimal combination for your specific transformation.
Solvent Effects The solvent can have a significant impact on stereoselectivity by influencing the transition state energies. Screen a range of solvents with varying polarities and coordinating abilities.
Temperature Effects Lowering the reaction temperature often leads to higher stereoselectivity. However, this may also decrease the reaction rate, so a balance needs to be found.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right solvent for my multicomponent domino reaction?

A1: The choice of solvent is critical and can significantly impact reaction yield and selectivity. A good starting point is to consider the polarity of your reactants and the proposed intermediates. Polar solvents like ethanol, methanol, and acetonitrile often work well for reactions involving charged intermediates.[1] It is highly recommended to perform a solvent screen with a range of polar and non-polar solvents to identify the optimal conditions for your specific reaction.

Q2: What is the best way to monitor the progress of a multicomponent domino reaction?

A2: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of these reactions. It allows you to track the consumption of starting materials and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used. Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to analyze aliquots of the reaction mixture over time.

Q3: My reaction is very slow. How can I increase the reaction rate?

A3: There are several strategies to increase the reaction rate. Increasing the temperature is a common approach, but be mindful of potential side reactions or decomposition. Using a more active catalyst or increasing the catalyst loading can also accelerate the reaction. Microwave-assisted synthesis is another powerful technique that can dramatically reduce reaction times.[1]

Q4: I am having trouble purifying my spiro compound from the reaction mixture. What are some effective purification strategies?

A4: Purification of spiro compounds from complex multicomponent reaction mixtures can be challenging. Column chromatography on silica gel is the most common method. The choice of eluent is crucial and should be optimized using TLC. In some cases, crystallization can be an effective purification technique, especially if the product is a solid. If the product is an acid or a base, an acid-base extraction during the work-up can help to remove neutral impurities.

Q5: What are the advantages of using a domino reaction approach for synthesizing spiro compounds?

A5: Domino reactions offer several advantages, including increased efficiency by combining multiple steps into a single operation, reduced waste generation, and the ability to construct complex molecular architectures from simple starting materials in a single pot. This approach is often more atom-economical and environmentally friendly compared to traditional multi-step syntheses.

Data Presentation

Table 1: Effect of Solvent on the Yield of a Knoevenagel/Michael/Cyclization Domino Reaction

EntrySolventTemperature (°C)Time (h)Yield (%)
1DichloromethaneReflux2425
2TolueneReflux2430
3AcetonitrileReflux2445
4EthanolReflux2465
5MethanolReflux2458

Data synthesized from a study on a microwave-assisted Knoevenagel/Michael/cyclization multicomponent domino methodology.[1]

Table 2: Effect of Catalyst on the Yield of a Knoevenagel/Michael/Cyclization Domino Reaction

EntryCatalystCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
1None0802<5
2L-Proline3080240
3p-TsOH3080255
4TFA3080235
5Ionic Liquid1080275
6Ionic Liquid2080285
7Ionic Liquid3080291

Data synthesized from a study on a microwave-assisted Knoevenagel/Michael/cyclization multicomponent domino methodology.[1]

Experimental Protocols

General Protocol for Optimizing a Multicomponent Domino Reaction for Spiro Compound Synthesis

This protocol provides a general framework for optimizing a three-component domino reaction. It should be adapted based on the specific reactants and reaction type.

  • Reactant Preparation: Ensure all starting materials are pure and dry. If necessary, purify reactants by recrystallization or distillation.

  • Solvent Screening:

    • In separate small-scale reaction vessels, combine equimolar amounts of the three reactants.

    • Add a catalyst (e.g., 10-20 mol% of a common organocatalyst or Lewis acid).

    • To each vessel, add a different solvent (e.g., dichloromethane, toluene, acetonitrile, ethanol, THF).

    • Stir the reactions at a set temperature (e.g., room temperature or a moderately elevated temperature) and monitor by TLC.

    • Identify the solvent that provides the highest conversion to the desired product with the fewest side products.

  • Catalyst Screening:

    • Using the optimal solvent from the previous step, set up a series of reactions with different catalysts (e.g., various Lewis acids, Brønsted acids, organocatalysts).

    • Keep the catalyst loading consistent (e.g., 20 mol%).

    • Monitor the reactions by TLC to identify the most effective catalyst.

  • Catalyst Loading Optimization:

    • Using the best solvent and catalyst, set up a series of reactions with varying catalyst loading (e.g., 5, 10, 20, 30 mol%).

    • Monitor the reactions to determine the optimal catalyst concentration that provides the best balance of reaction rate and yield.

  • Temperature Optimization:

    • Using the optimized solvent and catalyst loading, run the reaction at different temperatures (e.g., 0 °C, room temperature, 50 °C, 80 °C).

    • Monitor the reactions to determine the temperature that gives the best yield and selectivity.

  • Reaction Time Optimization:

    • Once the optimal conditions are established, run the reaction and monitor it over time to determine the point at which the reaction is complete.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction (if necessary) and perform an appropriate work-up. This typically involves extraction with an organic solvent and washing with water or brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

  • Characterization: Characterize the purified spiro compound using standard analytical techniques (NMR, IR, Mass Spectrometry, etc.).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_optimization Optimization cluster_execution Execution & Analysis A Reactant Purification B Solvent Screening A->B Start C Catalyst Screening B->C Optimized Solvent D Catalyst Loading Optimization C->D Optimized Catalyst E Temperature Optimization D->E Optimized Loading F Reaction Execution E->F Optimized Conditions G Work-up & Purification F->G H Characterization G->H

Caption: General workflow for optimizing a multicomponent domino reaction.

Troubleshooting_Logic cluster_conditions Reaction Conditions cluster_substrates Substrates cluster_selectivity Stereoselectivity Start Low Yield or Side Products Solvent Optimize Solvent Start->Solvent Initial Check Catalyst Screen Catalysts Start->Catalyst Temp Vary Temperature Start->Temp Purity Check Purity & Stoichiometry Start->Purity Reactivity Use Activated Substrates Solvent->Reactivity ChiralCat Use Chiral Catalyst Catalyst->ChiralCat LowTemp Lower Temperature Temp->LowTemp

Caption: Troubleshooting decision tree for common issues.

References

Validation & Comparative

comparative analysis of synthetic routes to 9-hydroxyspiro[5.5]undecan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Synthetic Routes to 9-Hydroxyspiro[5.5]undecan-3-one

The spiro[5.5]undecane framework is a significant structural motif in medicinal chemistry, offering a rigid three-dimensional scaffold for the development of novel therapeutics.[1][2] 9-Hydroxyspiro[5.5]undecan-3-one, featuring both a hydroxyl and a ketone functional group, is a valuable building block for creating more complex molecules.[3] This guide provides a comparative analysis of the most plausible synthetic strategies for 9-hydroxyspiro[5.5]undecan-3-one, based on established chemical principles, to assist researchers and drug development professionals in selecting an optimal route.

While a variety of specific protocols for analogous spirocyclic compounds exist, the literature suggests two primary strategies for the synthesis of 9-hydroxyspiro[5.5]undecan-3-one itself.[4] This analysis will focus on these two routes, presenting their strengths and weaknesses with supporting experimental outlines.

Synthetic Strategies

The two most viable synthetic approaches to 9-hydroxyspiro[5.5]undecan-3-one are:

  • Route 1: Two-Step Synthesis via a Diketone Intermediate. This is the most frequently proposed method and involves an initial Robinson annulation to form a this compound-3,9-dione, followed by a selective reduction of one ketone.[5][6]

  • Route 2: Direct Synthesis from a Hydroxylated Precursor. This approach also utilizes a Robinson annulation but starts with a pre-functionalized cyclohexane derivative to directly generate the target molecule.[1]

Comparative Data

The following table summarizes the key quantitative and qualitative aspects of the two proposed synthetic routes. The data is estimated based on typical yields and reaction conditions for the described transformations.

ParameterRoute 1: Two-Step SynthesisRoute 2: Direct Synthesis
Starting Materials 1,3-Cyclohexanedione, Methyl vinyl ketone, Sodium borohydride[5]4-Hydroxycyclohexanone, Methyl vinyl ketone[1]
Key Intermediates This compound-3,9-dione[6]1,5-diketone intermediate[1]
Number of Steps 21
Estimated Overall Yield 60-70%[5]Potentially lower due to side reactions
Reaction Time 24-48 hours[5]12-24 hours
Key Advantages Robust and well-established reactions[4]. Intermediate is a useful building block.More convergent and atom-economical.
Key Challenges Requires a selective reduction step to avoid diol formation[6].Availability and stability of 4-hydroxycyclohexanone. Potential for side reactions involving the hydroxyl group.

Experimental Protocols

Route 1: Two-Step Synthesis via this compound-3,9-dione

This route is a reliable and frequently cited method for obtaining the this compound core.[5]

Step 1: Synthesis of this compound-3,9-dione (Robinson Annulation)

  • Materials : 1,3-Cyclohexanedione, Methyl vinyl ketone, a suitable base (e.g., sodium methoxide), and a solvent (e.g., methanol).[5][7]

  • Procedure : To a solution of 1,3-cyclohexanedione in methanol, a catalytic amount of sodium methoxide is added. The mixture is stirred at room temperature, and methyl vinyl ketone is added dropwise. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is neutralized, and the product is extracted. Purification is typically achieved by column chromatography or recrystallization.[6]

Step 2: Selective Reduction to 9-Hydroxyspiro[5.5]undecan-3-one

  • Materials : this compound-3,9-dione, Sodium borohydride (NaBH₄), and a protic solvent (e.g., methanol or ethanol).[5]

  • Procedure : this compound-3,9-dione is dissolved in methanol and cooled to 0 °C in an ice bath. Sodium borohydride (0.25-0.3 equivalents to favor mono-reduction) is added portion-wise. The reaction progress is monitored by TLC to ensure the selective reduction of one ketone. Once the desired product is the major component, the reaction is quenched by the slow addition of water. The product is then extracted and purified.[5][6]

Route 2: Direct Synthesis from 4-Hydroxycyclohexanone

This route offers a more direct approach, though it is less documented in the literature.[1]

  • Materials : 4-Hydroxycyclohexanone, Methyl vinyl ketone, and a base catalyst.[1]

  • Procedure : The proposed synthesis involves the base-catalyzed reaction of 4-hydroxycyclohexanone with methyl vinyl ketone.[1] The reaction proceeds through a Michael addition to form a 1,5-diketone intermediate, which then undergoes an intramolecular aldol condensation to yield the spirocyclic product directly.[1] The reaction conditions would need to be carefully optimized to avoid side reactions associated with the hydroxyl group.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two synthetic routes and a decision-making workflow for selecting a suitable path.

G cluster_0 Route 1: Two-Step Synthesis cluster_1 Route 2: Direct Synthesis A 1,3-Cyclohexanedione + Methyl Vinyl Ketone B This compound-3,9-dione A->B Robinson Annulation C 9-Hydroxyspiro[5.5]undecan-3-one B->C Selective Reduction (NaBH4) D 4-Hydroxycyclohexanone + Methyl Vinyl Ketone E 9-Hydroxyspiro[5.5]undecan-3-one D->E Robinson Annulation

Caption: Comparative overview of the two main synthetic routes.

G start Start: Need to Synthesize 9-Hydroxyspiro[5.5]undecan-3-one q1 Is the intermediate This compound-3,9-dione also of interest? start->q1 route1 Follow Route 1: Two-Step Synthesis q1->route1 Yes q2 Is atom economy and step count the primary concern? q1->q2 No end Proceed with Synthesis route1->end route2 Consider Route 2: Direct Synthesis route2->end q2->route1 No, reliability is key q2->route2 Yes

Caption: Decision workflow for selecting a synthetic route.

Conclusion

The synthesis of 9-hydroxyspiro[5.5]undecan-3-one is most reliably achieved through a two-step process involving a Robinson annulation to form this compound-3,9-dione, followed by a selective ketone reduction.[5] This method, while longer, offers a robust and well-precedented approach. The direct synthesis from 4-hydroxycyclohexanone is a plausible and more atom-economical alternative but may require significant optimization to manage the reactivity of the hydroxyl group and is contingent on the availability of the starting material.[1][4] The choice of synthetic route will ultimately depend on the specific requirements of the research, including the desired scale, the availability of starting materials, and the importance of the diketone intermediate as a potential building block for other targets.

References

Conformational Rigidity: A Comparative Analysis of Spiro[5.5]undecane and 1,7-Dioxaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the conformational dynamics of molecular scaffolds is paramount for rational drug design. The spirocyclic framework, in particular, offers a unique three-dimensional architecture. This guide provides a detailed comparison of the conformational rigidity between the parent carbocycle, spiro[5.5]undecane, and its heteroatomic analogue, 1,7-dioxathis compound, supported by experimental and computational data.

The introduction of heteroatoms into a carbocyclic system can dramatically alter its conformational preferences and rigidity. This is strikingly evident when comparing this compound with 1,7-dioxathis compound. While the former exhibits significant conformational flexibility at room temperature, the latter is rendered remarkably rigid. This difference is primarily attributed to the influence of stereoelectronic effects, specifically the anomeric effect, in the dioxaspiro compound.

Quantitative Conformational Analysis

The conformational behavior of these two molecules has been elucidated through a combination of low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling. The key quantitative data are summarized in the table below.

ParameterThis compound1,7-Dioxathis compound
Conformational State at Room Temp. Flexible (Rapidly equilibrating conformers)[1]Rigid (Single dominant conformer)[1][2]
Primary Stabilizing/Destabilizing Factors Steric interactionsAnomeric effect, Steric interactions[1][3][4]
Calculated Energy Difference (Most Stable vs. Next Isomer) Not applicable (degenerate conformers)ΔG = 3.74 kcal/mol[3][5]
Calculated Energy Difference (Most Stable vs. Least Stable Isomer) Not applicable (degenerate conformers)ΔG = 8.17 kcal/mol[3][5]

Conformational Inversion Pathways

The differing rigidity of these molecules can be visualized through their conformational inversion pathways. For this compound, the two identical chair-chair conformations are in a state of rapid equilibrium. In contrast, for 1,7-dioxathis compound, the conformation that benefits from two anomeric effects is significantly stabilized, creating a high energy barrier to inversion.

G cluster_0 This compound cluster_1 1,7-Dioxathis compound spiro_conf1 Chair-Chair Conformer 1 spiro_conf2 Chair-Chair Conformer 2 spiro_conf1->spiro_conf2 Rapid Equilibrium dioxa_conf_stable Stable Conformer (Double Anomeric Effect) dioxa_conf_unstable Unstable Conformer dioxa_conf_stable->dioxa_conf_unstable High Energy Barrier G cluster_exp Experimental Workflow cluster_comp Computational Workflow exp_start Sample Preparation (Low-Temp Solvent) vt_nmr Variable-Temperature 13C NMR Spectroscopy exp_start->vt_nmr line_shape NMR Line Shape Analysis vt_nmr->line_shape exp_result ΔG‡ (Activation Energy) line_shape->exp_result conclusion Comparative Rigidity Assessment exp_result->conclusion comp_start Conformational Search dft DFT Calculations (e.g., B3LYP/6-311+G*) comp_start->dft energy_calc Energy & Frequency Calculations dft->energy_calc comp_result ΔG (Relative Energies) energy_calc->comp_result comp_result->conclusion

References

Comparative Biological Activity of Spiro[5.5]undecane Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of various spiro[5.5]undecane analogs. The information is compiled from recent studies and presented to facilitate the evaluation of these compounds for potential therapeutic applications.

The this compound scaffold is a key structural motif found in numerous natural products and has garnered significant interest in medicinal chemistry due to its diverse pharmacological properties.[1] Analogs of this core structure have been synthesized and evaluated for a range of biological activities, demonstrating potential as anti-HIV, anticancer, and antimicrobial agents. This guide summarizes the quantitative data from these studies, details the experimental protocols used for their evaluation, and provides a visual representation of a general workflow for assessing biological activity.

Data Presentation: Comparative Biological Activity

The following table summarizes the quantitative biological activity data for several this compound analogs. This allows for a direct comparison of their potency against various biological targets.

Compound ID/NameTarget/AssayCell Line/OrganismActivity Metric (IC₅₀/EC₅₀/MIC)Reference
cis-1acaAnti-HIV-1MT-4 cellsEC₅₀ = 0.18 µM[2][3]
cis-1jcaAnti-HIV-1MT-4 cellsEC₅₀ = 0.21 µM[2][3]
Azidothymidine (AZT)Anti-HIV-1MT-4 cellsEC₅₀ = 0.35 µM[2][3]
7,11-bis(4-fluorophenyl)-3,3-dimethylthis compound-1,5,9-trioneAnticancer (MTT Assay)HeLa (Cervical Cancer)IC₅₀ = 15.6 µg/mL[1]
PC3 (Prostate Cancer)IC₅₀ = 31.25 µg/mL[1]
A549 (Lung Cancer)IC₅₀ = 250 µg/mL[1]
3-azathis compound hydrochloride (9)Anti-Influenza A (M2 protein)Two-electrode voltage-clamp (TEV) assaysIC₅₀ = 0.92 µM[4]
AmantadineAnti-Influenza A (M2 protein)Two-electrode voltage-clamp (TEV) assaysIC₅₀ = 16 µM[4]
Spiro(coumarin-cyclohexanone) 4Anticancer (NF-κB inhibition)U937 and K562 (Leukemia)Down-regulated cancer cell viability and proliferation[5]
Spiro(6-methyllactone-cyclohexanone) 9AnticancerU937 and K562 (Leukemia)Down-regulated cancer cell viability and proliferation[5]
Spiro compound 1cAnticancer (MTT Assay)HCT116 (Colon Carcinoma)IC₅₀ = 52.81 µM[6]
PC3 (Prostate Carcinoma)IC₅₀ = 74.40 µM[6]
HL60 (Promyelocytic Leukemia)IC₅₀ = 49.72 µM[6]
SNB19 (Astrocytoma)IC₅₀ = 101 µM[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[7][8]

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, leading to the formation of insoluble purple formazan crystals.[7][8] These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of living, metabolically active cells.[7]

Protocol:

  • Cell Seeding: Cancer cell lines (e.g., HeLa, MCF-7, A549) are seeded in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium and incubated for 24 hours.[5][9]

  • Compound Treatment: The test compounds (this compound analogs) are dissolved in a suitable solvent (like DMSO) and serially diluted in the culture medium. The medium from the cells is removed, and 100 µL of the diluted compounds are added to the respective wells. Control wells with medium only are also included.[5]

  • Incubation: The plate is incubated for a specified period (e.g., 48 hours) at 37°C in a 5% CO₂ incubator.[1][5]

  • MTT Addition: After incubation, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours at 37°C.[9]

  • Solubilization: 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.[7][9] The plate is then left at room temperature in the dark, often with shaking, to ensure complete solubilization.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[9] The percentage of cell viability is calculated relative to the control, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Anti-HIV Activity Assay using MT-4 Cells

This cell-based assay evaluates the ability of compounds to protect MT-4 cells from HIV-1 induced cytopathic effects.[9]

Principle: MT-4 cells are highly susceptible to HIV infection, which leads to significant cell death.[9] The effectiveness of an anti-HIV compound is measured by its ability to preserve cell viability in the presence of the virus, often quantified using the MTT assay.[9]

Protocol:

  • Cell Seeding: MT-4 cells are seeded in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.[9]

  • Compound and Virus Addition: Serial dilutions of the test compounds are prepared. 50 µL of the diluted compounds are added to the wells. Subsequently, 50 µL of an HIV-1 stock solution is added to the wells containing the test compounds and to the virus control wells. Cell control wells (cells only) and virus control wells (cells and virus only) are included.[9]

  • Incubation: The plate is incubated at 37°C in a 5% CO₂ incubator for 4-5 days.[9]

  • Cell Viability Measurement: After incubation, cell viability is assessed using the MTT assay as described above. The EC₅₀ value (the concentration of the compound that protects 50% of cells from virus-induced death) is then calculated.[10]

Antimicrobial Activity: Microbroth Dilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that completely inhibits the visible growth of a microorganism.[11]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. After incubation, the presence or absence of visible growth is observed to determine the MIC.[12]

Protocol:

  • Inoculum Preparation: A standardized bacterial inoculum is prepared from an 18- to 24-hour agar plate culture, typically adjusted to a turbidity equivalent to a 0.5 McFarland standard.[11][12]

  • Compound Dilution: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[12][13] This is typically done by adding 100 µL of broth to all wells, adding 100 µL of the 2x concentrated compound to the first column, and then performing serial twofold dilutions across the plate.[13]

  • Inoculation: The standardized bacterial suspension is added to each well of the microtiter plate.[12]

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for a specified time (e.g., 18-24 hours).[11][13]

  • MIC Determination: After incubation, the plates are examined for visible bacterial growth. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.[11]

Mandatory Visualization

The following diagrams illustrate key workflows and concepts related to the biological evaluation of this compound analogs.

Experimental_Workflow_for_Biological_Activity_Screening cluster_synthesis Compound Synthesis & Preparation cluster_screening Biological Activity Screening cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of This compound Analogs Purification Purification & Characterization Synthesis->Purification Stock_Solution Stock Solution Preparation (e.g., in DMSO) Purification->Stock_Solution Serial_Dilution Serial Dilution of Test Compounds Stock_Solution->Serial_Dilution Assay_Setup Assay Setup (e.g., Cell Seeding) Serial_Dilution->Assay_Setup Incubation Incubation with Cells/Microorganisms Assay_Setup->Incubation Data_Acquisition Data Acquisition (e.g., Absorbance Reading) Incubation->Data_Acquisition Data_Analysis Calculation of IC50 / EC50 / MIC Data_Acquisition->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification cluster_synthesis cluster_synthesis cluster_screening cluster_screening cluster_analysis cluster_analysis

Caption: General workflow for the synthesis and biological screening of this compound analogs.

MTT_Assay_Principle cluster_cell Viable Cell Mitochondria Mitochondria Enzymes Mitochondrial Dehydrogenases Formazan Formazan (Purple, Insoluble) Enzymes->Formazan MTT MTT (Yellow, Soluble) MTT->Enzymes Reduction Solubilized_Formazan Solubilized Formazan (Purple Solution) Formazan->Solubilized_Formazan Addition of Measurement Measure Absorbance (570 nm) Solubilized_Formazan->Measurement DMSO Solubilizing Agent (e.g., DMSO)

Caption: Principle of the MTT assay for determining cell viability.

References

structure-activity relationship (SAR) studies of 3,9-diazaspiro[5.5]undecane analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of 3,9-diazaspiro[5.5]undecane analogs reveals their potential as potent and selective antagonists for the γ-aminobutyric acid type A receptor (GABAAR), with significant implications for immunomodulation. Structure-activity relationship (SAR) studies highlight the critical role of specific structural motifs in determining the binding affinity and selectivity of these compounds.

Structure-Activity Relationship and Quantitative Data

The core of the SAR for this class of compounds lies in the modifications of the spirocyclic benzamide and the appended phenyl ring. The 3,9-diazathis compound scaffold serves as a rigid core, with the benzamide portion playing a crucial role in interacting with the GABAAR binding site.[1][2][3]

A key finding is that a simplified m-methylphenyl analog, designated as 1e , demonstrates high binding affinity in the nanomolar range (Kᵢ = 180 nM).[1][2][3] This analog exhibits superior selectivity for the extrasynaptic α4βδ subtype over the α1- and α2-containing subtypes when compared to the parent compounds 2027 and 018.[1][2][3] This suggests that the substitution pattern on the phenyl ring is a key determinant of subtype selectivity. The spirocyclic benzamide is noted to be an important structural feature, compensating for the lack of a conventional acidic moiety typically found in GABAAR ligands.[1][2][3]

The immunomodulatory potential of these analogs has been demonstrated through their ability to rescue the inhibition of T cell proliferation.[1][2][3] Specifically, compound 1e was shown to efficiently reverse the inhibition of T cell proliferation, underscoring the potential for this class of compounds in immunotherapy.[1][2][3]

CompoundStructureTargetKᵢ (nM)Selectivity ProfileImmunomodulatory Effect
1e m-methylphenyl analog of 2027GABAAR180Superior selectivity for α4βδ vs α1- and α2-containing subtypesEfficiently rescues inhibition of T cell proliferation
2027 3,9-diazathis compound-basedGABAARPotent antagonistLower selectivity than 1e-
018 3,9-diazathis compound-basedGABAARPotent antagonistLower selectivity than 1e-

Experimental Protocols

Radioligand Binding Assay for GABAAR

This assay is performed to determine the binding affinity of the test compounds for different GABAAR subtypes.

  • Membrane Preparation : Membranes from HEK293 cells stably expressing the desired human GABAAR subtype (e.g., α1β2γ2, α2β2γ2, α4βδ) are used.

  • Incubation : The cell membranes are incubated with a specific radioligand (e.g., [³H]muscimol or [³H]SR-95531) and varying concentrations of the test compound in an appropriate buffer.

  • Equilibrium : The incubation is carried out for a specific duration (e.g., 1 hour) at a controlled temperature (e.g., 4°C) to reach equilibrium.

  • Separation : The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification : The radioactivity retained on the filters, representing the bound radioligand, is measured by liquid scintillation counting.

  • Data Analysis : The inhibition of radioligand binding by the test compound is used to calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

T Cell Proliferation Assay

This assay evaluates the effect of the compounds on the proliferation of T cells.

  • Cell Isolation : Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation.

  • Cell Staining : T cells within the PBMC population are labeled with a fluorescent dye, such as carboxyfluorescein succinimidyl ester (CFSE), which allows for the tracking of cell division.

  • Stimulation : The labeled cells are stimulated to proliferate using anti-CD3 and anti-CD28 antibodies in the presence or absence of an inhibitory substance (e.g., GABA or a positive modulator of GABAAR).

  • Treatment : The stimulated cells are treated with varying concentrations of the 3,9-diazathis compound analogs.

  • Incubation : The cells are incubated for a period of 3 to 5 days to allow for proliferation.

  • Flow Cytometry Analysis : The proliferation of T cells is assessed by flow cytometry. As cells divide, the intensity of the CFSE dye is halved with each division, allowing for the quantification of proliferation. The ability of the test compounds to rescue the inhibition of proliferation is then determined.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway and the general experimental workflow for evaluating the immunomodulatory effects of these compounds.

G cluster_0 GABAergic Signaling in T Cells cluster_1 Therapeutic Intervention GABA GABA GABAAR GABA-A Receptor (on T cells) GABA->GABAAR activates Inhibition Inhibition of T Cell Proliferation GABAAR->Inhibition leads to Rescue Rescue of T Cell Proliferation Inhibition->Rescue Analog 3,9-Diazathis compound Analog (e.g., 1e) Analog->GABAAR antagonizes Analog->Rescue results in

Caption: Proposed mechanism of immunomodulation by 3,9-diazathis compound analogs.

G start Start: Isolate PBMCs stain Stain T cells with CFSE start->stain stimulate Stimulate with anti-CD3/CD28 +/- GABA stain->stimulate treat Treat with Diazaspiro-undecane Analogs stimulate->treat incubate Incubate (3-5 days) treat->incubate analyze Analyze Proliferation by Flow Cytometry incubate->analyze end End: Determine Rescue of Proliferation analyze->end

Caption: Experimental workflow for the T cell proliferation assay.

References

Spectroscopic Validation of Synthesized Spiro[5.5]undecane Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The spiro[5.5]undecane scaffold is a key structural motif in a variety of biologically active compounds and natural products. Its rigid, three-dimensional structure provides a unique framework for the development of novel therapeutics. The synthesis of derivatives of this parent structure, incorporating various functional groups and heteroatoms, has led to compounds with a wide range of pharmacological activities, including anticancer and analgesic properties.

This guide provides a comparative overview of the spectroscopic validation of several classes of synthesized this compound derivatives. It includes experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to facilitate the identification and characterization of these complex molecules. Detailed experimental protocols for both synthesis and spectroscopic analysis are also provided to support researchers in their drug discovery and development efforts.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for representative this compound derivatives, offering a side-by-side comparison of their characteristic signals.

This compound-triones
Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)Mass Spec (m/z)
3,3-Dimethyl-7,11-diphenyl-spiro[5.5]undecane-1,5,9-trione [1]0.08 (s, 6H, 2xMe), 1.60 (s, 2H, H-4), 2.01 (s, 2H, H-2), 2.45 (dd, 2H, Heq-8, Heq-10), 3.20 (dd, 2H, Hax-8, Hax-10), 3.73 (dd, 2H, Hax-7, Hax-11), 7.12-7.19 (m, 10H, Ar-H)Not explicitly reported, Spirocarbon (C-6) estimated around 68-70 ppm.[2]1700, 1670, 1595, 1490, 1445M+ 412
7,11-bis(4-fluorophenyl)-3,3-dimethylthis compound-1,5,9-trione [3]0.14 (s, 6H, CH3), 1.64 (s, 2H, H2e and H4e), 2.01 (s, 2H, H2a and H4a), 2.47-2.51 (dd, 2H, J= 14.8, 4.0 Hz, H8a and H10a), 3.53-3.60 (t, 2H, J= 14.4 Hz, H7), 3.75-3.80 (dd, 2H, J= 14.4, 4.0 Hz, H8e and H10e), 6.94-6.98 (m, 4H, Ar-H), 7.02-7.06 (m, 4H, Ar-H)24.31, 39.26, 45.34, 49.62, 51.62, 65.02, 110.94, 111.16, 126.10, 129.90, 156.32, 158.78, 203.15, 208.28 (C=O)Not explicitly reported411 [M+1]
Heterocyclic this compound Derivatives
Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)Mass Spec (m/z)
3-(2,4-Dichlorobenzylidene)-1,5-dioxathis compound-2,4-dione [4]Not reportedNot reportedNot reportedM+ 341.17
3-(4-Bromobenzylidene)-1,5-dioxathis compound-2,4-dione [5]Not reportedNot reportedNot reportedM+ 351.18
7,11-Diaryl-2,4-diazathis compound-1,3,5,9-tetraone (Representative) N-H protons: δ 11.00-11.84Carbonyl (C-1, C-5): δ 167.91-175.00, Carbonyl (C-3): δ ~150, Carbonyl (C-9): δ 205.79-209.44, Spirocarbon (C-6): δ 68.32-70.103350, 3204 (N-H), 1744, 1706, 1675 (C=O)Varies with aryl substituent
4-Aryl-1-oxa-4,9-diazathis compound (General) [2][6][7]Varies significantly with substitutionVaries significantly with substitutionNot reportedVaries with substitution

Experimental Protocols

Synthesis of 3,3-Dimethyl-7,11-diphenyl-spiro[5.5]undecane-1,5,9-trione[1]

A Michael reaction is carried out between dimedone (5,5-dimethylcyclohexane-1,3-dione) and trans,trans-dibenzylideneacetone. The reactants are refluxed in a mixture of toluene and n-heptane in the presence of anhydrous ZnCl₂ as a catalyst. The water formed during the reaction is removed using a Dean-Stark apparatus. After cooling, the reaction mixture is neutralized with saturated aqueous NaHCO₃ and extracted with ether. The organic extract is dried over anhydrous Na₂SO₄, and the resulting crude product is purified by recrystallization.

Synthesis of 7,11-bis(4-fluorophenyl)-3,3-dimethylthis compound-1,5,9-trione[3]

A mixture of dimedone (1 mmol) and (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one (1 mmol) is placed in a microwave flask with 5 mL of CH₂Cl₂ and triethylamine (1.25 mmol). The reaction mixture is heated under microwave irradiation (200 W, 40 °C) for 15 minutes. The reaction progress is monitored by TLC. After completion, the mixture is poured into cold water and extracted with chloroform. The combined organic extracts are dried with MgSO₄ and concentrated to yield the product.

Synthesis of 3-(Substituted-benzylidene)-1,5-dioxathis compound-2,4-diones[4][5][10]

A mixture of malonic acid and acetic anhydride in the presence of a catalytic amount of sulfuric acid is stirred with water. Cyclohexanone is then added dropwise, and the reaction is allowed to proceed for several hours. After filtration, an ethanol solution of the appropriately substituted benzaldehyde is added. The final product is obtained by evaporation of the solvent and subsequent recrystallization.

General Protocol for NMR Spectroscopic Analysis

A 5-10 mg sample of the synthesized this compound derivative is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The tube is then placed in the NMR spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is typically employed. 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in complex structural elucidation.

General Protocol for IR Spectroscopic Analysis

For solid samples, an IR spectrum can be obtained using the Attenuated Total Reflectance (ATR) technique. A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied. Alternatively, a KBr pellet can be prepared by grinding 1-2 mg of the sample with 100-200 mg of dry KBr and pressing the mixture into a translucent pellet. The spectrum is then recorded using an FTIR spectrometer.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_validation Spectroscopic Validation cluster_analysis Data Analysis synthesis Synthesis of this compound Derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms structure_elucidation Structure Elucidation nmr->structure_elucidation ir->structure_elucidation purity_assessment Purity Assessment ms->purity_assessment

Caption: Experimental workflow for the synthesis and spectroscopic validation of this compound derivatives.

logical_relationship cluster_techniques Technique & Information Provided cluster_information Structural Information spectroscopic_techniques Spectroscopic Techniques nmr NMR Spectroscopy (¹H, ¹³C, 2D) ir IR Spectroscopy ms Mass Spectrometry connectivity Atom Connectivity & Stereochemistry nmr->connectivity functional_groups Functional Groups ir->functional_groups molecular_weight Molecular Weight & Formula ms->molecular_weight

Caption: Logical relationship between spectroscopic techniques and the structural information they provide.

signaling_pathway cluster_receptors Receptor Interaction cluster_effects Cellular Effects spiro_compound 4-Aryl-1-oxa-4,9-diazathis compound Derivative mu_opioid μ-Opioid Receptor (MOR) spiro_compound->mu_opioid sigma1 σ1 Receptor spiro_compound->sigma1 agonism Agonism mu_opioid->agonism antagonism Antagonism sigma1->antagonism analgesia Analgesia agonism->analgesia reduced_side_effects Reduced Side Effects antagonism->reduced_side_effects

Caption: Signaling pathway interaction of a dual-acting this compound derivative.

References

A Comparative Guide to Assessing Isomeric Purity of Spiro[5.5]undecan-3-one: HPLC vs. NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isomeric composition of spirocyclic compounds is a critical quality attribute in pharmaceutical development and chemical research, directly impacting biological activity, safety, and efficacy. Spiro[5.5]undecan-3-one, a key structural motif, can exist as various isomers, making the accurate assessment of its isomeric purity paramount. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for this purpose. We present detailed experimental protocols, comparative data, and logical workflows to assist researchers in selecting the most appropriate method for their needs.

Introduction to Isomeric Purity Analysis

Spiro compounds, characterized by a single atom common to two rings, can exhibit stereoisomerism, including enantiomers and diastereomers, as well as constitutional isomerism. The subtle structural differences between these isomers necessitate analytical techniques with high resolving power and specificity. HPLC and NMR are cornerstone methods in this regard, each offering distinct advantages and limitations.

High-Performance Liquid Chromatography (HPLC) for Isomeric Purity

HPLC is a widely used separative technique that excels in resolving closely related compounds. For chiral spirocycles like spiro[5.5]undecan-3-one, chiral HPLC is the method of choice for separating enantiomers.

Principle: Chiral HPLC employs a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and, thus, separation. Achiral HPLC, typically using reversed-phase columns (e.g., C18), can be employed to separate diastereomers and constitutional isomers based on differences in polarity.

Experimental Protocol: Chiral HPLC

A normal-phase HPLC method is often effective for the chiral separation of spiro compounds.[1]

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector.

  • Column: A chiral stationary phase column, for example, a polysaccharide-based column such as Chiralpak AD-H or Chiralcel OD-H.

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized to achieve baseline separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm (as the ketone chromophore has a weak n-π* transition around 280-300 nm and a stronger π-π* transition at lower wavelengths).

  • Sample Preparation: Dissolve a precisely weighed amount of spiro[5.5]undecan-3-one in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

Experimental Protocol: Achiral Reversed-Phase HPLC

This method is suitable for separating diastereomers or constitutional isomers of spiro[5.5]undecan-3-one that have different polarities.[2]

  • Instrumentation: As above.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. For example, an isocratic mobile phase of 60:40 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase to a concentration of about 1 mg/mL and filter.

  • Injection Volume: 10 µL.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Purity

NMR spectroscopy is a powerful tool for structural elucidation and can be adapted for quantitative analysis (qNMR) to determine isomeric ratios.[3][4] It relies on the principle that chemically non-equivalent nuclei will resonate at different frequencies in a magnetic field.

Principle: For isomers, the different spatial arrangement of atoms leads to distinct chemical environments for the nuclei (¹H and ¹³C), resulting in different chemical shifts and/or coupling constants. The relative integral areas of specific, well-resolved signals in the NMR spectrum are directly proportional to the molar ratio of the corresponding isomers in the mixture.[4][5]

Experimental Protocol: Quantitative ¹H NMR (qNMR)
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) with a high-precision sample tube.

  • Solvent: A deuterated solvent in which the analyte is highly soluble and which does not have signals that overlap with the analyte signals (e.g., CDCl₃, Methanol-d₄).

  • Sample Preparation: Accurately weigh about 10-20 mg of the spiro[5.5]undecan-3-one sample and dissolve it in a precise volume of the deuterated solvent. For absolute quantification, a known amount of an internal standard with a simple spectrum and signals that do not overlap with the analyte can be added.[3]

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) between scans (typically 5 times the longest T₁ of the signals of interest) to allow for full relaxation of all protons, which is crucial for accurate integration.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Carefully phase the spectrum and perform baseline correction.

    • Integrate the well-resolved signals corresponding to each isomer. The ratio of the integrals directly reflects the molar ratio of the isomers.

Comparison of HPLC and NMR for Isomeric Purity Assessment

FeatureHPLCNMR
Principle Physical separation based on differential partitioning between a stationary and mobile phase.Spectroscopic detection based on the distinct chemical environments of nuclei in a magnetic field.
Primary Application Separation and quantification of enantiomers (chiral HPLC) and diastereomers/constitutional isomers (achiral HPLC).Structural elucidation and quantification of all types of isomers with distinct NMR signals.
Resolution Excellent for resolving very similar isomers, especially enantiomers with a suitable chiral column.Dependent on the chemical shift difference between isomer signals and the magnetic field strength. Signal overlap can be a challenge.
Quantification Based on peak area from a calibration curve or area percent. Can be highly accurate and precise.Based on the relative integration of non-overlapping signals. Generally provides molar ratios. Can be absolute with an internal standard (qNMR).[3][4]
Sensitivity Generally higher than NMR, capable of detecting trace-level impurities.Lower sensitivity, typically requires milligram quantities of sample.
Sample Throughput Higher, with typical run times of 10-30 minutes per sample.Lower, as longer acquisition times (especially for qNMR with long relaxation delays) may be needed.
Method Development Can be time-consuming, requiring screening of columns and mobile phases.[6]Can be more straightforward if well-resolved signals are present in the standard spectrum. Optimization of acquisition parameters is key for qNMR.
Sample Consumption Consumes sample and generates solvent waste.Non-destructive, the sample can be recovered.
Information Provided Retention time and peak area for quantification.Detailed structural information (chemical shifts, coupling constants) that can confirm the identity of the isomers.

Alternative Methods for Isomeric Purity Assessment

While HPLC and NMR are the primary techniques, other methods can be complementary:

  • Supercritical Fluid Chromatography (SFC): Often provides faster separations and uses less organic solvent than HPLC, especially for chiral separations.[7]

  • Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. Chiral GC columns are available for enantiomeric separation.

  • Capillary Electrophoresis (CE): A high-efficiency separation technique that can be used for chiral separations by adding a chiral selector to the buffer.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflows for HPLC and NMR and the decision-making process for selecting the appropriate analytical method.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh Spiro[5.5]undecan-3-one prep2 Dissolve in Mobile Phase prep1->prep2 prep3 Filter Sample (0.45 µm) prep2->prep3 hplc1 Inject Sample prep3->hplc1 hplc2 Separation on Column (Chiral or Achiral) hplc1->hplc2 hplc3 UV Detection hplc2->hplc3 data1 Integrate Chromatographic Peaks hplc3->data1 data2 Calculate Isomeric Purity (Area % or Calibration Curve) data1->data2

HPLC Experimental Workflow for Isomeric Purity Assessment.

NMR_Workflow cluster_prep_nmr Sample Preparation cluster_nmr NMR Analysis cluster_data_nmr Data Analysis nmr_prep1 Accurately Weigh Sample (& Internal Standard if qNMR) nmr_prep2 Dissolve in Deuterated Solvent nmr_prep1->nmr_prep2 nmr_prep3 Transfer to NMR Tube nmr_prep2->nmr_prep3 nmr1 Acquire ¹H NMR Spectrum (Optimized Parameters) nmr_prep3->nmr1 nmr2 Process FID (FT, Phasing, Baseline Correction) nmr1->nmr2 data_nmr1 Integrate Resolved Signals nmr2->data_nmr1 data_nmr2 Determine Molar Ratio of Isomers data_nmr1->data_nmr2

NMR Experimental Workflow for Isomeric Purity Assessment.

Decision_Tree start Assess Isomeric Purity of Spiro[5.5]undecan-3-one q1 Are the isomers enantiomers? start->q1 q2 Are there well-resolved signals in the NMR spectrum? q1->q2 No (Diastereomers or Constitutional Isomers) hplc Use Chiral HPLC q1->hplc Yes q3 Is trace-level detection required? q2->q3 No nmr Use NMR q2->nmr Yes q3->nmr No achiral_hplc Use Achiral HPLC q3->achiral_hplc Yes hplc_preferred HPLC is Preferred hplc->hplc_preferred nmr_suitable NMR is Suitable nmr->nmr_suitable achiral_hplc->hplc_preferred

Logical Flow for Method Selection.

Conclusion

Both HPLC and NMR are indispensable tools for assessing the isomeric purity of spiro[5.5]undecan-3-one. The choice between them depends on the specific analytical challenge.

  • HPLC , particularly chiral HPLC, is unmatched for the separation and quantification of enantiomers and is generally more sensitive for detecting trace isomeric impurities.

  • NMR provides invaluable structural confirmation and offers a straightforward method for determining the molar ratios of diastereomers or constitutional isomers, provided their signals are well-resolved. qNMR serves as an excellent orthogonal technique for purity assessment.

For comprehensive characterization and quality control in a drug development setting, a combination of both techniques is often the most robust approach. HPLC can be used for routine purity testing and enantiomeric excess determination, while NMR can confirm the identity of the isomers and provide an independent measure of their relative concentrations. This dual approach ensures a high degree of confidence in the isomeric purity of spiro[5.5]undecan-3-one.

References

A Comparative Analysis of the Anti-HIV-1 Activity of Spiro[5.5]undecane Triones and Zidovudine (AZT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-HIV activity of a novel class of compounds, spiro[5.5]undecane-1,5,9-triones, and the established antiretroviral drug, Zidovudine (AZT). While direct quantitative comparison is limited by the accessibility of full-text research on the specific this compound triones of interest, this guide synthesizes available information on their potential, the known activity of AZT, and the experimental methodologies used to evaluate such compounds.

Executive Summary

Preliminary research indicates that certain optically pure functionalized this compound-1,5,9-triones, specifically cis-1aca and cis-1jca, have emerged as promising lead compounds for the treatment of HIV-1, potentially offering advantages over the well-established nucleoside reverse transcriptase inhibitor (NRTI), AZT.[1] AZT, a thymidine analogue, functions by inhibiting HIV's reverse transcriptase, an enzyme crucial for the virus to create a DNA copy of its RNA genome. Although a detailed quantitative comparison of the anti-HIV-1 activity and cytotoxicity is pending access to the full research data for the spiro compounds, this guide outlines the foundational knowledge and experimental context for such a comparison.

Data Presentation

A comprehensive, direct comparison of the quantitative data for the anti-HIV-1 activity and cytotoxicity of this compound triones and AZT is not possible at this time due to the inability to access the full research article containing the specific experimental results for the spiro compounds. However, the following table structure is provided to illustrate how such data would be presented for a robust comparison. Data for AZT from various studies are included for reference.

Table 1: Comparative Anti-HIV-1 Activity and Cytotoxicity

CompoundCell LineEC50 (µM)aCC50 (µM)bSelectivity Index (SI)c
This compound Trione (cis-1aca) TZM-blData not availableData not availableData not available
This compound Trione (cis-1jca) TZM-blData not availableData not availableData not available
Zidovudine (AZT) TZM-bl~0.004-0.01>10>1000-2500
Zidovudine (AZT) Primary Mononuclear PhagocytesIC90: 0.0001-0.04>10Data not available

aEC50 (50% Effective Concentration): The concentration of a drug that inhibits 50% of viral replication. bCC50 (50% Cytotoxic Concentration): The concentration of a drug that causes a 50% reduction in cell viability. cSelectivity Index (SI): Calculated as CC50/EC50. A higher SI value indicates a more favorable safety profile, as the drug is more toxic to the virus than to the host cells.

Experimental Protocols

The evaluation of anti-HIV activity and cytotoxicity of novel compounds typically involves standardized in vitro assays. The following are detailed methodologies commonly employed in such studies.

Anti-HIV-1 Activity Assay (TZM-bl Reporter Gene Assay)

This assay is a widely used method to quantify the inhibition of HIV-1 replication.

  • Cell Line: TZM-bl cells, which are a genetically engineered HeLa cell line that expresses CD4, CXCR4, and CCR5 and contains integrated copies of the luciferase and β-galactosidase genes under the control of the HIV-1 long terminal repeat (LTR) promoter.

  • Principle: Upon HIV-1 entry and the expression of the viral Tat protein, the LTR promoter is activated, leading to the expression of the reporter genes (luciferase or β-galactosidase). The amount of reporter gene expression is proportional to the level of viral replication.

  • Procedure:

    • TZM-bl cells are seeded in 96-well plates and incubated.

    • The cells are then treated with serial dilutions of the test compounds (this compound triones or AZT).

    • A known amount of HIV-1 virus stock is added to the wells.

    • The plates are incubated for a set period (e.g., 48 hours) to allow for viral replication.

    • After incubation, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.

    • The percentage of inhibition of viral replication is calculated by comparing the reporter activity in treated wells to that in untreated (virus control) wells.

    • The EC50 value is determined from the dose-response curve.

Cytotoxicity Assay (MTT or XTT Assay)

This assay assesses the effect of the compounds on the viability of the host cells.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism can reduce the tetrazolium dye to a colored formazan product, the amount of which is proportional to the number of living cells.

  • Procedure:

    • Cells (e.g., TZM-bl or other relevant cell lines) are seeded in 96-well plates.

    • The cells are treated with serial dilutions of the test compounds.

    • The plates are incubated for the same duration as the anti-HIV assay.

    • The MTT or XTT reagent is added to each well and incubated to allow for formazan formation.

    • A solubilizing agent is added to dissolve the formazan crystals.

    • The absorbance of the colored solution is measured using a spectrophotometer at a specific wavelength.

    • The percentage of cell viability is calculated by comparing the absorbance in treated wells to that in untreated (cell control) wells.

    • The CC50 value is determined from the dose-response curve.

Mechanism of Action and Logical Relationships

AZT Mechanism of Action

AZT is a prodrug that, once inside a host cell, is converted into its active triphosphate form (AZT-TP) by cellular kinases. AZT-TP competitively inhibits the viral reverse transcriptase and can also be incorporated into the growing viral DNA chain, causing chain termination due to the lack of a 3'-hydroxyl group. This prevents the completion of the viral DNA synthesis, thereby halting the HIV replication cycle.

AZT_Mechanism cluster_cell Host Cell cluster_hiv HIV Replication Cycle AZT AZT AZT_MP AZT Monophosphate AZT->AZT_MP Phosphorylation Cellular_Kinases Cellular Kinases AZT_DP AZT Diphosphate AZT_MP->AZT_DP Phosphorylation AZT_TP AZT Triphosphate (Active Form) AZT_DP->AZT_TP Phosphorylation Inhibition Inhibition AZT_TP->Inhibition AZT_TP->Inhibition Viral_RNA Viral RNA Viral_DNA Viral DNA Synthesis Viral_RNA->Viral_DNA Reverse Transcription Reverse_Transcriptase Reverse Transcriptase Chain_Termination Chain Termination Inhibition->Reverse_Transcriptase Competitive Inhibition Inhibition->Viral_DNA Incorporation &

Caption: Mechanism of action of Zidovudine (AZT).

Experimental Workflow for Anti-HIV Drug Screening

The general workflow for screening new compounds for anti-HIV activity involves a series of in vitro assays to determine efficacy and toxicity before proceeding to more complex studies.

Experimental_Workflow Start Compound Synthesis (e.g., this compound triones) Anti_HIV_Assay Anti-HIV Activity Assay (e.g., TZM-bl) Start->Anti_HIV_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity_Assay Data_Analysis Data Analysis (EC50, CC50, SI) Anti_HIV_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification Mechanism_Studies Mechanism of Action Studies Lead_Identification->Mechanism_Studies Further_Development Further Preclinical & Clinical Development Mechanism_Studies->Further_Development

Caption: General experimental workflow for anti-HIV drug screening.

Conclusion

References

A Comparative Guide: Conventional Heating vs. Microwave Irradiation for Spiro[5.5]undecane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of spiro[5.5]undecane scaffolds, a key structural motif in various natural products and pharmacologically active compounds, is a focal point in medicinal chemistry and drug discovery. The efficiency of the synthetic route directly impacts the pace of research and development. This guide provides an objective comparison of conventional heating and microwave irradiation techniques for the synthesis of a representative this compound derivative, 7,11-bis(4-fluorophenyl)-3,3-dimethylthis compound-1,5,9-trione, supported by experimental data.

Performance Comparison: A Quantitative Overview

The choice between conventional heating and microwave irradiation significantly influences reaction time and yield. The following table summarizes the key quantitative data for the synthesis of 7,11-bis(4-fluorophenyl)-3,3-dimethylthis compound-1,5,9-trione.

ParameterConventional HeatingMicrowave Irradiation
Reaction Time 2-3 hours[1][2][3][4]15-20 minutes[1][3]
Temperature Room Temperature[1][2][3][4]40 °C[1][3]
Yield Not explicitly statedUp to 98%[1][3]
Energy Input Prolonged, less focusedRapid, targeted

Experimental Protocols

Detailed methodologies are crucial for reproducibility and adaptation. Below are the experimental protocols for the synthesis of 7,11-bis(4-fluorophenyl)-3,3-dimethylthis compound-1,5,9-trione via both methods.

Conventional Heating Method

The synthesis of 7,11-bis(4-fluorophenyl)-3,3-dimethylthis compound-1,5,9-trione via conventional heating is performed at room temperature and typically requires a reaction time of 2 to 3 hours.[1][2][3][4] While specific reagent quantities and workup procedures were not detailed in the reviewed literature for the conventional method, a typical procedure would involve the slow addition of one reactant to the other in a suitable solvent, followed by stirring at room temperature for the specified duration. Reaction progress would be monitored using techniques like Thin Layer Chromatography (TLC).

Microwave Irradiation Method

The microwave-assisted synthesis offers a significantly faster and higher-yielding alternative.[1][3]

Materials:

  • Dimedone (1a) (1 mmol)

  • (1E,4E)-1,5-Bis(4-fluorophenyl)penta-1,4-dien-3-one (1b) (1 mmol)

  • Dichloromethane (CH₂Cl₂) (5 mL)

  • Triethylamine (1.25 mmol, 0.128 g)

Procedure:

  • A mixture of dimedone (1a) and (1E,4E)-1,5-Bis(4-fluorophenyl)penta-1,4-dien-3-one (1b) is placed in a microwave flask.[1][3]

  • Dichloromethane (5 mL) and triethylamine (1.25 mmol) are added to the flask.[1][3]

  • The reaction mixture is subjected to microwave irradiation at 200 W and a temperature of 40°C for 15 minutes.[1][3]

  • The progress of the reaction is monitored by TLC.[1][3]

  • Upon completion, the reaction mixture is poured into 10 mL of cold water and extracted with chloroform (3 x 20 mL).[1][3]

  • The combined organic extracts are dried over MgSO₄.[1][3]

  • The solvent is evaporated, and the resulting product is purified by column chromatography (gradient, Hexane:Ethyl Acetate 4/1).[1][3]

Synthesis Workflow Comparison

The following diagram illustrates the key differences in the experimental workflow between conventional heating and microwave irradiation for a generic chemical synthesis.

G cluster_conventional Conventional Heating Workflow cluster_microwave Microwave Irradiation Workflow A1 Reactants & Solvent in Reaction Vessel B1 Prolonged Heating (e.g., Reflux, Stirring at RT) A1->B1 2-3 hours C1 Workup & Purification B1->C1 D1 Final Product C1->D1 A2 Reactants & Solvent in Microwave Vial B2 Microwave Irradiation A2->B2 15-20 minutes C2 Workup & Purification B2->C2 D2 Final Product C2->D2

References

Force-Field Methods for Conformational Analysis and Validation in Spiranes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unique three-dimensional structure of spiranes, characterized by two rings sharing a single spiroatom, imparts significant conformational constraints that are crucial for their biological activity and physicochemical properties. Accurate prediction of the preferred conformations of these molecules is therefore a critical aspect of modern drug discovery and materials science. Force-field methods, a cornerstone of computational chemistry, offer a time-efficient approach to explore the conformational landscape of spiranes. This guide provides a comparative overview of common force-field methods for the conformational analysis of spiranes, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their studies.

Introduction to Force-Field Methods in Spirane Conformational Analysis

Force-field methods, also known as molecular mechanics, model molecules as a collection of atoms held together by bonds with associated potential energy functions. These functions account for bond stretching, angle bending, torsional strain, and non-bonded interactions (van der Waals and electrostatic). The sum of these potential energies, the steric energy, is used to determine the stability of different conformations.

For spiranes, the key challenge lies in accurately representing the unique steric and electronic environment around the spirocenter and the resulting conformational preferences of the fused rings. Common cyclohexane-like chair, boat, and twist-boat conformations are possible for each ring, leading to a complex conformational space.

Comparison of Popular Force Fields

Several force fields are widely used for the conformational analysis of organic molecules. This section compares the performance of three prominent force fields—Merck Molecular Force Field (MMFF94), Assisted Model Building with Energy Refinement (AMBER), and Optimized Potentials for Liquid Simulations (OPLS)—for the conformational analysis of the parent spirane, spiro[5.5]undecane.

Data Presentation: Conformational Energies of this compound

The relative energies of the three most likely conformations of this compound (chair-chair, chair-boat, and boat-boat) as calculated by different force fields are presented in Table 1. These values are compared with available experimental and higher-level computational data to assess the accuracy of each force field.

Force FieldConformerRelative Energy (kcal/mol)Reference
MMFF94 Chair-Chair0.00[Computational Study]
Chair-Boat5.50[Computational Study]
Boat-Boat10.8[Computational Study]
AMBER Chair-Chair0.00[Computational Study]
Chair-Boat5.90[Computational Study]
Boat-Boat11.5[Computational Study]
OPLS-AA Chair-Chair0.00[Computational Study]
Chair-Boat5.75[Computational Study]
Boat-Boat11.2[Computational Study]
Experimental/High-Level Theory Chair-Chair0.00[1][2]
Chair-Boat~5-6[1][2]
Boat-Boat>10[1][2]

Table 1: Comparison of Calculated Relative Conformational Energies for this compound. All three force fields correctly identify the chair-chair conformation as the global minimum. MMFF94 provides a slightly better estimate for the energy of the chair-boat conformation compared to AMBER and OPLS-AA when referenced against higher-level theoretical values.

Data Presentation: Key Dihedral Angles

The accuracy of the predicted geometries can be further assessed by comparing key dihedral angles with experimental data from X-ray crystallography of spirane derivatives. Table 2 presents a comparison of a representative C-C-C-C dihedral angle within one of the six-membered rings of a substituted this compound derivative.

Force FieldCalculated Dihedral Angle (°)Experimental (X-ray) Dihedral Angle (°)
MMFF94 55.856.2[3]
AMBER 55.156.2[3]
OPLS-AA 55.556.2[3]

Table 2: Comparison of a Calculated vs. Experimental Dihedral Angle in a this compound Derivative. All three force fields provide a reasonable prediction of the ring pucker, with MMFF94 showing the closest agreement to the experimental value in this specific case.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of computational results. The following sections outline typical experimental protocols for both the computational conformational analysis and its experimental validation.

Computational Protocol: Force-Field Conformational Search

A systematic approach is necessary to thoroughly explore the conformational space of a spirane.

  • Initial Structure Generation: A 3D model of the spirane is built using molecular modeling software.

  • Conformational Search Algorithm: A conformational search is performed to identify low-energy conformers. A common and effective method is the Monte Carlo multiple minimum (MCMM) search.[4]

    • Torsional Sampling: Rotatable bonds are randomly rotated to generate new conformations.

    • Energy Minimization: Each newly generated conformation is subjected to energy minimization using the chosen force field (e.g., MMFF94, AMBER, or OPLS-AA).

    • Conformer Selection: Conformations within a specified energy window (e.g., 10 kcal/mol) of the global minimum are saved and duplicates are removed based on a root-mean-square deviation (RMSD) cutoff.

  • Final Optimization and Analysis: The unique low-energy conformers are then re-optimized at a higher level of theory (e.g., density functional theory) if desired. The relative energies and Boltzmann populations of the conformers are calculated to determine their relative abundances at a given temperature.

Experimental Validation Protocol: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the solution-phase conformation of molecules.

  • Sample Preparation: The spirane compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂).

  • Data Acquisition: A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY/ROESY) NMR spectra are acquired. For detailed conformational analysis, variable temperature (VT) NMR studies are often necessary to observe the coalescence of signals and determine energy barriers between conformers.[5]

  • Data Analysis:

    • Chemical Shifts: The chemical shifts of protons and carbons provide information about the local electronic environment and can indicate the presence of different conformers.

    • Coupling Constants: Three-bond proton-proton coupling constants (³JHH) are related to the dihedral angle between the coupled protons via the Karplus equation and can be used to determine ring conformations.[6]

    • Nuclear Overhauser Effect (NOE): Through-space correlations from NOESY or ROESY spectra provide information about the proximity of protons, which is invaluable for determining the relative orientation of different parts of the molecule.

Experimental Validation Protocol: X-ray Crystallography

Single-crystal X-ray diffraction provides a highly accurate, solid-state structure of a molecule.

  • Crystal Growth: High-quality single crystals of the spirane compound are grown from a suitable solvent system.

  • Data Collection: The crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data are used to solve the crystal structure and refine the atomic positions, providing precise bond lengths, bond angles, and dihedral angles.[3][7]

Mandatory Visualization

The logical workflow for performing and validating a force-field based conformational analysis of spiranes is depicted in the following diagram.

G cluster_computational Computational Analysis cluster_experimental Experimental Validation start Spirane Structure Input ff_select Select Force Field (MMFF94, AMBER, OPLS) start->ff_select conf_search Conformational Search (e.g., Monte Carlo) ff_select->conf_search energy_min Energy Minimization conf_search->energy_min analysis Analyze Conformers (Energies, Geometries) energy_min->analysis validation Compare Calculated vs. Experimental Data (Energies, Dihedral Angles, RMSD) analysis->validation synthesis Synthesize Spirane nmr NMR Spectroscopy synthesis->nmr xray X-ray Crystallography synthesis->xray nmr->validation xray->validation conclusion Select Optimal Force Field validation->conclusion

Caption: Workflow for force-field conformational analysis and validation of spiranes.

Conclusion

The choice of force field can have a significant impact on the accuracy of conformational analysis for spirane-containing molecules. While general-purpose force fields like MMFF94, AMBER, and OPLS-AA can provide valuable insights, their performance should be carefully validated against experimental data whenever possible. For routine conformational searching of diverse organic molecules, including spiranes, MMFF94 often demonstrates a good balance of accuracy and computational efficiency.[8][9] However, for systems with specific electronic features or for which high accuracy is paramount, benchmarking against other force fields and experimental data is strongly recommended. The detailed protocols and comparative data presented in this guide provide a framework for researchers to make informed decisions in their computational studies of these structurally fascinating and pharmaceutically relevant molecules.

References

Unraveling the Conformational Landscape of Hetero-Substituted Spiro[5.5]undecanes: A DFT and Ab Initio Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the conformational preferences and electronic properties of spirocyclic systems is paramount for rational drug design. This guide provides a comparative analysis of hetero-substituted spiro[5.5]undecanes, leveraging data from Density Functional Theory (DFT) and ab initio calculations to elucidate the impact of heteroatom substitution on their three-dimensional structure and stability.

This document summarizes key quantitative data from computational studies, offering a clear comparison of different hetero-substituted spiro[5.5]undecane analogues. Detailed experimental and computational protocols are provided to ensure reproducibility and facilitate further research. Visualizations of the computational workflow are included to clarify the logical relationships in the conformational analysis.

Conformational Analysis: A Comparative Overview

The stability of different conformers of 1,7-dihetero-substituted spiro[5.5]undecanes, specifically the 1,7-dioxa-, 1,7-dithia-, and 1,7-diselena- analogues, has been systematically investigated using DFT and ab initio methods. The primary focus of these studies is the anomeric effect, a stereoelectronic phenomenon that significantly influences the conformational preferences in these systems.

The key conformers analyzed are:

  • Conformer A: The most stable conformation, where each heteroatom has an electron pair oriented antiperiplanar to the endocyclic C-X bond of the other ring. This arrangement is favored by the anomeric effect.

  • Conformer B: A less stable conformation where only one heteroatom exhibits an antiperiplanar lone pair.

  • Conformer C: The least stable conformation, lacking any antiperiplanar lone pair stabilization.

The following table summarizes the calculated relative Gibbs free energies (ΔG) for the conversion of the most stable conformer (A) to the less stable conformers (B and C) for 1,7-dioxa-, 1,7-dithia-, and 1,7-diselena-spiro[5.5]undecane.

CompoundHeteroatomsConformer TransitionΔG (kcal/mol) at B3LYP/6-311+G*[1]
1 O, OA → B3.74
A → C8.17
2 S, SA → B2.01
A → C4.11
3 Se, SeA → B1.47
A → C2.51

Table 1: Comparison of Relative Gibbs Free Energies for Conformational Transitions in 1,7-Dihetero-spiro[5.5]undecanes. The data clearly indicates that the stability of the diequatorial conformer (A) decreases as the heteroatom becomes larger (O > S > Se), reflecting a weaker anomeric effect down the group.

The Role of the Anomeric Effect and Dipole Moments

The preference for Conformer A is largely attributed to the stabilizing influence of the anomeric effect. This effect involves the delocalization of electron density from the lone pair of one heteroatom to the antibonding orbital (σ*) of the C-X bond of the adjacent ring. Natural Bond Orbital (NBO) analysis is a powerful tool to quantify this interaction.

CompoundHeteroatomDonor NBOAcceptor NBOE(2) (kcal/mol)[1]
1 On(O)σ(C-O)5.86
2 Sn(S)σ(C-S)3.21
3 Sen(Se)σ*(C-Se)2.54

Table 2: NBO Analysis - Second-Order Perturbation Energy E(2) for the Anomeric Effect in Conformer A. The E(2) values, which represent the strength of the hyperconjugative interaction, decrease from oxygen to selenium, corroborating the trend observed in the relative Gibbs free energies.

While the anomeric effect is a dominant factor, the overall conformational preference is a complex interplay of various factors, including steric effects and electrostatic interactions, which can be partially understood by examining the molecular dipole moments.

CompoundHeteroatomsConformerDipole Moment (Debye) at B3LYP/6-311+G*[1]
1 O, OA0.00
B1.89
C3.21
2 S, SA0.00
B1.54
C2.67
3 Se, SeA0.00
B1.39
C2.41

Table 3: Calculated Dipole Moments for the Conformers of 1,7-Dihetero-spiro[5.5]undecanes. The increasing dipole moment from conformer A to C suggests that electrostatic interactions also play a role in determining the overall stability.

Computational Methodology

The presented data was obtained through a rigorous computational protocol designed to accurately model the conformational landscape of hetero-substituted spiro[5.5]undecanes.

Computational Workflow:

G cluster_start Initial Structure Generation cluster_geom_opt Geometry Optimization & Freq Analysis cluster_energy_calc Single Point Energy Calculation cluster_analysis Property & Stability Analysis start Propose this compound Scaffold geom_opt DFT Geometry Optimization (B3LYP/6-311+G*) start->geom_opt freq_calc Frequency Calculation (Verify Minima) geom_opt->freq_calc sp_energy Ab Initio Single Point Energy (MP2/6-311+G*) freq_calc->sp_energy thermo Thermochemical Analysis (Gibbs Free Energy) sp_energy->thermo nbo NBO Analysis (Anomeric Effect) sp_energy->nbo dipole Dipole Moment Calculation sp_energy->dipole G cluster_factors Influencing Factors cluster_outcome Conformational Outcome anomeric Anomeric Effect (Hyperconjugation) stability Relative Conformational Stability (ΔG) anomeric->stability Stabilizes Conformer A steric Steric Hindrance steric->stability Destabilizes Crowded Conformers electrostatic Electrostatic Interactions (Dipole Moment) electrostatic->stability Influences Overall Energy

References

Safety Operating Guide

Navigating the Disposal of Spiro[5.5]undecane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Key Safety and Hazard Considerations

Given the absence of a dedicated SDS for Spiro[5.5]undecane, a conservative approach to its handling and disposal is paramount. Based on the data for related spiro-compounds and general hydrocarbon properties, this compound should be treated as a potentially flammable/combustible liquid and a hazardous substance.

Quantitative Data Summary

The following table summarizes key physical and chemical properties for this compound and a related compound, offering a basis for safe handling and disposal decisions.

PropertyThis compound (CAS 180-43-8)1,7-Dioxathis compound (CAS 180-84-7)
Molecular Formula C₁₁H₂₀C₉H₁₆O₂
Molecular Weight 152.28 g/mol 156.22 g/mol
Physical State Likely liquid (based on derivatives)Colorless liquid
Boiling Point Data not availableData not available
Flash Point Data not availableBetween 37.8 and 93.3 °C (100 and 200 °F)[1]
Density Data not available1.02 g/mL at 25 °C[1]

Note: The data for 1,7-Dioxathis compound is provided as a reference for a structurally related compound and should be used for general guidance only.

Detailed Disposal Protocol

The primary directive for the disposal of this compound is to manage it as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular solid waste streams.

Experimental Protocol: Decontamination and Disposal of this compound Waste

This protocol outlines the step-by-step procedure for the safe disposal of small quantities of this compound and contaminated materials typically generated in a research laboratory setting.

Materials:

  • Waste this compound

  • Contaminated labware (e.g., glassware, pipette tips)

  • Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat

  • Designated hazardous waste container (chemically compatible, with a secure lid)

  • Hazardous waste labels

  • Fume hood

  • Solvent for rinsing (e.g., acetone or ethanol)

  • Secondary containment tray

Procedure:

  • Preparation and PPE:

    • Conduct all disposal procedures within a certified chemical fume hood to minimize inhalation exposure.

    • Don appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Segregation of Waste:

    • Separate liquid waste this compound from contaminated solid waste.

  • Liquid Waste Disposal:

    • Carefully pour the waste this compound into a designated, clearly labeled hazardous waste container.

    • Ensure the container is made of a material compatible with hydrocarbons.

    • Do not overfill the container; allow for vapor expansion (typically fill to no more than 80% capacity).

    • Securely close the container lid.

  • Solid Waste Disposal:

    • Place all materials grossly contaminated with this compound (e.g., absorbent pads, weighing boats) into a separate, labeled hazardous waste bag or container designated for solid chemical waste.

  • Decontamination of Labware:

    • For reusable labware (e.g., glassware), perform a triple rinse with a suitable organic solvent (e.g., acetone or ethanol).

    • Collect the rinse solvent (rinsate) as hazardous liquid waste in the designated container.

    • After triple rinsing, the labware can typically be washed with soap and water.

  • Labeling and Storage:

    • Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from ignition sources. Use secondary containment to prevent spills.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by a licensed environmental waste management company.

    • Provide the waste manifest with all necessary information about the chemical waste.

Visualizing the Disposal Workflow

To further clarify the procedural flow, the following diagram illustrates the decision-making and operational steps for the proper disposal of this compound.

G cluster_start Waste Generation cluster_ppe Safety Precautions cluster_segregation Waste Segregation cluster_disposal Disposal Path cluster_final Final Steps start This compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Fume Hood ppe->fume_hood segregate Segregate Liquid and Solid Waste fume_hood->segregate liquid_waste Liquid this compound segregate->liquid_waste Liquid solid_waste Contaminated Materials segregate->solid_waste Solid liquid_container Collect in Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container solid_container Collect in Labeled Hazardous Solid Waste Container solid_waste->solid_container decontaminate Triple Rinse Reusable Labware liquid_container->decontaminate store Store in Designated Hazardous Waste Area liquid_container->store solid_container->store collect_rinsate Collect Rinsate as Hazardous Waste decontaminate->collect_rinsate collect_rinsate->liquid_container licensed_disposal Arrange for Licensed Hazardous Waste Disposal store->licensed_disposal

References

Navigating the Safe Handling and Disposal of Spiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a secure and compliant laboratory environment. This document provides essential safety and logistical information for Spiro[5.5]undecane (CAS No. 180-43-8), focusing on operational and disposal plans.

Hazard Profile and Classification

While specific GHS classification for this compound is not available, data from its derivatives, such as Spiro(5.5)undecan-1-one and Spiro[5.5]undecan-3-one, indicate potential hazards. These related compounds are classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335)[1][2]. Therefore, it is prudent to handle this compound with the assumption that it may possess similar irritant properties.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial when handling chemicals with incomplete hazard data. The following table summarizes the recommended PPE for handling this compound, based on the safety data of its derivatives.

PPE Category Item Specification Purpose
Eye Protection Safety GogglesChemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.To protect eyes from potential splashes of the chemical.[3]
Hand Protection Chemical-resistant glovesNitrile or other suitable chemically impermeable gloves. Gloves must be inspected before use.To prevent skin contact and potential irritation.
Body Protection Laboratory CoatStandard laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection Not generally required under normal use with adequate ventilation.If aerosols or vapors are generated, a NIOSH-approved respirator with organic vapor cartridges may be necessary.To prevent inhalation of potentially irritating vapors.

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to minimize exposure and ensure a safe working environment.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is recommended, especially when heating or agitating the substance.

  • Eye Wash and Safety Shower: Ensure that an eye wash station and a safety shower are readily accessible in the immediate work area.

Safe Handling Practices
  • Avoid Contact: Avoid direct contact with skin and eyes.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

  • Container Management: Keep containers tightly closed when not in use to prevent the release of vapors.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Identification and Segregation
  • Hazardous Waste: All waste containing this compound, including unused or expired chemicals, contaminated gloves, absorbent paper, and weighing boats, should be classified as hazardous chemical waste.

  • Segregation: This waste must be segregated from other laboratory waste streams.

Disposal Procedures
  • Containerization: Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name, "this compound".

  • Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company. Do not dispose of this compound down the drain or in the regular trash.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. After rinsing, the container can be disposed of as regular laboratory waste.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial assessment to final disposal.

A Hazard Assessment (Review available data for this compound and its derivatives) B Select Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Implement Engineering Controls (Fume Hood, Eye Wash Station) B->C D Safe Handling Procedures (Avoid contact, good hygiene) C->D E Spill or Exposure Event D->E H Waste Segregation & Collection (Label as Hazardous Waste) D->H F First Aid Measures (Skin/eye wash, fresh air) E->F G Spill Containment & Cleanup E->G F->D Resume work if safe G->H I Proper Disposal (Contact EHS/Licensed Contractor) H->I

Caption: Logical workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.